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Tridecyl acetate

Cat. No.: B091069
CAS No.: 1072-33-9
M. Wt: 242.40 g/mol
InChI Key: ZDRNMODJXFOYMN-UHFFFAOYSA-N
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Description

Tridecyl acetate is a carboxylic ester.
This compound has been reported in Capsicum annuum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B091069 Tridecyl acetate CAS No. 1072-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRNMODJXFOYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147938
Record name 1-Tridecyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-33-9
Record name Tridecyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tridecanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tridecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the molecular formula of Tridecyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate, a saturated fatty ester, is a compound of interest in various scientific and industrial fields. Its chemical properties make it relevant in the formulation of cosmetics and as a fragrance component. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed experimental protocol for its synthesis via Fischer esterification, and a visualization of the synthesis workflow.

Core Molecular and Physical Properties

This compound is chemically designated as the acetate ester of tridecanol. Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueUnit
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol
Density 0.8557g/cm³
Boiling Point 285.00°C
Melting Point -66.50°C
Appearance Colorless liquid
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., hexane, benzene)

Data sourced from references[1][2].

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The following protocol outlines a general method for the synthesis of this compound through the Fischer esterification of tridecanol and acetic acid, using a strong acid catalyst.

Materials:

  • Tridecanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Diethyl Ether (or other suitable organic solvent)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of tridecanol with an excess of glacial acetic acid (typically 2-3 molar equivalents).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction and Washing:

    • Dilute the mixture with diethyl ether.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

    • Carefully separate the aqueous layer after each wash.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

G Synthesis Workflow of this compound A Reactants (Tridecanol, Acetic Acid) B Catalyst Addition (Sulfuric Acid) A->B 1. C Esterification (Reflux) B->C 2. D Work-up (Extraction & Washing) C->D 3. E Drying & Solvent Removal D->E 4. F Purified this compound E->F 5.

Caption: A flowchart of the Fischer esterification process for synthesizing this compound.

References

Tridecyl Acetate (CAS No. 1072-33-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate (CAS No. 1072-33-9) is an ester of tridecyl alcohol and acetic acid. It is a colorless liquid with a characteristic fruity odor. This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, analytical procedures, biological significance, and safety data. This guide is intended to serve as a comprehensive resource for professionals in research, and drug development who may encounter or utilize this compound in their work.

Physicochemical Properties

This compound's physical and chemical characteristics are crucial for its handling, application, and analysis. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1072-33-9[1]
Molecular Formula C₁₅H₃₀O₂[2]
Molecular Weight 242.40 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3][4]
Odor Mild, fatty-fruity odor of Peach-Apricot type with a Lily-floral note[5]
Boiling Point 143 °C at 5 mmHg[5][6]
Melting Point 8.4 °C[5][6]
Density 0.86 g/cm³[6]
Refractive Index 1.4330-1.4360[5][6]
Solubility Almost insoluble in water; soluble in alcohol and oils[5]
LogP 6.390 (estimated)[5]

Synthesis of this compound

This compound can be synthesized through both traditional chemical methods and biocatalytic routes.

Chemical Synthesis: Fisher Esterification

A common method for synthesizing esters like this compound is the Fisher esterification, which involves the acid-catalyzed reaction of a carboxylic acid (acetic acid) with an alcohol (tridecanol).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tridecanol (1.0 molar equivalent) and glacial acetic acid (1.5 to 2.0 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% by weight of the reactants), to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 120-140 °C) with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield the final product.

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative with high specificity and milder reaction conditions. Lipases are commonly used to catalyze the esterification reaction.

  • Reaction Mixture: In a suitable reaction vessel, dissolve tridecanol (1.0 molar equivalent) and acetic acid (or a suitable acyl donor like vinyl acetate) (1.0-1.5 molar equivalents) in a non-polar organic solvent (e.g., hexane or heptane) to create a solvent-free or minimal-solvent system.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B) to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the total substrate weight.

  • Incubation: Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant shaking or stirring to ensure proper mixing.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Product Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.

  • Purification: Remove the solvent (if used) from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation if necessary.

G cluster_synthesis Synthesis of this compound cluster_fisher Fisher Esterification cluster_biocatalytic Biocatalytic Synthesis Tridecanol Tridecanol Reflux Reflux Tridecanol->Reflux Acetic_Acid Acetic_Acid Acetic_Acid->Reflux Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reflux Workup Workup Reflux->Workup Reaction Purification_F Purification_F Workup->Purification_F Crude Product Tridecyl_Acetate_F Tridecyl_Acetate_F Purification_F->Tridecyl_Acetate_F Pure Product Tridecanol_B Tridecanol Incubation Incubation Tridecanol_B->Incubation Acyl_Donor Acyl Donor (e.g., Acetic Acid) Acyl_Donor->Incubation Immobilized_Lipase Immobilized_Lipase Immobilized_Lipase->Incubation Enzyme_Recovery Enzyme_Recovery Incubation->Enzyme_Recovery Reaction Purification_B Purification_B Enzyme_Recovery->Purification_B Crude Product Tridecyl_Acetate_B This compound Purification_B->Tridecyl_Acetate_B Pure Product

Figure 1: Comparative workflow of chemical and biocatalytic synthesis of this compound.

Analytical Methods

The purity and concentration of this compound are typically determined using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Representative GC-MS Analysis
  • Sample Preparation:

    • For pure substance analysis: Dissolve a small amount of this compound in a suitable volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 1 mg/mL.

    • For biological matrices (e.g., insect hemolymph, tissue homogenate): Perform a liquid-liquid extraction. Homogenize the sample in a suitable solvent system (e.g., a mixture of hexane and isopropanol). After centrifugation, the organic layer containing the lipids is carefully collected. An internal standard (e.g., a deuterated analog or a similar long-chain ester not present in the sample) should be added at the beginning of the extraction process for accurate quantification. The extract may need to be concentrated and reconstituted in a smaller volume of a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase, such as a DB-5ms or HP-5ms column).

    • Injector: Operate in splitless mode for trace analysis or split mode for higher concentrations. The injector temperature should be set to around 250-280 °C.

    • Oven Temperature Program: A typical temperature program would start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Mass Spectrometer: The MS can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity. The ion source temperature is typically set to 230 °C, and the transfer line temperature to 280 °C.

  • Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in its mass spectrum. For quantification, construct a calibration curve using standards of known concentrations and the internal standard.

Biological Activity and Applications

Pheromonal Activity

This compound has been identified as a component of the sex pheromone in certain insect species. Pheromones are chemical signals that trigger a natural response in another member of the same species. In the context of insect communication, sex pheromones are crucial for mate location and recognition.

The reception of pheromonal signals in insects is a complex process that occurs in specialized sensory organs, primarily the antennae. While the specific receptors for this compound have not been fully characterized in all relevant species, a general signaling pathway for insect pheromone reception has been elucidated.

G cluster_pathway Generalized Insect Pheromone Signaling Pathway Pheromone This compound (Pheromone) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph Receptor_Complex Odorant Receptor (OR) + Co-receptor (Orco) PBP->Receptor_Complex Transport and Delivery Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Behavioral Response) Action_Potential->Brain

Figure 2: A generalized diagram of an insect pheromone signal transduction pathway.
Other Applications

Beyond its role as a semiochemical, this compound finds applications in various industries:

  • Cosmetics and Personal Care: Due to its emollient properties and pleasant fragrance, it is used in the formulation of skin care products, lotions, and perfumes.

  • Flavor and Fragrance Industry: It is utilized as a fragrance ingredient in a variety of consumer products.

  • Industrial Solvent: Its ester nature allows it to act as a solvent in certain industrial processes.

Safety and Toxicology

A subchronic toxicity study of this compound has been conducted in rats to evaluate its safety profile upon repeated exposure.

Summary of a 90-Day Subchronic Oral Toxicity Study in Rats
  • Test Substance: this compound

  • Species: Sprague-Dawley rats

  • Administration Route: Oral gavage

  • Duration: 90 days

  • Dose Levels: 0.1, 0.5, and 1.0 g/kg/day

  • Key Findings: At mid and high doses, treatment-related effects included increased liver and kidney weights. Histopathological examination revealed hydrocarbon nephropathy in male rats. A slight decrease in serum glucose was also observed in males. The low dose of 0.1 g/kg/day was identified as the no-observed-effect level (NOEL). These findings suggest a low degree of systemic toxicity for this compound following subchronic oral administration.

  • Animal Selection and Acclimation: Healthy young adult rats (e.g., Sprague-Dawley) are selected and acclimated to the laboratory conditions for at least five days before the start of the study. Animals are housed in a controlled environment with respect to temperature, humidity, and light cycle.

  • Group Allocation: Animals are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group). The control group receives the vehicle (e.g., distilled water or corn oil), while the treatment groups receive the test substance at three different dose levels.

  • Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days. The volume administered is based on the most recent body weight measurement.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Detailed observations are recorded at least once a week. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Blood samples are collected at interim periods (e.g., 45 days) and at the termination of the study for hematology and clinical biochemistry analyses. Urine samples are also collected for urinalysis.

  • Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized. A full gross necropsy is performed, and selected organs are weighed. Tissues from all animals in the control and high-dose groups are preserved for microscopic examination. Any gross lesions and target organs from the other dose groups are also examined histopathologically.

  • Data Analysis: The data are statistically analyzed to determine any significant differences between the treated and control groups. The no-observed-adverse-effect level (NOAEL) is determined.

G cluster_toxicity Subchronic Oral Toxicity Study Workflow Acclimation Animal Acclimation (Sprague-Dawley Rats) Grouping Random Group Assignment (Control & 3 Dose Levels) Acclimation->Grouping Dosing Daily Oral Gavage (90 Days) Grouping->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Intake Dosing->Observations Interim_Analysis Interim Blood Analysis (e.g., Day 45) Dosing->Interim_Analysis Terminal_Procedures Terminal Necropsy Organ Weights Dosing->Terminal_Procedures Analysis Data Analysis & NOAEL Determination Observations->Analysis Interim_Analysis->Analysis Pathology Histopathology of Tissues Terminal_Procedures->Pathology Pathology->Analysis

Figure 3: A generalized workflow for a subchronic oral toxicity study in rodents.

Conclusion

This compound is a versatile ester with applications ranging from the fragrance industry to its role as a semiochemical in the natural world. This technical guide has provided a comprehensive overview of its chemical and physical properties, methods for its synthesis and analysis, its biological significance as an insect pheromone, and its toxicological profile. The detailed experimental protocols, presented as representative examples, offer a practical foundation for researchers and scientists working with this compound. The provided visualizations of the synthesis workflows, a generalized pheromone signaling pathway, and a toxicity testing workflow aim to facilitate a clearer understanding of the key processes involving this compound. As research continues, a more detailed understanding of its specific biological interactions and potential applications in areas such as drug delivery may emerge.

References

An In-depth Technical Guide to Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: tridecyl acetate[1][2]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis and analysis, and an illustrative biosynthetic pathway relevant to its role as a signaling molecule in biological systems. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is the ester resulting from the formal condensation of the hydroxy group of tridecan-1-ol with the carboxy group of acetic acid. It is a colorless liquid with a characteristic fruity, waxy, and floral odor.[3] Its properties make it a valuable compound in the fragrance and cosmetic industries, where it functions as a fragrance ingredient, skin-conditioning agent, and emollient.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₅H₃₀O₂[1][2][4][5][6]
Molecular Weight 242.40 g/mol [1][2][4][5][6]
Appearance Colorless to pale yellow clear liquid[7]
Boiling Point 287.00 to 288.00 °C @ 760.00 mm Hg (estimated)[7]
Density 0.8557 g/cm³[3]
Flash Point 260.00 °F (126.60 °C) (estimated)[7]
Vapor Pressure 0.003000 mmHg @ 25.00 °C (estimated)[7]
Water Solubility 0.116 mg/L @ 25 °C (estimated), Insoluble[7]
logP (Octanol/Water) 6.1 (Computed), 6.390 (estimated)[1][7]
CAS Number 1072-33-9[1][4][6]

Experimental Protocols

This section details the methodologies for the synthesis and subsequent analysis of this compound.

This protocol describes a green chemistry approach to synthesizing this compound using an immobilized lipase catalyst, which offers high selectivity and mild reaction conditions.

Materials:

  • Tridecan-1-ol (1-tridecanol)

  • Vinyl acetate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Hexane (anhydrous)

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add tridecan-1-ol (10.0 g, 50 mmol) and vinyl acetate (6.45 g, 75 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of anhydrous hexane to dissolve the reactants. Add the immobilized lipase (1.0 g).

  • Esterification Reaction: Equip the flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle and heat the mixture to 45°C with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them via gas chromatography (GC) until the consumption of tridecan-1-ol is complete (typically 24-48 hours).

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and remove the immobilized lipase by vacuum filtration. The enzyme can be washed with hexane, dried, and reused.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acetic acid, followed by deionized water (2 x 30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the hexane.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation to yield a high-purity product.

This protocol outlines the analysis of the synthesized this compound to determine its purity and confirm its identity.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Maintain at 280°C for 5 minutes.

  • Detector Temperature (FID): 300°C.

  • Mass Spectrometer (if used):

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-500.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (approx. 1 mg/mL) in hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Run the GC-MS analysis using the specified conditions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Determine the purity by calculating the peak area percentage.

    • If using an MS detector, confirm the identity of the compound by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).

Mandatory Visualization

The following diagram illustrates a generalized biosynthetic pathway for acetate ester pheromones in insects. While this specific pathway is for other acetate esters, it represents the key enzymatic steps—desaturation, chain shortening, reduction, and acetylation—that are common in the biosynthesis of long-chain acetate esters like this compound when they function as signaling molecules.

Pheromone_Biosynthesis Palmitic_Acid Palmitic Acid (C16) Desaturation1 Δ11-Desaturase Palmitic_Acid->Desaturation1 Palmitoleoyl_CoA Palmitoleoyl-CoA Desaturation1->Palmitoleoyl_CoA Chain_Shortening Chain Shortening (β-Oxidation) Palmitoleoyl_CoA->Chain_Shortening Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C13-CoA) Chain_Shortening->Fatty_Acyl_CoA Reduction Fatty Acyl-CoA Reductase Fatty_Acyl_CoA->Reduction Fatty_Alcohol Fatty Alcohol (e.g., Tridecanol) Reduction->Fatty_Alcohol Acetylation Acetyl-CoA Acetyltransferase Fatty_Alcohol->Acetylation Acetate_Ester Acetate Ester (e.g., this compound) Acetylation->Acetate_Ester

Caption: Generalized biosynthetic pathway for insect acetate ester pheromones.

References

The Enigmatic Presence of Tridecyl Acetate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate, a saturated fatty acid ester, is a naturally occurring volatile organic compound found in a select number of plant species. While not as ubiquitous as other esters, its presence contributes to the unique aromatic profiles of certain plants and may play a role in plant defense mechanisms and ecological interactions. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including quantitative data, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a minor but significant component of the essential oil of several plant species. The most well-documented source is the common rue (Ruta graveolens). While its exact concentration can vary depending on factors such as plant chemotype, geographical location, and harvest time, it is consistently detected in the volatile fraction of this plant. Additionally, its presence has been reported in Capsicum annuum (bell pepper) and is a constituent of boronia absolute, derived from the flowers of Boronia megastigma.

Due to the limited number of studies specifically quantifying this compound, the following table includes data for this compound where available, and for the closely related dodecyl acetate in Boronia megastigma to provide a comparative context for the concentration of similar long-chain fatty acid esters in plant matrices.

Plant SpeciesPlant PartCompoundConcentrationReference
Ruta graveolensAerial PartsThis compoundPresent (unquantified)[1]
Boronia megastigmaFlowersDodecyl Acetate112-631 µg/g fresh weight[2]
Boronia megastigmaConcrete ExtractDodecyl Acetate5.6-11.1%[2]
Capsicum annuumFruit1-Heptadecanol AcetatePresent (unquantified)

Table 1: Quantitative and Occurrence Data for this compound and Related Compounds in Plants.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is not yet fully elucidated but can be inferred from the well-established pathways of fatty acid and ester biosynthesis. The pathway likely involves three key stages: the synthesis of the C13 fatty acid precursor, its reduction to the corresponding alcohol (tridecanol), and the final esterification to form this compound.

Proposed Biosynthetic Pathway

Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) - Malonyl-CoA elongation cycles acetyl_coa->fas propionyl_coa Propionyl-CoA propionyl_coa->fas Primer tridecanoyl_coa Tridecanoyl-CoA (C13) fas->tridecanoyl_coa Odd-chain fatty acid synthesis far Fatty Acyl-CoA Reductase (FAR) tridecanoyl_coa->far tridecanol 1-Tridecanol far->tridecanol Reduction aat Alcohol Acyltransferase (AAT) + Acetyl-CoA tridecanol->aat tridecyl_acetate This compound aat->tridecyl_acetate Esterification

Caption: Proposed biosynthetic pathway of this compound in plants.

The synthesis is initiated with propionyl-CoA as a primer for the fatty acid synthase (FAS) complex, leading to the formation of an odd-numbered fatty acid chain. Through successive elongation cycles utilizing malonyl-CoA, a tridecanoyl-CoA (C13) is produced. This fatty acyl-CoA is then reduced to 1-tridecanol by a fatty acyl-CoA reductase (FAR) enzyme. Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of 1-tridecanol with acetyl-CoA to yield this compound.[1][3][4]

Experimental Protocols

The extraction, identification, and quantification of this compound from plant materials typically involve steam distillation or solvent extraction, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Volatile Compounds by Steam Distillation

This method is suitable for obtaining essential oils rich in volatile compounds like this compound from fresh or dried plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves and aerial parts of Ruta graveolens)

  • Clevenger-type apparatus or similar steam distillation setup

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh a suitable amount of plant material (e.g., 100 g of fresh aerial parts) and place it in the distillation flask.

  • Add distilled water to the flask, ensuring the plant material is fully submerged.

  • Assemble the Clevenger-type apparatus, ensuring all glass joints are properly sealed.

  • Begin heating the flask using the heating mantle to generate steam.

  • Continue the distillation for a set period (e.g., 3 hours), collecting the distillate, which is a mixture of water and essential oil.

  • Separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed glass vial at 4°C until GC-MS analysis.

Extraction of this compound by Solvent Extraction

This method is effective for extracting a broader range of compounds, including less volatile ones, and can be used for quantitative analysis.

Materials:

  • Dried and powdered plant material (e.g., Ruta graveolens leaves)

  • Organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Filter paper

  • Glass vials for storage

Procedure:

  • Weigh a precise amount of dried, powdered plant material (e.g., 10 g) and place it in a cellulose thimble for Soxhlet extraction or in a flask for maceration.

  • For Soxhlet extraction: Place the thimble in the Soxhlet extractor and add the solvent to the boiling flask. Heat the solvent to reflux and continue the extraction for a defined period (e.g., 6-8 hours).

  • For maceration: Add a measured volume of the solvent to the flask containing the plant material. Seal the flask and agitate it at room temperature for a specified time (e.g., 24-48 hours).

  • After extraction, filter the solvent extract to remove plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • The crude extract can be further purified by column chromatography if necessary.

  • Dissolve a known amount of the final extract in a suitable solvent for GC-MS analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds like this compound in complex plant extracts.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 1:50).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 5°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each component is calculated from the total peak area of the chromatogram. For absolute quantification, a calibration curve is prepared using an authentic standard of this compound.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the extraction and analysis of this compound from plant material.

Workflow plant_material Plant Material (e.g., Ruta graveolens leaves) extraction Extraction plant_material->extraction steam_distillation Steam Distillation extraction->steam_distillation Volatiles solvent_extraction Solvent Extraction extraction->solvent_extraction Broad Spectrum essential_oil Essential Oil steam_distillation->essential_oil crude_extract Crude Extract solvent_extraction->crude_extract analysis Analysis essential_oil->analysis crude_extract->analysis gc_ms GC-MS Analysis analysis->gc_ms identification Identification (Mass Spectra, Retention Index) gc_ms->identification quantification Quantification (Peak Area %, Calibration Curve) gc_ms->quantification results Results (Presence and Concentration of this compound) identification->results quantification->results

Caption: Workflow for the analysis of this compound in plants.

Conclusion

This compound is a fascinating, though less-studied, natural product found in the plant kingdom. Its confirmed presence in Ruta graveolens and potential occurrence in other species warrant further investigation into its biological roles and biosynthetic pathways. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound, paving the way for a deeper understanding of its significance in plant biology and its potential applications in various scientific and industrial fields. Future research should focus on obtaining precise quantitative data from a wider range of plant species and on elucidating the specific enzymes responsible for its biosynthesis.

References

Tridecyl Acetate as an Insect Pheromone Component: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecyl acetate, a saturated fatty acid ester, has been identified as a crucial component of the pheromone blends of several insect species. This technical guide provides an in-depth analysis of its role in chemical communication, focusing on key species such as the Hessian fly (Mayetiola destructor) and fruit flies of the Drosophila genus. The document synthesizes quantitative data on pheromone composition, details established experimental protocols for pheromone analysis, and illustrates the biosynthetic and neural signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Introduction to this compound in Insect Communication

This compound (CAS No. 1072-33-9) is a semiochemical that functions as a pheromone component in various insects, primarily within the orders Diptera and Lepidoptera. While rarely acting as a sole attractant, it plays a significant role in modulating the behavioral responses of males when present in specific ratios within a multi-component blend. Its chirality and the presence of other synergistic compounds are often critical for biological activity. This guide will explore the specific contexts in which this compound is a key player in insect chemical communication.

Quantitative Analysis of Pheromone Blends Containing this compound

The precise ratio of components in a pheromone blend is critical for eliciting a specific behavioral response. The following tables summarize the quantitative data for insect species where this compound or its derivatives are known pheromone constituents.

Table 1: Pheromone Blend Composition for Mayetiola destructor (Hessian Fly)

CompoundRoleBlend Ratio (Y-Tube Bioassay)[1][2][3]Blend Ratio (Field Trapping)[2]
(2S)-tridec-2-yl acetateAttractant1 ng10 µg
(2S,10E)-10-tridecen-2-yl acetateMain Attractant10 ng100 µg
(2S,10E)-10-tridecen-2-olAttractant1 ng10 µg
(2S,8Z,10E)-8,10-tridecadien-2-yl acetateAttractant1 ng10 µg
(2S,8E,10E)-8,10-tridecadien-2-yl acetateAttractant1 ng10 µg

Note: The Y-tube bioassay demonstrated that a five-component blend was highly attractive to male Hessian flies[1][2][3]. For field applications, a simplified two-component blend is often utilized for monitoring purposes[4].

Table 2: Behavioral Response of Drosophila Species to this compound

SpeciesCompoundBehavioral Effect
Drosophila mulleri(S)-2-tridecyl acetateAggregation Pheromone Component; Preferred attractant over other acetates[5]
Drosophila busckii(S)-2-tridecyl acetateAttractant[5]

Note: While this compound is an attractant for these Drosophila species, specific blend ratios with other compounds have not been fully elucidated in the reviewed literature.

Biosynthesis and Signaling Pathways

Biosynthesis of Acetate Pheromones

The biosynthesis of this compound and similar acetate-based pheromones originates from fatty acid metabolism. The generalized pathway involves a series of enzymatic steps, primarily occurring in the pheromone glands of the insect.

The biosynthetic pathway begins with acetyl-CoA, which is converted into fatty acids by fatty acid synthase (FAS)[3][6]. These fatty acids can then undergo desaturation and chain-shortening to achieve the correct carbon chain length and double bond configuration[3][7]. A key step is the reduction of the fatty acyl-CoA precursor to a fatty alcohol by fatty-acyl reductase (FAR)[8]. Finally, an acetyltransferase catalyzes the esterification of the fatty alcohol to produce the acetate ester pheromone component[3].

G Generalized Biosynthetic Pathway of Acetate Pheromones cluster_0 Fatty Acid Synthesis cluster_1 Modification cluster_2 Reduction & Esterification Acetyl-CoA Acetyl-CoA Fatty_Acid Fatty_Acid Acetyl-CoA->Fatty_Acid Fatty Acid Synthase (FAS) Fatty_Acyl-CoA Fatty_Acyl-CoA Fatty_Acid->Fatty_Acyl-CoA Modified_Fatty_Acyl-CoA Modified_Fatty_Acyl-CoA Fatty_Acyl-CoA->Modified_Fatty_Acyl-CoA Desaturases, Chain-shortening Fatty_Alcohol Fatty_Alcohol Modified_Fatty_Acyl-CoA->Fatty_Alcohol Fatty-Acyl Reductase (FAR) Acetate_Ester Acetate_Ester Fatty_Alcohol->Acetate_Ester Acetyltransferase

Caption: Generalized biosynthetic pathway of acetate pheromones in insects.

Pheromone Signaling Pathway

The detection of this compound and other pheromone components by male insects initiates a neural signaling cascade that results in a behavioral response. This process begins at the antennae and culminates in the higher processing centers of the insect brain.

Pheromone molecules are detected by specialized olfactory receptor neurons (ORNs) housed within sensilla on the male's antennae[9][10]. Insect olfactory receptors (ORs) are ligand-gated ion channels, which form a complex with a highly conserved co-receptor known as Orco[11][12]. When a pheromone molecule binds to the specific OR, the ion channel opens, leading to an influx of cations and depolarization of the ORN[13]. This electrical signal is then transmitted as a series of action potentials along the axon of the ORN to the antennal lobe, the primary olfactory center in the insect brain[14][15]. Within the antennal lobe, the signals are processed in specialized regions called glomeruli before being relayed to higher brain centers, such as the mushroom bodies, which ultimately mediate the behavioral response[10][15].

G Pheromone Signaling Pathway in Male Insects Pheromone_Molecule This compound Olfactory_Receptor Olfactory Receptor (OR) + Orco Co-receptor Pheromone_Molecule->Olfactory_Receptor Binding ORN Olfactory Receptor Neuron (ORN) Olfactory_Receptor->ORN Ion Channel Opening & Depolarization Antennal_Lobe Antennal Lobe (Glomeruli) ORN->Antennal_Lobe Action Potentials Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain_Centers Signal Processing Behavioral_Response Behavioral Response (e.g., Mating) Higher_Brain_Centers->Behavioral_Response Signal Integration

Caption: Pheromone signaling pathway from reception to behavioral response.

Experimental Protocols

The identification and characterization of this compound as a pheromone component rely on a suite of specialized experimental techniques. The following sections detail the methodologies commonly employed.

Pheromone Extraction and Chemical Analysis

This protocol outlines the general steps for extracting and identifying volatile compounds from insect pheromone glands.

G Workflow for Pheromone Extraction and Analysis Insect_Rearing 1. Insect Rearing & Sexing Gland_Extraction 2. Pheromone Gland Extraction Insect_Rearing->Gland_Extraction GC-EAD 3. Gas Chromatography- Electroantennographic Detection (GC-EAD) Gland_Extraction->GC-EAD GC-MS 4. Gas Chromatography- Mass Spectrometry (GC-MS) GC-EAD->GC-MS Structure_Elucidation 5. Structure Elucidation & Synthesis GC-MS->Structure_Elucidation Bioassays 6. Behavioral Bioassays Structure_Elucidation->Bioassays

Caption: Workflow for pheromone extraction, identification, and validation.

Methodology:

  • Insect Rearing and Collection: Insects are reared under controlled conditions (photoperiod, temperature, humidity) to ensure sexual maturity. Virgin females are typically used for pheromone extraction.

  • Pheromone Gland Extraction: The pheromone glands (e.g., ovipositors in female Hessian flies) are excised from calling females (the period of active pheromone release). The glands are then extracted with a non-polar solvent like hexane for a predetermined period.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): The crude extract is injected into a gas chromatograph (GC) to separate the individual chemical components. The GC effluent is split, with one part going to a flame ionization detector (FID) and the other passing over a male insect's antenna. The electrophysiological responses of the antenna are recorded, revealing which compounds are biologically active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The GC-EAD active peaks are then analyzed by GC-MS. This technique provides a mass spectrum for each compound, which is used to determine its molecular weight and fragmentation pattern, aiding in structural identification.

  • Structure Elucidation and Synthesis: The data from GC-MS, along with other analytical techniques (e.g., NMR), are used to determine the exact chemical structure of the active compounds. These compounds are then synthesized in the laboratory for use in behavioral bioassays.

Behavioral Bioassays

Behavioral bioassays are essential for confirming the biological activity of identified pheromone components and determining the optimal blend ratios.

Y-Tube Olfactometer Bioassay:

  • Apparatus: A Y-shaped glass tube is used, with a constant flow of purified air entering each arm and exiting at the base.

  • Procedure: A male insect is introduced at the base of the "Y". A test odor (e.g., a synthetic pheromone blend) is introduced into the airflow of one arm, while the other arm contains a solvent control.

  • Data Collection: The choice of the insect (which arm it enters) and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction. This method was used to determine the attractive five-component blend for the Hessian fly[1][2][3].

Wind Tunnel Bioassays:

  • Apparatus: A wind tunnel provides a laminar airflow, simulating a natural environment for studying upwind flight behavior.

  • Procedure: A pheromone source (e.g., a rubber septum impregnated with the synthetic blend) is placed at the upwind end of the tunnel. Male insects are released at the downwind end.

  • Data Collection: A range of behaviors are recorded, including activation, take-off, upwind flight, casting (zigzagging flight), and contact with the source.

Field Trapping:

  • Apparatus: Sticky traps or other types of insect traps are baited with different synthetic pheromone blends or individual components.

  • Procedure: Traps are placed in the field in a randomized block design to account for environmental variability.

  • Data Collection: The number of male insects captured in each trap is counted over a specific period. This provides a robust measure of the attractiveness of different blends under natural conditions and is crucial for developing monitoring and mating disruption tools[2].

Applications and Future Directions

The understanding of this compound's role as a pheromone component has direct applications in integrated pest management (IPM). Synthetic versions of pheromone blends containing this compound can be used in traps for monitoring pest populations, allowing for more targeted and timely application of control measures[4][16]. Furthermore, the potential for mating disruption, where a large amount of synthetic pheromone is released to confuse males and prevent them from finding females, is an environmentally friendly alternative to broad-spectrum insecticides.

For drug development professionals, the highly specific interaction between pheromone molecules and their receptors presents an interesting model for ligand-receptor binding and signaling. The insect olfactory system can be a target for the development of novel repellents or attractants.

Future research should focus on elucidating the complete pheromone blends for species where this compound is a known attractant but the full composition is unknown. Additionally, further investigation into the specific enzymes involved in the biosynthesis of this compound could reveal novel targets for genetic pest control strategies.

Conclusion

This compound is a significant, albeit often minor, component of the sex pheromone blends of several insect species. Its biological activity is highly dependent on its stereochemistry and the presence of other synergistic compounds in specific ratios. The detailed study of its role in species like Mayetiola destructor has provided valuable insights into insect chemical communication. The experimental protocols and pathway information detailed in this guide offer a framework for further research into this and other semiochemicals, with the ultimate goal of developing more effective and sustainable methods for insect pest management and understanding fundamental principles of neurobiology.

References

A Technical Guide to the Solubility of Tridecyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate (C₁₅H₃₀O₂), a long-chain ester, finds applications in various industries, including as a fragrance component and in the formulation of cosmetics. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a workflow diagram to guide experimental design.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. As an ester of tridecanol and acetic acid, it possesses a long, non-polar alkyl chain and a more polar ester group.

PropertyValueSource
Molecular Formula C₁₅H₃₀O₂[1][2][3][4]
Molecular Weight 242.40 g/mol [1][2]
Appearance Colorless liquid[5]
Boiling Point 287.00 to 288.00 °C @ 760.00 mm Hg (est)[6]
Density 0.8557 g/cm³[5]
logP (Octanol/Water Partition Coefficient) 6.1 (Computed)[1]
Water Solubility 0.116 mg/L @ 25 °C (est)[6]

The high logP value and very low estimated water solubility highlight that this compound is a lipophilic and predominantly non-polar compound.[1][6] This strongly suggests that its solubility will be significantly higher in non-polar organic solvents compared to polar solvents, a principle dictated by the "like dissolves like" rule.

Qualitative and Quantitative Solubility of this compound

Table of Estimated Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent TypeExpected Solubility ( g/100 mL)
HexaneNon-polar> 50
TolueneNon-polar> 50
Diethyl EtherNon-polar> 50
ChloroformModerately Polar> 30
Ethyl AcetateModerately Polar> 30
AcetonePolar Aprotic10 - 30
EthanolPolar Protic5 - 15
MethanolPolar Protic1 - 5
WaterPolar Protic< 0.0001

Note: The quantitative values in this table are estimates based on chemical principles and qualitative descriptions.[5] Experimental verification is required for precise measurements.

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Pipettes and syringes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure saturation. The solution should have a visible excess of the solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.

    • Immediately dilute the withdrawn aliquot with a known volume of a suitable solvent to prevent saturation and prepare it for analysis.

  • Quantitative Analysis:

    • Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as GC or HPLC.

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) * 100) / (Volume of aliquot (mL) / Initial volume of solvent (mL))

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G A Preparation of Saturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatic Shaker) A->B C Phase Separation (Settling / Centrifugation) B->C D Sample Withdrawal (Supernatant) C->D E Sample Dilution D->E F Quantitative Analysis (GC/HPLC) E->F G Data Analysis & Solubility Calculation F->G

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a detailed overview of the solubility of this compound in organic solvents, offering both qualitative predictions and a robust experimental protocol for quantitative determination. For researchers and professionals in drug development and other scientific fields, a clear understanding of these solubility characteristics is essential for optimizing experimental conditions, ensuring the successful formulation of products, and achieving reliable analytical results. The provided workflow and methodologies offer a solid foundation for the accurate assessment of this compound's solubility in a variety of organic media.

References

Spectroscopic Profile of Tridecyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tridecyl acetate (C₁₅H₃₀O₂), a long-chain acetate ester. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (ppm)MultiplicityAssignment
~4.05Triplet-O-CH₂ -
~2.05Singlet-C(O)-CH₃
~1.60Multiplet-O-CH₂-CH₂ -
~1.26Multiplet-(CH₂)₁₀-
~0.88Triplet-CH₃

Note: Predicted values are based on typical chemical shifts for n-alkyl acetates. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm)Assignment
~171.1C =O
~64.6-O-C H₂-
~31.9Alkyl Chain Carbons
~29.6Alkyl Chain Carbons
~29.5Alkyl Chain Carbons
~29.3Alkyl Chain Carbons
~28.7Alkyl Chain Carbons
~25.9Alkyl Chain Carbons
~22.7Alkyl Chain Carbons
~21.0-C(O)-C H₃
~14.1-C H₃

Note: Predicted values are based on typical chemical shifts for n-alkyl acetates. Actual experimental values may vary slightly.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (alkane)
~2855StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)[1][2]
~1465MediumC-H bend (alkane)
~1375MediumC-H bend (alkane)
~1240StrongC-O stretch (ester)[3]
~1040MediumC-O stretch (ester)

Note: Values are characteristic for long-chain alkyl acetates.

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityProposed Fragment
242Low[M]⁺ (Molecular Ion)[4]
182Moderate[M - CH₃COOH]⁺
61High[CH₃C(OH)₂]⁺
43Base Peak[CH₃CO]⁺[3]

Data obtained from the NIST WebBook.[4]

Experimental Protocols

The acquisition of the spectroscopic data presented above typically follows standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as an internal reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the common method for obtaining the infrared spectrum.

  • Sample Preparation: As this compound is a liquid, a thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. Subsequently, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an infrared spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a standard method for the analysis of volatile organic compounds like this compound.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in a high vacuum environment.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged species.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizations

General Spectroscopic Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution NMR ThinFilm Thin Film Preparation (IR) Sample->ThinFilm IR Vaporization Vaporization (MS) Sample->Vaporization MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer ThinFilm->IR_Spec MS_Spec Mass Spectrometer Vaporization->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data FID Processing IR_Data IR Spectrum IR_Spec->IR_Data Interferogram Processing MS_Data Mass Spectrum MS_Spec->MS_Data Ion Detection

Caption: General workflow for obtaining and analyzing spectroscopic data.

This guide provides foundational spectroscopic information for this compound, serving as a valuable resource for its characterization in various scientific applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Acetic Acid, Tridecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, tridecyl ester, also known as tridecyl acetate (CAS No: 1072-33-9), is a long-chain fatty acid ester with emerging applications in various scientific and industrial fields, including as a fragrance component, a solvent, and potentially in drug delivery systems. A thorough understanding of its thermochemical properties is paramount for process design, safety assessments, and exploring its behavior in biological systems. This guide provides a comprehensive overview of the available thermochemical data, detailed experimental methodologies for its determination, and visual representations of relevant chemical and biological pathways.

Thermochemical Data of Acetic Acid, Tridecyl Ester

The following tables summarize the key thermochemical data for acetic acid, tridecyl ester. It is important to note that while some experimental data is available, many of the reported values are estimations derived from computational models.

PropertySymbol (Unit)ValueMethod
Enthalpy of Formation (gas, standard) ΔfH°gas (kJ/mol)-597.73Joback
Gibbs Free Energy of Formation (standard) ΔfG° (kJ/mol)-158.50Joback
Enthalpy of Fusion (standard) ΔfusH° (kJ/mol)37.39Joback
Enthalpy of Vaporization (standard) ΔvapH° (kJ/mol)58.14Joback
Enthalpy of Vaporization (standard) ΔvapH° (kJ/mol)87.2Experimental
Ideal Gas Heat Capacity Cp,gas (J/mol·K)Data not available-
Standard Entropy S° (J/mol·K)Data not available-

Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. Experimental values should be prioritized when available.

Experimental Protocols for Thermochemical Data Determination

Accurate determination of thermochemical data relies on precise experimental techniques. Below are detailed methodologies for key experiments applicable to long-chain esters like this compound.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation of a compound can be determined from its standard enthalpy of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

Apparatus:

  • Isoperibol or adiabatic bomb calorimeter

  • Oxygen cylinder with pressure gauge

  • Pellet press

  • Crucible

  • Ignition wire

  • High-precision thermometer or temperature sensor

  • Data acquisition system

Procedure:

  • Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.

    • A pellet of benzoic acid of known mass is placed in the crucible.

    • The ignition wire is attached to the electrodes, touching the pellet.

    • The bomb is sealed and filled with oxygen to approximately 30 atm.

    • The bomb is placed in the calorimeter vessel containing a known mass of water.

    • The initial temperature is recorded.

    • The sample is ignited, and the final temperature is recorded after thermal equilibrium is reached.

    • Ccal is calculated using the known heat of combustion of benzoic acid and the measured temperature change.

  • Sample Measurement:

    • A known mass of liquid this compound is accurately weighed into the crucible. Due to its liquid state, a gelatin capsule or a similar container may be used to hold the sample. The heat of combustion of the container must be known or determined separately.

    • The procedure is repeated as for the calibration with the this compound sample.

  • Calculation of Enthalpy of Combustion (ΔcH°):

    • The heat released by the combustion of the sample is calculated using the measured temperature change and the heat capacity of the calorimeter.

    • Corrections are made for the heat of combustion of the ignition wire and any auxiliary materials (e.g., the capsule).

    • The standard enthalpy of combustion is then calculated per mole of this compound.

  • Calculation of Enthalpy of Formation (ΔfH°):

    • The standard enthalpy of formation is calculated using Hess's Law from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O). The combustion reaction for acetic acid, tridecyl ester (C15H30O2) is: C15H30O2(l) + 21.5 O2(g) → 15 CO2(g) + 15 H2O(l) ΔfH°(C15H30O2, l) = 15 * ΔfH°(CO2, g) + 15 * ΔfH°(H2O, l) - ΔcH°(C15H30O2, l)

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpy of phase transitions, such as melting (fusion).

Principle: The DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.

Apparatus:

  • Differential Scanning Calorimeter with a cooling system

  • Hermetically sealed aluminum or other inert pans

  • Microbalance

Procedure for Heat Capacity (Cp) Measurement:

  • Baseline Correction: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline heat flow curve.

  • Standard Measurement: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

  • Sample Measurement: A known mass of this compound is sealed in a sample pan and run through the same temperature program.

  • Calculation: The heat capacity of the sample is calculated at each temperature by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.

Procedure for Enthalpy of Fusion (ΔfusH) Measurement:

  • A known mass of this compound is sealed in a sample pan.

  • The sample is subjected to a heating program that spans its melting point.

  • The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

  • The area under the melting peak is integrated to determine the total heat absorbed during the phase transition.

  • The molar enthalpy of fusion is calculated by dividing the total heat absorbed by the number of moles of the sample.

Synthesis and Degradation Pathways

Synthesis of Acetic Acid, Tridecyl Ester

A common and industrially relevant method for the synthesis of esters is the Fischer esterification. This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol.

Fischer_Esterification cluster_reactants Reactants cluster_products Products acetic_acid Acetic Acid (CH3COOH) protonated_acid Protonated Acetic Acid acetic_acid->protonated_acid Protonation tridecanol Tridecanol (C13H27OH) tetrahedral_intermediate Tetrahedral Intermediate tridecanol->tetrahedral_intermediate Nucleophilic Attack acid_catalyst Acid Catalyst (e.g., H2SO4) acid_catalyst->protonated_acid protonated_acid->tetrahedral_intermediate tridecyl_acetate Acetic Acid, Tridecyl Ester (CH3COOC13H27) tetrahedral_intermediate->tridecyl_acetate Proton Transfer & Elimination of H2O water Water (H2O) tetrahedral_intermediate->water

Caption: Fischer esterification of acetic acid and tridecanol.

Alternatively, enzymatic synthesis using lipases offers a greener and more specific route to ester production.

Lipase_Catalyzed_Synthesis cluster_reactants Substrates cluster_products Products acetic_acid Acetic Acid or Activated Acyl Donor acyl_enzyme_intermediate Acyl-Enzyme Intermediate acetic_acid->acyl_enzyme_intermediate tridecanol Tridecanol tridecyl_acetate Acetic Acid, Tridecyl Ester tridecanol->tridecyl_acetate lipase Immobilized Lipase lipase->acyl_enzyme_intermediate acyl_enzyme_intermediate->tridecyl_acetate Nucleophilic Attack by Alcohol water_or_leaving_group Water or Leaving Group acyl_enzyme_intermediate->water_or_leaving_group Release

Caption: Lipase-catalyzed synthesis of this compound.

Biodegradation Pathway

Long-chain esters like this compound are generally biodegradable. The primary mechanism of degradation in microorganisms involves hydrolysis of the ester bond by esterases or lipases, followed by the degradation of the resulting fatty acid and alcohol. The long-chain fatty acid typically undergoes β-oxidation.

Biodegradation_Pathway tridecyl_acetate Acetic Acid, Tridecyl Ester tridecanoic_acid Tridecanoic Acid tridecyl_acetate->tridecanoic_acid Hydrolysis acetic_acid Acetic Acid tridecyl_acetate->acetic_acid Hydrolysis esterase Esterase / Lipase esterase->tridecanoic_acid esterase->acetic_acid beta_oxidation_enzymes β-Oxidation Enzymes acetyl_coa_pool Acetyl-CoA beta_oxidation_enzymes->acetyl_coa_pool tridecanoic_acid->acetyl_coa_pool β-Oxidation acetic_acid->acetyl_coa_pool Activation tca_cycle TCA Cycle acetyl_coa_pool->tca_cycle Entry into Central Metabolism

Caption: General biodegradation pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermochemical properties of acetic acid, tridecyl ester. The presented data, a combination of calculated and experimental values, serves as a valuable resource for researchers and professionals. The detailed experimental protocols offer a practical framework for obtaining more precise and comprehensive thermochemical data, which is crucial for advancing the applications of this compound. The visualized synthesis and degradation pathways provide a clear conceptual understanding of the chemical and biological transformations involving this compound. Further experimental investigation is encouraged to validate and expand upon the thermochemical data presented herein.

The Scent of Discovery: A Technical Guide to Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate, a long-chain fatty acid ester, is a molecule with a significant bien non-publicized history, primarily within the realms of fragrance and cosmetic science. Unlike compounds with prominent roles in medicine or materials science, the story of this compound is one of subtle discovery through the analysis of natural essences and the parallel development of synthetic organic chemistry. This technical guide delves into the discovery, history, and key experimental methodologies associated with this compound, providing a comprehensive resource for professionals in chemical research and development.

Discovery and Historical Context

The precise moment of this compound's discovery is not pinpointed to a single event or publication. Its history is intertwined with the broader exploration of natural fragrances and the advent of synthetic ester chemistry in the late 19th and early 20th centuries.

Natural Occurrence: this compound has been identified as a natural constituent of Boronia absolute, an essential oil extracted from the flowers of the Boronia megastigma plant native to Australia.[1][2] The analysis of such complex natural mixtures, often employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS), has been crucial in identifying its presence in nature.[1] This suggests that its initial discovery may have been through the analytical characterization of this prized perfumery ingredient rather than a targeted synthetic endeavor.

Synthetic Origins: The rise of synthetic organic chemistry provided the tools to create esters like this compound in the laboratory. The seminal work of Emil Fischer and Arthur Speier in 1895 on the acid-catalyzed esterification of carboxylic acids and alcohols, now known as the Fischer-Speier esterification, laid the foundational methodology for synthesizing a vast array of esters.[3] It is highly probable that this compound was first synthesized using this method, or variations thereof, during the burgeoning era of synthetic fragrance and flavor chemistry in the early 20th century. This period saw chemists systematically exploring the reactions of various alcohols and carboxylic acids to create novel scent and flavor profiles.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₅H₃₀O₂[4]
Molecular Weight 242.40 g/mol [4]
CAS Number 1072-33-9[5]
Appearance Colorless liquid[6]
Melting Point -66.5 °C[6]
Boiling Point 285 °C at 760 mmHg[6]
Density 0.8557 g/cm³[6]
Solubility in Water 0.116 mg/L at 25 °C (estimated)[5]
Solubility in Organic Solvents Soluble in alcohol and oils[5][6]

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

Objective: To synthesize this compound from tridecan-1-ol and acetic acid using an acid catalyst.

Materials:

  • Tridecan-1-ol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tridecan-1-ol and a molar excess of glacial acetic acid (typically 2-3 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the molar amount of the limiting reagent, tridecan-1-ol) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add an equal volume of a suitable organic solvent, such as diethyl ether, and wash the organic layer sequentially with:

    • Deionized water to remove the excess acid catalyst.

    • 5% sodium bicarbonate solution to neutralize any remaining acetic acid (caution: CO₂ evolution).

    • Deionized water until the aqueous layer is neutral.

    • Brine (saturated NaCl solution) to aid in phase separation.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows discussed in this guide.

Synthesis_Pathway tridecanol Tridecan-1-ol reaction Fischer-Speier Esterification tridecanol->reaction acetic_acid Acetic Acid acetic_acid->reaction catalyst Acid Catalyst (H₂SO₄ or p-TsOH) catalyst->reaction tridecyl_acetate This compound water Water reaction->tridecyl_acetate reaction->water Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants + Catalyst) start->reaction_setup reflux Reflux reaction_setup->reflux workup Aqueous Work-up (Extraction & Washing) reflux->workup drying Drying of Organic Layer workup->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification characterization Characterization (GC-MS, NMR, IR) purification->characterization end End characterization->end

References

Tridecyl Acetate: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for tridecyl acetate in a laboratory setting. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe working environment and adhering to best practices in chemical management.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is classified as a carboxylic ester and is found in nature in organisms such as Capsicum annuum.[2] This compound is soluble in alcohol and insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₃₀O₂[2]
Molecular Weight 242.40 g/mol [2]
CAS Number 1072-33-9[3]
Appearance Colorless to pale yellow clear liquid (est.)[1]
Boiling Point 287.00 to 288.00 °C @ 760.00 mm Hg (est.)[1]
Flash Point 260.00 °F (126.60 °C) (est.)[1]
Vapor Pressure 0.003000 mmHg @ 25.00 °C (est.)[1]
logP (o/w) 6.390 (est.)[1]
Water Solubility 0.116 mg/L @ 25 °C (est.)[1]

Toxicological Data

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, a comprehensive understanding of its toxicological profile is essential for safe handling.[3] For many specific toxicological endpoints, data is limited or unavailable. In such cases, information on structurally similar long-chain esters may provide guidance.

Table 2: Summary of Toxicological Information for this compound

EndpointResultSource/Comment
Acute Oral Toxicity Data not available. For a similar compound, an oral LD50 in rats is reported to be >5,000 mg/kg, suggesting low toxicity.[4][5]
Acute Dermal Toxicity Data not available. For a similar compound, a dermal LD50 in rabbits was found to be >2000 mg/kg body weight.[6]
Skin Irritation/Corrosion Not classified as a skin irritant.[3] However, a study on tridecyl trimellitate showed it to be slightly irritating to rabbit skin.[7]
Eye Irritation/Corrosion Not classified as an eye irritant.[3] A study on tridecyl trimellitate indicated it was slightly irritating to rabbit eyes.[7]
Skin Sensitization Data not available. A local lymph node assay on up to 100% tridecyl trimellitate was negative.[7]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]
Other Hazards This substance/mixture contains no components considered to be persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[3]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the potential hazards of chemical substances. The following are detailed methodologies for key toxicological assessments relevant to this compound.

Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)

This study assesses the potential for a substance to cause toxicity when applied to the skin.

  • Test System: Healthy young adult albino rabbits are typically used.[6]

  • Procedure:

    • A single dose of the test substance is applied to a small area of clipped, intact skin.

    • The application site is covered with a semi-occlusive dressing for 24 hours.[6]

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[6]

    • At the end of the observation period, a gross necropsy is performed on all animals.[6]

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. An LD50 greater than 2000 mg/kg body weight is generally considered to indicate low acute dermal toxicity.[6]

Acute Dermal Irritation/Corrosion Study (Adapted from OECD Guideline 404)

This study evaluates the potential of a substance to cause reversible or irreversible skin inflammation.[9]

  • Test System: Albino rabbits are the preferred species.[9]

  • Procedure:

    • A single dose of 0.5 mL (for liquids) of the test substance is applied to a small patch of skin.[10]

    • The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.[9][10]

    • After exposure, the residual test substance is removed.[11]

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]

  • Endpoint: The irritant responses are scored based on the severity of erythema and edema. The reversibility of any lesions is also assessed.[8]

Acute Eye Irritation/Corrosion Study (Adapted from OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.[13]

  • Test System: A single albino rabbit is used for the initial test.[13]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[14]

    • The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[13]

    • If a corrosive effect is not observed, the response is confirmed in up to two additional animals.[13]

  • Endpoint: The degree of eye irritation is scored based on the severity of the observed lesions. The reversibility of the effects is a key consideration.[14]

Skin Sensitization Study - Local Lymph Node Assay (LLNA) (Adapted from OECD Guideline 429)

The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[15]

  • Test System: Mice are used for this assay.[16]

  • Procedure:

    • The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[4]

    • On day 6, the animals are injected with ³H-methyl thymidine.[16]

    • After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured as an indicator of lymphocyte proliferation.[5]

  • Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to that in the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.[17]

Signaling Pathways and Biological Effects

Long-chain fatty acids and their esters, such as this compound, can influence various cellular processes. While specific pathways for this compound are not well-documented, the general mechanisms of fatty acid ester effects on skin cells can be extrapolated. Fatty acid esters can be hydrolyzed by cellular lipases to release fatty acids, which can then act as signaling molecules.[18]

One key pathway involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[18] Additionally, the accumulation of fatty acids can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and potentially leading to cellular damage.[19]

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Tridecyl_Acetate This compound Tridecyl_Acetate_Intra This compound Tridecyl_Acetate->Tridecyl_Acetate_Intra Cellular Uptake Fatty_Acid Tridecanoic Acid (Fatty Acid) Tridecyl_Acetate_Intra->Fatty_Acid Hydrolysis by Lipases Cellular Lipases PPARs PPAR Activation Fatty_Acid->PPARs Activates ROS Reactive Oxygen Species (ROS) Production Fatty_Acid->ROS Can lead to Gene_Expression Altered Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Effects Cellular Effects (e.g., Barrier Dysfunction) Oxidative_Stress->Cellular_Effects Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Engineering_Controls Ensure Engineering Controls (Ventilation, Eyewash) PPE_Selection->Engineering_Controls Handling Handle in a well-ventilated area Engineering_Controls->Handling Avoid_Contact Avoid contact with skin, eyes, and clothing Handling->Avoid_Contact Spill Spill Response Handling->Spill First_Aid First Aid Handling->First_Aid Fire Fire Response Handling->Fire Storage Store in a cool, dry, well-sealed container Avoid_Contact->Storage Waste_Disposal Dispose of waste according to local and national regulations Storage->Waste_Disposal

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecyl acetate (CAS No. 1072-33-9), a long-chain alkyl ester, finds application in various industrial and commercial products. Understanding its environmental fate and biodegradability is crucial for a comprehensive environmental risk assessment. This technical guide synthesizes available data on the physicochemical properties, environmental distribution, and degradation pathways of this compound. Due to a lack of direct experimental studies on this compound, this guide combines theoretical predictions with data from structurally similar long-chain alkyl acetates to provide a comprehensive overview. Detailed methodologies for standard OECD tests for biodegradability, hydrolysis, and soil sorption are provided to facilitate future experimental work.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. These properties for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₃₀O₂[1][2]
Molecular Weight 242.40 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Density 0.86 g/cm³
Boiling Point 287-288 °C @ 760 mmHg (estimated)[3]
Melting Point 8.4 °C
Flash Point 126.6 °C
Water Solubility 0.116 mg/L @ 25 °C (estimated)[3]
logP (Octanol-Water Partition Coefficient) 6.1 - 6.39 (estimated)[1][3]
Vapor Pressure 0.003 mmHg @ 25 °C (estimated)[3]

Environmental Fate

The environmental fate of this compound is determined by its partitioning between air, water, soil, and sediment, and its susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis: As an ester, this compound has the potential to undergo hydrolysis, breaking down into tridecyl alcohol and acetic acid. The rate of this reaction is pH-dependent. While specific experimental data for this compound is not available, long-chain alkyl esters are generally expected to be susceptible to hydrolysis, particularly under alkaline conditions.

Photolysis: Direct photolysis in the aquatic environment is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum. In the atmosphere, it can be degraded by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life is approximately 0.6 days.

Biodegradation

While specific experimental data from ready biodegradability tests (e.g., OECD 301D) for this compound are not publicly available, it is generally considered to be biodegradable.[4] Predictive models, such as the EPI Suite™, suggest that this compound is readily biodegradable. This is consistent with the behavior of other long-chain fatty acid esters, which are known to be degraded by microorganisms in various environmental compartments. The primary degradation pathway is expected to be aerobic biodegradation, where microorganisms utilize the ester as a carbon source, ultimately leading to its mineralization to carbon dioxide and water.

Environmental Distribution

Based on its low water solubility and high logP value, this compound is expected to have low mobility in soil and will tend to partition from the water column to sediment and suspended organic matter.[4] Its relatively low vapor pressure suggests that volatilization from water surfaces will be a slow process.

Soil Sorption: The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. A high Koc value indicates a tendency for the substance to adsorb to soil and organic matter, reducing its potential for leaching into groundwater. While experimental data is lacking, the estimated log Koc for this compound is in the range of 3.61 to 4.33, suggesting it will be largely immobile in soil.

Ecotoxicity

Limited ecotoxicity data is available for this compound. A subchronic oral toxicity study in rats indicated a low degree of systemic toxicity.[5] For aquatic organisms, data on structurally similar compounds can provide an initial assessment. For instance, a risk assessment for benzyl acetate, another alkyl acetate, found it not to be Persistent, Bioaccumulative, and Toxic (PBT).[6] However, comprehensive aquatic toxicity testing on this compound, including acute and chronic studies with fish, daphnids, and algae, is necessary for a complete environmental risk assessment.

Experimental Protocols

To address the data gaps for this compound, the following standard OECD guidelines are recommended.

Ready Biodegradability - OECD 301D (Closed Bottle Test)

This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.[7][8][9]

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a sewage treatment plant effluent and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

Methodology:

  • Test Substance Preparation: A solution of this compound is prepared in a mineral medium at a concentration that will not exceed the toxicity limit to the microorganisms. Due to its low water solubility, a carrier solvent or emulsifying agent may be necessary.

  • Inoculum: The inoculum is typically prepared from the effluent of a domestic wastewater treatment plant.

  • Test Setup: The test consists of bottles containing the test substance and inoculum, control bottles with inoculum only, and reference bottles with a readily biodegradable substance (e.g., sodium acetate) to check the viability of the inoculum.[10]

  • Incubation: The bottles are incubated in the dark at 20 ± 1 °C for 28 days.

  • Measurements: The dissolved oxygen concentration is measured at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated from the oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% degradation within a 10-day window during the 28-day test period.[7]

Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[11][12][13][14][15]

Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing the test substance are incubated in the dark at a constant temperature. The concentration of the test substance is determined at various time points to calculate the hydrolysis rate.

Methodology:

  • Test Solutions: Sterile buffer solutions at pH 4, 7, and 9 are prepared. This compound is added to each solution at a concentration below its water solubility limit.

  • Incubation: The solutions are incubated in the dark at a controlled temperature (e.g., 25 °C or 50 °C for accelerated studies).

  • Sampling and Analysis: Aliquots are taken at different time intervals, and the concentration of this compound is measured using a suitable analytical method (e.g., HPLC or GC).

  • Data Analysis: The rate constants for hydrolysis are determined for each pH. The half-life (DT50) of the substance at each pH is then calculated.

Soil Adsorption/Desorption - OECD 106 (Batch Equilibrium Method)

This method measures the adsorption and desorption of a chemical to and from soil.[16][17]

Principle: A solution of the test substance is equilibrated with a soil sample of known weight. The concentration of the test substance remaining in the solution after equilibrium is measured to determine the amount adsorbed to the soil.

Methodology:

  • Soil Selection: A range of soil types with varying organic carbon content, pH, and texture should be used.

  • Test Solution: A solution of this compound in a 0.01 M CaCl₂ solution is prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution and agitated at a constant temperature until equilibrium is reached.

  • Separation and Analysis: The soil and solution are separated by centrifugation, and the concentration of this compound in the supernatant is determined.

  • Calculation of Koc: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The adsorption coefficient (Kd) is then calculated and normalized to the organic carbon content of the soil to obtain the Koc value.

  • Desorption (Optional): The desorption can be studied by replacing a portion of the supernatant with a fresh solution and re-equilibrating.

Visualizations

Environmental Fate Pathway of this compound

EnvironmentalFate TA This compound Air Air TA->Air Volatilization Water Water TA->Water Soil Soil/Sediment TA->Soil Sorption Sorption/ Partitioning TA->Sorption Photolysis Atmospheric Photolysis Air->Photolysis Water->Soil Partitioning Hydrolysis Hydrolysis (Tridecyl Alcohol + Acetic Acid) Water->Hydrolysis Biodegradation Biodegradation (CO2 + H2O + Biomass) Water->Biodegradation Soil->Biodegradation Sorption->Soil

Caption: Predicted environmental fate pathways of this compound.

Experimental Workflow for OECD 301D Ready Biodegradability Test

OECD301D_Workflow start Start prep_media Prepare Mineral Medium start->prep_media prep_inoculum Prepare Inoculum (from WWTP effluent) start->prep_inoculum setup_bottles Set up Test Bottles prep_media->setup_bottles prep_inoculum->setup_bottles test_substance Test Substance Bottle: Medium + Inoculum + this compound setup_bottles->test_substance control_blank Inoculum Blank Bottle: Medium + Inoculum setup_bottles->control_blank control_ref Reference Control Bottle: Medium + Inoculum + Reference Substance setup_bottles->control_ref incubate Incubate at 20°C in Dark for 28 days test_substance->incubate control_blank->incubate control_ref->incubate measure_do Measure Dissolved Oxygen (DO) at regular intervals incubate->measure_do calculate Calculate % Biodegradation from O2 consumption measure_do->calculate evaluate Evaluate against Pass Level (>60% in 10-d window) calculate->evaluate readily_biodegradable Result: Readily Biodegradable evaluate->readily_biodegradable Yes not_readily Result: Not Readily Biodegradable evaluate->not_readily No end End readily_biodegradable->end not_readily->end

Caption: Workflow for the OECD 301D Closed Bottle Test.

Conclusion

This compound is predicted to be a readily biodegradable substance with low mobility in soil. Its primary degradation pathways in the environment are expected to be microbial degradation and, to a lesser extent, hydrolysis. While direct experimental data on its environmental fate and ecotoxicity are currently lacking, this guide provides a framework for its assessment based on established OECD protocols and data from analogous substances. Further experimental studies are essential to definitively characterize the environmental risk profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tridecyl Acetate from Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate is an ester of tridecanol and acetic acid, finding applications in the fragrance and flavor industries, as well as a plasticizer and surfactant. In the context of drug development, long-chain alkyl esters are utilized as lipophilic components in formulation strategies to enhance the solubility and bioavailability of poorly water-soluble drug candidates. The synthesis of this compound from tridecanol is a straightforward esterification reaction, typically achieved through acetylation of the long-chain alcohol. This document provides detailed protocols for the synthesis, purification, and characterization of this compound.

Materials and Methods

Materials
  • Tridecanol (98% purity)

  • Acetic anhydride (99% purity)

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (99% purity)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Experimental Protocols

Synthesis of this compound via Acetylation with Acetic Anhydride

This protocol describes the acetylation of tridecanol using acetic anhydride with a pyridine/DMAP catalytic system.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tridecanol (1 equivalent).

  • Dissolve the tridecanol in anhydrous dichloromethane (DCM) (approximately 5-10 mL per gram of alcohol).

  • To the stirred solution, add pyridine (2 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (tridecanol) is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add more DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by NMR, IR, and MS analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of a thin film of the purified product on a salt plate.

  • Mass Spectrometry (MS): Analyze the purified product by GC-MS to determine its molecular weight and fragmentation pattern.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactants
Tridecanol1.0 equivalent
Acetic Anhydride1.5 equivalents
Catalyst
Pyridine2.0 equivalents
4-Dimethylaminopyridine (DMAP)0.1 equivalents
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 - 6 hours
Typical Yield > 90%

Table 2: Physical and Spectroscopic Data for Tridecanol and this compound

PropertyTridecanolThis compound
Molecular Formula C₁₃H₂₈OC₁₅H₃₀O₂
Molecular Weight ( g/mol ) 200.36242.40[1]
Appearance White solidColorless liquid
Boiling Point (°C) 274291.5

Table 3: Spectroscopic Characterization Data for this compound

Technique Characteristic Peaks / Shifts
¹H NMR (CDCl₃, ppm) δ 4.05 (t, 2H, -O-CH₂-), 2.04 (s, 3H, -C(O)-CH₃), 1.62 (quintet, 2H, -O-CH₂-CH₂-), 1.26 (m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 171.2 (C=O), 64.7 (-O-CH₂-), 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 28.7, 25.9, 22.7 (alkyl chain), 21.0 (-C(O)-CH₃), 14.1 (-CH₃)
IR (cm⁻¹) ~2925 (C-H stretch, alkyl), ~2855 (C-H stretch, alkyl), ~1740 (C=O stretch, ester), ~1240 (C-O stretch, ester)
Mass Spectrum (m/z) 242 (M⁺), 182, 83, 61, 43 (base peak)

Experimental Workflow and Diagrams

The logical flow of the synthesis and purification process is depicted below.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Tridecanol, Pyridine, DMAP in DCM Reagent Acetic Anhydride Reaction Stirring at 0°C to RT Reagent->Reaction Quench Quench with Water Reaction->Quench Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound from tridecanol. The purification and characterization techniques outlined ensure the isolation of a high-purity product suitable for research and development applications, including pharmaceutical formulation studies.

References

Application Note: Biocatalytic Synthesis of (S)-2-Tridecanyl Acetate Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a compound can exhibit distinct biological activities. (S)-2-Tridecanyl acetate is a valuable chiral building block, and its synthesis via biocatalytic kinetic resolution offers a green and efficient alternative to traditional chemical methods. This application note details a protocol for the synthesis of (S)-2-tridecanyl acetate from racemic 2-tridecanol using lipase-catalyzed transesterification. The method leverages the high enantioselectivity of lipases to preferentially acylate the (R)-enantiomer, leaving the desired (S)-2-tridecanol to be subsequently acetylated. While specific data for 2-tridecanol is limited in published literature, this protocol is based on the successful kinetic resolution of the structurally similar long-chain secondary alcohol, 2-octanol, using Candida antarctica lipase B (CALB).

Principle of the Method

The biocatalytic synthesis of (S)-2-tridecanyl acetate is achieved through a kinetic resolution of racemic 2-tridecanol. In this process, a lipase selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer for secondary alcohols with CALB) at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, one can obtain the unreacted (S)-2-tridecanol and the (R)-2-tridecanyl acetate, both with high enantiomeric excess. The separated (S)-2-tridecanol can then be chemically acetylated to yield the final product, (S)-2-tridecanyl acetate. Vinyl acetate is a commonly used acyl donor as it results in an irreversible reaction.

Data Presentation

The following table summarizes typical results obtained for the kinetic resolution of 2-octanol, a homolog of 2-tridecanol, using Candida antarctica lipase B. These values provide an expected range for the kinetic resolution of 2-tridecanol, although optimization may be required.

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of (S)-Alcohol (ee_S, %)Enantiomeric Excess of (R)-Acetate (ee_P, %)Enantiomeric Ratio (E)
rac-2-OctanolImmobilized Candida antarctica lipase B (Novozym 435)Vinyl Acetaten-Hexane6~50>99>99>200

Note: Data is adapted from studies on 2-octanol and serves as a representative example.[1][2]

Experimental Protocols

Materials and Reagents
  • Racemic 2-tridecanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • n-Hexane (or other suitable organic solvent like diisopropyl ether)

  • Molecular sieves (4 Å), activated

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Protocol 1: Lipase-Catalyzed Kinetic Resolution of rac-2-Tridecanol
  • To a dried flask, add racemic 2-tridecanol (1.0 eq) and n-hexane.

  • Add activated molecular sieves (4 Å) to ensure anhydrous conditions.

  • Add vinyl acetate (2.0-3.0 eq).

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30-40 °C).

  • Initiate the reaction by adding immobilized Candida antarctica lipase B (typically 10-20% w/w of the substrate).

  • Stir the reaction mixture at a constant temperature.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture of (S)-2-tridecanol and (R)-2-tridecanyl acetate can be separated by silica gel column chromatography.

Protocol 2: Acetylation of (S)-2-Tridecanol
  • Dissolve the purified (S)-2-tridecanol in dichloromethane.

  • Cool the solution in an ice bath.

  • Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-tridecanyl acetate.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 3: Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess of 2-tridecanol and 2-tridecanyl acetate can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral GC Method (Example):

  • Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or similar).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 120 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. The exact parameters will need to be optimized for the specific column and instrument.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or ethyl acetate) before injection. For the alcohol, derivatization to the corresponding acetate or another suitable derivative may be necessary to improve separation and peak shape.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_0 Kinetic Resolution cluster_1 Final Product Synthesis Racemic 2-tridecanol Racemic 2-tridecanol Reaction Mixture Reaction Mixture Racemic 2-tridecanol->Reaction Mixture Lipase (CALB) Lipase (CALB) Lipase (CALB)->Reaction Mixture Vinyl Acetate Vinyl Acetate Vinyl Acetate->Reaction Mixture Separation Separation Reaction Mixture->Separation ~50% Conversion (S)-2-tridecanol (S)-2-tridecanol Separation->(S)-2-tridecanol (R)-2-tridecanyl acetate (R)-2-tridecanyl acetate Separation->(R)-2-tridecanyl acetate Acetylation Acetylation (S)-2-tridecanol->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation (S)-2-tridecanyl acetate (S)-2-tridecanyl acetate Acetylation->(S)-2-tridecanyl acetate

Caption: Workflow for the biocatalytic synthesis of (S)-2-tridecanyl acetate.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Racemic Substrate Racemic 2-tridecanol Kinetic Resolution Enantioselective Acylation Racemic Substrate->Kinetic Resolution Enzyme Lipase (e.g., CALB) Enzyme->Kinetic Resolution Acyl Donor Vinyl Acetate Acyl Donor->Kinetic Resolution Solvent Organic Solvent (e.g., n-Hexane) Solvent->Kinetic Resolution Product 1 (S)-2-tridecanol (Unreacted) Kinetic Resolution->Product 1 Product 2 (R)-2-tridecanyl acetate (Product) Kinetic Resolution->Product 2

Caption: Key components and outcome of the lipase-catalyzed kinetic resolution.

References

Application Notes and Protocols for the Esterification of Acetic Acid to Produce Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate is a fatty acid ester with applications in the cosmetic and fragrance industries as a surfactant, emollient, and fragrance component.[1] It is synthesized through the esterification of acetic acid with tridecanol. This document provides detailed protocols for the synthesis of this compound via Fischer esterification, employing both conventional acid catalysis and enzymatic methods. The information is intended to guide researchers in the efficient and optimized production of this ester.

Chemical Reaction Pathway

The synthesis of this compound from acetic acid and tridecanol is a reversible reaction known as Fischer esterification. The overall reaction is as follows:

Fischer Esterification acetic_acid Acetic Acid (CH₃COOH) tridecyl_acetate This compound (CH₃COOC₁₃H₂₇) acetic_acid->tridecyl_acetate + tridecanol Tridecanol (C₁₃H₂₇OH) tridecanol->tridecyl_acetate + water Water (H₂O) tridecyl_acetate->water +

Caption: Fischer esterification of acetic acid and tridecanol.

Data Presentation: Quantitative Analysis of this compound Synthesis

The following table summarizes key quantitative data from various experimental protocols for the synthesis of esters, which can be adapted for this compound production.

CatalystCatalyst LoadingReactant Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid0.1 eq1:2100-1104-6High (not specified)Adapted from[2]
Amberlyst-150.5 wt%16:1658>95Adapted from[3]
Lipase (Candida rugosa)5-10 wt%1:1.540-5024-48High (not specified)Adapted from[2]
Lipase (Candida antarctica)Not specified1:130Not specified94[4]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol is adapted from a general procedure for the synthesis of 6-heptenyl acetate and is applicable for the synthesis of this compound.[2]

Materials:

  • Tridecanol (1.0 eq)

  • Glacial Acetic Acid (2.0 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Toluene (for Dean-Stark trap, optional)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add tridecanol (1.0 eq) and glacial acetic acid (2.0 eq).

  • Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

  • If using a Dean-Stark trap to remove water and drive the equilibrium towards the product, fill it with toluene and attach it between the flask and the reflux condenser.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid. Caution: Carbon dioxide evolution will cause pressure build-up. Vent the funnel frequently. Continue adding the bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Remove the solvent (if any) and excess acetic acid using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Enzymatic Esterification using Immobilized Lipase

This protocol provides a greener alternative to acid catalysis, using an immobilized lipase.[2]

Materials:

  • Tridecanol (1.0 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Immobilized Lipase (e.g., from Candida antarctica, 5-10% by weight of the total reactants)

  • Activated Molecular Sieves (optional)

Equipment:

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Orbital shaker or magnetic stirrer

  • Incubator or temperature-controlled bath

Procedure:

  • To a dry reaction vessel, add tridecanol (1.0 eq) and glacial acetic acid (1.5 eq).

  • Add the immobilized lipase (typically 5-10% by weight of the total reactants).

  • If desired, add activated molecular sieves to adsorb the water produced during the reaction, which can improve the reaction rate and yield.

  • Seal the vessel and place it in an orbital shaker or use a magnetic stirrer to ensure good mixing.

  • Incubate the reaction at 40-50 °C for 24-48 hours.

  • Monitor the reaction progress by GC.

  • Once the reaction has reached the desired conversion, the immobilized lipase can be removed by filtration and potentially reused.

  • The product can be purified by distillation under reduced pressure.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the catalytic cycle of Fischer esterification.

Experimental_Workflow start Start reactants Mix Tridecanol, Acetic Acid, and Catalyst start->reactants reaction Heat to Reflux (4-6h) or Incubate (24-48h) reactants->reaction workup Work-up: Neutralization and Washing reaction->workup drying Drying of Organic Layer workup->drying purification Purification by Distillation drying->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

Fischer_Esterification_Mechanism cluster_cycle Catalytic Cycle protonation 1. Protonation of Carbonyl Oxygen nucleophilic_attack 2. Nucleophilic Attack by Alcohol protonation->nucleophilic_attack Activates Carbonyl proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer Forms Tetrahedral Intermediate elimination 4. Elimination of Water proton_transfer->elimination Forms Good Leaving Group (H₂O) deprotonation 5. Deprotonation elimination->deprotonation Forms Protonated Ester deprotonation->protonation Releases Ester and Regenerates Catalyst (H⁺) ester Ester + H₂O deprotonation->ester carboxylic_acid Carboxylic Acid + H⁺ carboxylic_acid->protonation alcohol Alcohol alcohol->nucleophilic_attack

Caption: Simplified mechanism of Fischer esterification.

References

Application Note: Quantitative Analysis of Tridecyl Acetate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Tridecyl acetate using gas chromatography with flame ionization detection (GC-FID). This compound, a long-chain ester, finds applications in various industries, including as a flavoring agent, in perfumery, and as a component in pharmaceutical and cosmetic formulations. Accurate and precise quantification is crucial for quality control and research and development. This application note outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions. Additionally, it presents expected quantitative performance data and detailed experimental protocols.

Introduction

This compound (C15H30O2) is a fatty acid ester known for its characteristic fruity aroma. Its analysis by gas chromatography is the preferred method due to its volatility. This document details a robust GC-FID method suitable for the determination of this compound in various matrices. The flame ionization detector is chosen for its high sensitivity to organic compounds and its wide linear range. The provided protocols are designed to be adaptable for different laboratory settings and sample types.

Experimental Protocols

Standard and Sample Preparation

Reagents and Materials:

  • This compound (purity ≥98%)

  • Hexane (GC grade)

  • Dodecyl Acetate (Internal Standard, purity ≥99%)

  • Volumetric flasks (Class A)

  • Micropipettes

Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • Stopper the flask and mix thoroughly. This is the primary stock solution.

Internal Standard (IS) Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh 100 mg of Dodecyl Acetate into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • Stopper the flask and mix thoroughly.

Calibration Standards Preparation:

  • Prepare a series of calibration standards by diluting the this compound stock solution with hexane in volumetric flasks.

  • A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Add a constant amount of the Internal Standard stock solution to each calibration standard and sample to achieve a final concentration of 20 µg/mL.

Sample Preparation:

The sample preparation will vary depending on the matrix. For liquid samples where this compound is a major component, a simple dilution in hexane may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. A general liquid-liquid extraction protocol is provided below.

  • Accurately weigh or measure a known amount of the sample into a separatory funnel.

  • Add a suitable volume of an immiscible extraction solvent (e.g., hexane).

  • Spike with the internal standard.

  • Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the organic layer containing the this compound.

  • The extract may be concentrated or diluted as necessary before GC analysis.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent with FID
Column HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1) or Splitless, depending on concentration
Oven Program Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Quantitative Data

The following table summarizes the expected quantitative performance of this method. These values are estimates based on the analysis of structurally similar long-chain acetate esters and may vary depending on the specific instrumentation and laboratory conditions.[1][2]

ParameterExpected Value
Retention Time (this compound) ~ 12.5 - 13.5 min
Retention Time (Dodecyl acetate - IS) ~ 11.0 - 12.0 min
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Method Validation

To ensure the reliability of the results, the method should be validated according to ICH or other relevant guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix and a matrix spiked with potential interferences.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution.

  • Precision: The closeness of agreement between a series of measurements. This is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on a spiked matrix.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualizations

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Standard This compound Standard Calibration_Standards Prepare Calibration Standards Standard->Calibration_Standards IS Internal Standard (Dodecyl Acetate) Spiked_Sample Spike Sample with IS IS->Spiked_Sample IS->Calibration_Standards Sample Sample Matrix Sample->Spiked_Sample Injection Inject into GC Spiked_Sample->Injection Calibration_Standards->Injection Separation Chromatographic Separation (HP-5 Column) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify this compound Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Logical_Relationship cluster_instrument Instrument Parameters cluster_analyte Analyte Properties cluster_output Chromatographic Output Column Column (e.g., HP-5) Retention_Time Retention Time Column->Retention_Time Resolution Resolution Column->Resolution Temperature Oven Temperature Program Temperature->Retention_Time Flow_Rate Carrier Gas Flow Rate Flow_Rate->Retention_Time Volatility Volatility Volatility->Retention_Time Polarity Polarity Polarity->Retention_Time Retention_Time->Resolution Peak_Shape Peak Shape Peak_Shape->Resolution

Caption: Key factors influencing the chromatographic separation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Tridecyl acetate, a long-chain fatty acid ester, using High-Performance Liquid Chromatography (HPLC). The described method is optimized for high-purity isolation of this non-polar compound, suitable for applications in research, cosmetics, and fragrance industries.

Introduction

This compound (C15H30O2, M.W. 242.40 g/mol ) is a colorless liquid with a characteristic fruity aroma.[1] Its hydrophobic nature, stemming from the long carbon chain, makes it readily soluble in non-polar organic solvents and insoluble in water.[1] Purification of such non-polar compounds is effectively achieved using reversed-phase HPLC, which separates molecules based on their hydrophobicity.[2][3][4][5] This application note details a robust reversed-phase HPLC protocol for the purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.

PropertyValueReference
Molecular FormulaC15H30O2[1][6]
Molecular Weight242.40 g/mol [1][6]
AppearanceColorless liquid[1]
SolubilityInsoluble in water; Soluble in non-polar organic solvents (e.g., hexane, alcohol, oils).[1][7][8][9]
XlogP36.1[6][7]
Boiling Point143 °C @ 5 mmHg[7][8][9]

Table 1: Physicochemical Properties of this compound.

HPLC Purification Protocol

This protocol is designed for the preparative purification of this compound using a reversed-phase HPLC system.

Materials and Reagents
  • This compound (crude sample)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Methanol (MeOH), HPLC grade (for sample preparation and system flushing)

  • Hexane, HPLC grade (for sample preparation, optional)

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size). The dimensions can be scaled up for larger sample loads.

  • Fraction collector.

Experimental Workflow

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve crude this compound in Methanol or Hexane filter Filter sample through a 0.22 µm syringe filter dissolve->filter inject Inject filtered sample onto the C18 column filter->inject Load Sample separate Isocratic elution with Acetonitrile/Water inject->separate detect Detect eluting compound (UV at 210 nm or ELSD) separate->detect collect Collect fractions containing pure this compound detect->collect Fraction Collection evaporate Evaporate solvent from collected fractions collect->evaporate analyze Analyze purity of the final product (e.g., by analytical HPLC) evaporate->analyze

Caption: Workflow diagram for the HPLC purification of this compound.

Detailed Methodology
  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent. Methanol is a good first choice as it is miscible with the mobile phase. For highly non-polar impurities, hexane can be used, but ensure miscibility with the initial mobile phase conditions.

    • The final concentration should be optimized based on the column loading capacity. A starting concentration of 10-50 mg/mL is recommended.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Equilibrate the C18 column with the initial mobile phase composition (see Table 2) until a stable baseline is achieved.

    • Ensure the system is free of air bubbles.

  • Chromatographic Conditions:

    • The recommended HPLC parameters are summarized in Table 2. An isocratic elution is often sufficient for purifying a target compound from a relatively simple mixture. If the crude sample contains impurities with a wide range of polarities, a gradient elution may be necessary. For similar long-chain fatty acid esters, mobile phases consisting of acetonitrile and water or methanol and water are commonly used.[10][11]

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 95:5 v/v)
Flow Rate 4.0 mL/min (for a 10 mm ID column)
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 100 - 500 µL (dependent on concentration and column size)
Detection UV at 210 nm or ELSD

Table 2: HPLC Purification Parameters for this compound.

  • Detection and Fraction Collection:

    • This compound itself has a weak chromophore (the ester group) and can be detected at low UV wavelengths, such as 210 nm.[10]

    • Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, which is a universal detector for non-volatile compounds and does not require a chromophore.

    • Monitor the chromatogram and collect the fractions corresponding to the peak of this compound.

  • Post-Purification:

    • Combine the collected fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator or other suitable method.

    • Determine the purity of the final product using an analytical HPLC method.

Logical Relationship of Purification Steps

Purification Logic start Crude this compound dissolution Dissolution in appropriate solvent start->dissolution filtration Removal of particulates dissolution->filtration injection Introduction to HPLC system filtration->injection separation Separation on C18 column based on hydrophobicity injection->separation detection Detection of eluting compound separation->detection collection Fraction collection of the target peak detection->collection evaporation Solvent removal collection->evaporation pure_product Pure this compound evaporation->pure_product

References

Application of Tridecyl Acetate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Tridecyl acetate (CAS No. 1072-33-9) is an ester recognized for its pleasant, sweet, and fruity aroma, making it a valuable ingredient in the flavor and fragrance industry. Chemically, it is the acetate ester of tridecanol. Its molecular structure, characterized by a long carbon chain, contributes to its characteristic scent profile and its physical properties, such as low volatility, which allows it to function as a long-lasting fixative in fragrance formulations. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in the utilization of this compound in flavor and fragrance research.

Sensory Properties and Applications

This compound possesses a unique and complex odor profile, often described as a mild, fatty-fruity scent with notes of peach, apricot, and a lily-floral undertone. It is also characterized as having a pleasant, sweet, apple-like aroma. These characteristics make it suitable for a variety of applications in both the flavor and fragrance sectors.

In the fragrance industry , this compound is utilized as a component in perfumes and scented products to impart these pleasant aromas. Its low volatility makes it an excellent fixative, helping to prolong the scent profile of a fragrance formulation. It can be incorporated into a wide range of products, including fine fragrances, personal care products, and household items.

In the flavor industry , while less common, its fruity and sweet notes can be used to build and enhance fruit flavor profiles, particularly those of apple, peach, and apricot. Its application would be in food products where a long-lasting, sweet, and fruity character is desired.

Quantitative Data

CompoundOdor Detection Threshold (ppb, v/v)Odor Description
Ethyl Acetate245Fruity, sweet
Butyl Acetate4.3Fruity, banana-like
Hexyl Acetate2.9Fruity, pear-like
Octyl Acetate20Fruity, orange-like
This compound Not available Mild, fatty-fruity, peach-apricot, lily-floral, sweet, apple-like
Isothis compoundRecommended usage up to 8.0000% in fragrance concentrate-

Data for Isothis compound is provided as a proxy for this compound due to structural similarity.

Experimental Protocols

1. Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound to characterize its odor profile and intensity.

Objective: To determine the descriptive sensory profile of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Odor-free evaluation booths

  • Panel of trained sensory assessors (8-12 members)

  • Data collection software or forms

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1% w/w).

  • Panelist Training: Train panelists on the use of a standardized lexicon of odor descriptors relevant to fruity, floral, and fatty notes.

  • Evaluation:

    • Dip smelling strips into the prepared solutions for a standardized amount of time (e.g., 2 seconds).

    • Allow the solvent to evaporate for a set period (e.g., 10 seconds).

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Panelists will evaluate the odor intensity on a labeled magnitude scale (LMS) or a category scale (e.g., 0-9).

    • Panelists will describe the odor character using the provided lexicon and are free to add other descriptors.

  • Data Analysis: Analyze the intensity ratings and frequency of descriptor use to generate a sensory profile of this compound.

2. Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol describes the use of GC-O to identify the specific aroma-active compounds in a fragrance or flavor mixture containing this compound.

Objective: To identify and characterize the odor contribution of this compound and other volatile compounds in a sample.

Materials:

  • Gas chromatograph coupled to an olfactometry port and a mass spectrometer (GC-MS/O)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-INNOWax)

  • Helium carrier gas

  • Sample containing this compound

  • Syringe for injection

Procedure:

  • GC-MS/O Parameters:

    • Injector: Split/splitless, set at a temperature appropriate for the sample (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas Flow: Set to a constant flow rate (e.g., 1.0 mL/min).

    • Effluent Split: Split the column effluent between the MS detector and the olfactometry port (e.g., 1:1).

    • Olfactometry Port: Humidified air should be added to the effluent to prevent nasal dehydration of the assessor.

  • Analysis:

    • Inject the sample into the GC.

    • A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a description of each odor perceived.

    • Simultaneously, the MS detector records the mass spectra of the eluting compounds.

  • Data Analysis: Correlate the odor events from the olfactometry data with the peaks in the chromatogram and their corresponding mass spectra to identify the compounds responsible for the specific aromas.

Signaling Pathway and Biosynthesis

Olfactory Signal Transduction

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific OR for this compound has not yet been deorphanized, the general signaling cascade is well-established.

Olfactory_Signaling Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylate Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signal transduction pathway.

Biosynthesis of Esters

In biological systems, such as fruits and fermenting microorganisms, esters like this compound are synthesized through enzymatic reactions. The primary pathway involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs).

Ester_Biosynthesis Fatty_Acid Fatty Acid Metabolism Acyl_CoA Acetyl-CoA Fatty_Acid->Acyl_CoA Amino_Acid Amino Acid Metabolism Amino_Acid->Acyl_CoA AAT Alcohol Acyltransferase (AAT) Acyl_CoA->AAT Alcohol Tridecanol Alcohol->AAT Ester This compound AAT->Ester CoA CoA AAT->CoA

Caption: Simplified biosynthetic pathway of esters.

Conclusion

This compound is a versatile ingredient with significant potential in the flavor and fragrance industry. Its pleasant and complex aroma, coupled with its fixative properties, makes it a valuable component in a wide array of consumer products. The protocols and information provided herein offer a foundational framework for researchers to explore and expand the applications of this compound. Further research is warranted to determine its precise odor threshold and to identify its specific olfactory receptor, which would provide deeper insights into its sensory perception and potential applications.

Application Notes and Protocols for the Formulation of Cosmetics with Tridecyl Acetate as an Emollient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tridecyl Acetate in Cosmetic Formulations

This compound is a versatile ester that functions as an emollient and fragrance component in cosmetic and personal care products.[1] Its chemical structure, characterized by a long hydrophobic carbon chain, imparts a smooth texture to the skin.[1] As an ester of tridecyl alcohol and acetic acid, it is a colorless liquid with a mild, fruity odor.[1] this compound's non-polar nature makes it highly soluble in other non-polar organic solvents and insoluble in water, rendering it compatible with the oil phase of cosmetic emulsions.[1]

These application notes provide a comprehensive guide for the incorporation and evaluation of this compound in cosmetic formulations, with a focus on its role as an emollient. Detailed experimental protocols are provided to assess its impact on skin hydration, barrier function, and sensory perception.

Physicochemical Properties of this compound

Table 1: Representative Physicochemical Properties of Emollients

PropertyRepresentative Value RangeSignificance in Formulation
Viscosity (cPs at 25°C) 5 - 20Influences the texture and feel of the product. Lower viscosity emollients tend to feel lighter and spread more easily.
Surface Tension (mN/m) 25 - 35Affects the wetting and spreading of the formulation on the skin. Lower surface tension generally leads to better spreadability.
Spreadability (mm²/10 min) 500 - 1500A measure of how easily the emollient spreads on a surface, which correlates to the ease of application of the final product.

Formulation Guidelines for Oil-in-Water (O/W) Creams with this compound

This compound is an excellent candidate for the oil phase of O/W emulsions, such as creams and lotions. A typical formulation process involves a hot process to ensure the stability of the emulsion.

Logical Workflow for Emollient Selection

The selection of an emollient is a critical step in cosmetic formulation. The following diagram illustrates the decision-making process for incorporating an emollient like this compound.

Emollient_Selection_Workflow start Define Product Concept (e.g., light lotion, rich cream) skin_feel Determine Desired Skin Feel (e.g., light, non-greasy, occlusive) start->skin_feel product_type Consider Product Type (e.g., face cream, body lotion, sunscreen) skin_feel->product_type compatibility Evaluate Compatibility with other ingredients product_type->compatibility select_emollient Select Potential Emollients (e.g., this compound) compatibility->select_emollient prototype Develop Prototype Formulations select_emollient->prototype evaluate Evaluate Prototypes (Stability, Sensory, Efficacy) prototype->evaluate refine Refine Formulation evaluate->refine Meets criteria? refine->prototype No finalize Finalize Formulation refine->finalize Yes

Caption: Logical workflow for selecting an emollient in cosmetic formulation.

Experimental Protocol: Formulation of an O/W Cream

This protocol outlines the steps for creating a basic O/W cream incorporating this compound.

Materials:

  • Oil Phase:

    • This compound: 5-15%

    • Cetearyl Alcohol: 2-5%

    • Glyceryl Stearate: 2-4%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3-5%

    • Xanthan Gum: 0.2-0.5%

  • Cool-Down Phase:

    • Preservative (e.g., Phenoxyethanol): 0.5-1%

    • Fragrance: 0.1-0.5%

Procedure:

  • Water Phase Preparation: In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and heat to 75-80°C while stirring until the xanthan gum is fully hydrated and the phase is uniform.

  • Oil Phase Preparation: In a separate vessel, combine this compound, cetearyl alcohol, and glyceryl stearate. Heat to 75-80°C while stirring until all components are melted and the phase is uniform.

  • Emulsification: Slowly add the oil phase to the water phase under high-shear mixing. Continue mixing for 10-20 minutes to form a stable emulsion.

  • Cooling: Switch to a lower-speed anchor stirrer and begin to cool the emulsion.

  • Cool-Down Phase Addition: When the temperature of the emulsion is below 40°C, add the preservative and fragrance. Mix until uniform.

  • Final Adjustments: Check the pH of the final formulation and adjust if necessary.

Efficacy Evaluation Protocols

To substantiate claims related to the emollient properties of this compound, a series of in-vivo and in-vitro tests should be conducted.

In-Vivo Skin Hydration Assessment

Objective: To measure the effect of a formulation containing this compound on skin surface hydration.

Instrument: Corneometer®

Protocol:

  • Subject Selection: Recruit a panel of subjects with self-perceived dry skin.

  • Acclimatization: Allow subjects to acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes.

  • Baseline Measurement: Take baseline skin hydration readings on the volar forearm of each subject.

  • Product Application: Apply a standardized amount of the test formulation to a defined area on the forearm.

  • Post-Application Measurements: Take hydration readings at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: Calculate the mean change in skin hydration from baseline for each time point.

Table 2: Representative In-Vivo Skin Hydration Data (Corneometer® Units)

Time PointPlacebo (No Emollient)Formulation with Representative Emollient (10%)
Baseline 35.2 ± 4.135.5 ± 4.3
1 Hour 38.1 ± 4.548.7 ± 5.2
4 Hours 36.5 ± 4.245.3 ± 4.9
8 Hours 35.8 ± 4.042.1 ± 4.6
Statistically significant increase from baseline (p < 0.05). Data is illustrative.
In-Vivo Transepidermal Water Loss (TEWL) Assessment

Objective: To evaluate the effect of a formulation containing this compound on the skin's barrier function by measuring TEWL.

Instrument: Tewameter®

Protocol:

  • Subject Selection and Acclimatization: Follow the same procedure as for skin hydration assessment.

  • Baseline Measurement: Take baseline TEWL readings on the volar forearm.

  • Product Application: Apply a standardized amount of the test formulation.

  • Post-Application Measurements: Measure TEWL at specified time points. A decrease in TEWL indicates an improvement in skin barrier function.

  • Data Analysis: Calculate the mean percentage change in TEWL from baseline.

Table 3: Representative In-Vivo TEWL Data (% Change from Baseline)

Time PointPlacebo (No Emollient)Formulation with Representative Emollient (10%)
1 Hour +2.5% ± 1.8%-15.2% ± 3.1%
4 Hours +1.8% ± 1.5%-12.7% ± 2.8%
8 Hours +0.9% ± 1.2%-9.8% ± 2.5%
Statistically significant decrease from baseline (p < 0.05). Data is illustrative.
Sensory Panel Evaluation

Objective: To assess the sensory characteristics of a formulation containing this compound.

Protocol:

  • Panelist Training: Train a panel of sensory experts to identify and rate specific sensory attributes of cosmetic products.

  • Product Evaluation: Provide panelists with blinded samples of the test formulation and a control.

  • Attribute Rating: Panelists will apply the product to their skin and rate attributes such as spreadability, absorbency, greasiness, and after-feel on a standardized scale (e.g., 1-10).

  • Data Analysis: Analyze the mean scores for each attribute to create a sensory profile of the product.

Table 4: Representative Sensory Panel Data (Mean Scores on a 1-10 Scale)

Sensory AttributePlacebo (No Emollient)Formulation with Representative Emollient (10%)
Spreadability 6.5 ± 1.28.5 ± 0.8
Absorbency 7.2 ± 1.06.8 ± 1.1
Greasiness 4.1 ± 0.93.5 ± 0.7
After-feel (Smoothness) 5.8 ± 1.38.2 ± 0.9
*Statistically significant difference from placebo (p < 0.05). Data is illustrative.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Efficacy_Testing_Workflow cluster_hydration cluster_tewl cluster_sensory start Efficacy Testing hydration Skin Hydration (Corneometer) start->hydration tewl TEWL (Tewameter) start->tewl sensory Sensory Panel start->sensory h_select Subject Selection & Acclimatization t_select Subject Selection & Acclimatization s_train Panelist Training h_baseline Baseline Measurement h_select->h_baseline h_apply Product Application h_baseline->h_apply h_measure Post-Application Measurements h_apply->h_measure h_analyze Data Analysis h_measure->h_analyze t_baseline Baseline Measurement t_select->t_baseline t_apply Product Application t_baseline->t_apply t_measure Post-Application Measurements t_apply->t_measure t_analyze Data Analysis t_measure->t_analyze s_eval Product Evaluation s_train->s_eval s_rate Attribute Rating s_eval->s_rate s_analyze Data Analysis s_rate->s_analyze

References

Application Notes and Protocols for the Use of Tridecyl Acetate in Pheromone Traps for Drosophila

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of tridecyl acetate and its isomers in pheromone traps for the monitoring and study of Drosophila species. The primary focus is on (S)-(+)-2-tridecanol acetate, a known aggregation pheromone component identified in Drosophila mulleri. These guidelines are intended to assist researchers in designing and conducting experiments to evaluate the efficacy of this compound as an attractant and to standardize trapping methodologies.

Pheromone Profile: (S)-(+)-2-Tridecanol Acetate

(S)-(+)-2-tridecanol acetate is a chiral ester that has been identified as a key component of the male-produced aggregation pheromone of Drosophila mulleri. This compound has been shown to attract both males and females of the species in laboratory-based bioassays. It is important to note that the stereochemistry of this compound is critical for its biological activity; the (R)-enantiomer has been found to be inactive.

Key Characteristics:

  • Compound: (S)-(+)-2-tridecanol acetate

  • Type: Aggregation Pheromone

  • Source: Mature males of Drosophila mulleri

  • Target Species: Drosophila mulleri (efficacy in other Drosophila species requires further investigation)

  • Behavioral Effect: Attraction of both sexes

Data Summary

Currently, detailed quantitative data on the dose-response of Drosophila species to (S)-(+)-2-tridecanol acetate in field or extensive laboratory settings are not widely available in the public domain. The foundational research established its attractiveness in a wind-tunnel bioassay. The following table summarizes the key qualitative findings.

Pheromone ComponentTarget SpeciesBioassay TypeObserved ResponseInactive EnantiomerReference
(S)-(+)-2-tridecanol acetateDrosophila mulleriWind TunnelAttraction of males and females(R)-2-tridecanol acetateBartelt, Schaner, & Jackson (1989)[1]

Further research is required to quantify the attraction in terms of trap captures, optimal concentrations, and efficacy relative to other attractants for a broader range of Drosophila species.

Experimental Protocols

Synthesis of (S)-(+)-2-Tridecanol Acetate

A detailed protocol for the synthesis of pheromones is beyond the scope of this document. However, researchers can refer to established chemical synthesis routes for (S)-(+)-2-tridecanol acetate.

Preparation of Pheromone Lures

Materials:

  • (S)-(+)-2-tridecanol acetate (high purity)

  • Hexane (or other suitable solvent)

  • Rubber septa or cotton wicks

  • Micropipettes

  • Fume hood

  • Vials for storage

Protocol:

  • Prepare a stock solution of (S)-(+)-2-tridecanol acetate in hexane. The concentration will depend on the desired loading dose for the lure. A starting point could be a 1 mg/mL solution.

  • Under a fume hood, carefully apply a precise volume of the stock solution onto the rubber septum or cotton wick using a micropipette. For example, to load 100 µg of the pheromone, apply 100 µL of a 1 mg/mL solution.

  • Allow the solvent to evaporate completely from the lure (approximately 20-30 minutes).

  • The prepared lures should be stored in airtight, solvent-washed glass vials at low temperatures (e.g., -20°C) until use to prevent degradation and loss of volatiles.

Wind Tunnel Bioassay for Attraction

A wind tunnel bioassay is the standard method for evaluating the behavioral response of flying insects to volatile compounds.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Pheromone lure (prepared as in section 3.2)

  • Source of clean, charcoal-filtered air

  • Fly release chamber

  • Video recording equipment for behavioral analysis

Protocol:

  • Acclimatization: Acclimate the Drosophila to the wind tunnel environment for at least 30 minutes before the experiment.

  • Pheromone Placement: Place the pheromone lure at the upwind end of the wind tunnel.

  • Airflow: Establish a consistent, laminar airflow through the tunnel (e.g., 0.2-0.5 m/s).

  • Fly Release: Release a cohort of flies (e.g., 20-50 individuals) from the downwind release chamber.

  • Observation: Record the flight behavior of the flies for a set period (e.g., 5-10 minutes). Key behaviors to quantify include:

    • Activation: Percentage of flies taking flight.

    • Upwind Flight: Percentage of flies exhibiting sustained flight towards the pheromone source.

    • Source Contact: Percentage of flies landing on or near the pheromone source.

  • Controls: Conduct control experiments using a lure treated only with the solvent to account for any baseline activity.

  • Data Analysis: Analyze the recorded videos to score the different behavioral responses. Compare the responses to the pheromone with the control responses using appropriate statistical tests.

Pheromone Trap Assembly and Deployment for Field/Greenhouse Testing

Materials:

  • Fly traps (e.g., McPhail trap, Delta trap, or custom-made containers)

  • Pheromone lure (prepared as in section 3.2)

  • Sticky inserts or a drowning solution (soapy water)

  • Stakes or wires for trap suspension

Protocol:

  • Trap Assembly: Place the pheromone lure inside the trap. If using a sticky trap, ensure the sticky insert is in place. If using a drowning trap, fill the bottom of the trap with the soapy water solution.

  • Trap Placement: Hang the traps from stakes or tree branches at a height relevant to the target Drosophila species' activity.

  • Spacing: To avoid interference between traps, maintain a minimum distance of 10-20 meters between traps.

  • Randomization: In comparative studies, randomize the placement of different treatments (e.g., different pheromone doses, comparison with other attractants) within the experimental area.

  • Monitoring: Check the traps at regular intervals (e.g., every 2-3 days) to count and identify the captured flies.

  • Lure Replacement: Replace the pheromone lures according to their expected field life, which will depend on environmental conditions and the type of dispenser used.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis cluster_output Output synthesis Pheromone Synthesis ((S)-(+)-2-tridecanol acetate) lure_prep Lure Preparation synthesis->lure_prep wind_tunnel Wind Tunnel Bioassay lure_prep->wind_tunnel Test Attractancy field_trap Field Trapping lure_prep->field_trap Test Efficacy behavioral_analysis Behavioral Quantification wind_tunnel->behavioral_analysis trap_catch_analysis Trap Catch Analysis field_trap->trap_catch_analysis efficacy_data Efficacy Data behavioral_analysis->efficacy_data trap_catch_analysis->efficacy_data protocol_opt Protocol Optimization efficacy_data->protocol_opt

Caption: Workflow for evaluating this compound in Drosophila pheromone traps.

Putative Olfactory Signaling Pathway

While the specific receptors for (S)-(+)-2-tridecanol acetate in Drosophila have not yet been identified, a generalized olfactory signaling pathway is presented below. Long-chain fatty acid esters are typically detected by Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs).

Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) pheromone This compound OBP Odorant Binding Protein (OBP) pheromone->OBP Solubilization OR Odorant Receptor (OR) + Orco OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction (Ion Channel Opening) glomerulus Glomerulus ORN->glomerulus Axonal Projection PN Projection Neuron (PN) glomerulus->PN Synaptic Transmission higher_brain Higher Brain Centers (e.g., Mushroom Body) PN->higher_brain Information Relay behavior behavior higher_brain->behavior Behavioral Response (Attraction)

Caption: Generalized olfactory signaling pathway in Drosophila.

References

Application Notes and Protocols for the Quantitative Analysis of Tridecyl Acetate in Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tridecyl acetate (C15H30O2) is a long-chain fatty acid ester found in various natural sources, including certain plants like Capsicum annuum. It is utilized in the cosmetic and fragrance industries as an emollient, surfactant, and aromatic component. The accurate quantification of this compound in natural extracts is crucial for quality control, authentication of natural products, and exploring its potential biological activities. This document provides detailed protocols for the extraction and quantitative analysis of this compound from plant matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Part 1: Extraction Protocols for this compound

The choice of extraction method is critical and depends on the nature of the plant material and the volatility of the target compound. As an ester, this compound can be efficiently extracted using solvent-based methods or steam distillation.

Protocol 1.1: Soxhlet Extraction (Solid-Liquid Extraction)

This method is highly efficient for extracting compounds with limited solubility from solid materials by repeatedly washing the sample with a fresh solvent.[1]

Materials:

  • Dried and powdered plant material

  • Ethyl acetate (analytical grade)[2][3]

  • Soxhlet extraction apparatus (round-bottom flask, extraction chamber, condenser)[1]

  • Heating mantle

  • Extraction thimbles (cellulose)

  • Rotary evaporator

Procedure:

  • Accurately weigh 10-20 g of finely ground, dried plant material and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus. Fill a round-bottom flask with 250 mL of ethyl acetate, attaching it to the bottom of the extractor. Fit the condenser on top.

  • Heat the solvent in the flask using a heating mantle to a temperature slightly above its boiling point (approx. 80-90°C for ethyl acetate).

  • Allow the extraction to proceed for 4-6 hours. The solvent will vaporize, condense, and drip onto the sample, extracting this compound. Once the chamber is full, the solvent will siphon back into the flask.

  • After extraction, cool the apparatus to room temperature.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator at 40-45°C to remove the ethyl acetate.

  • The final crude extract can be weighed, and the yield calculated before being redissolved in a suitable solvent for quantitative analysis.

Protocol 1.2: Steam Distillation

Steam distillation is ideal for isolating volatile compounds like esters from plant material without the need for high temperatures that could cause degradation.[4][5]

Materials:

  • Fresh or dried plant material (e.g., leaves, fruits)

  • Steam distillation apparatus (steam generator, biomass flask, condenser, receiving flask/separatory funnel)[6]

  • Distilled water

  • Ethyl acetate or hexane for liquid-liquid extraction

  • Anhydrous sodium sulfate

Procedure:

  • Place 100-200 g of the plant material into the biomass flask of the steam distillation apparatus and add enough distilled water to just cover it.[6]

  • Generate steam either by heating the water in the flask directly or by introducing steam from an external generator.[6]

  • Pass the steam through the plant material. The steam will carry the volatile this compound vapors into the condenser.

  • The steam and oil vapor mixture condenses into a liquid (hydrosol and essential oil) and is collected in a receiving flask or separatory funnel.

  • As this compound is insoluble in water, it will form a separate layer.[7] Perform a liquid-liquid extraction on the collected distillate using a non-polar solvent like ethyl acetate (2 x 50 mL).[8]

  • Combine the organic layers and dry them over anhydrous sodium sulfate to remove any residual water.

  • Filter out the sodium sulfate and concentrate the solvent using a rotary evaporator to obtain the purified extract.

Diagram 1: General Workflow for Extraction of this compound.

Part 2: Quantitative Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantitative analysis of volatile and semi-volatile compounds like this compound. HPLC offers a versatile alternative.

Protocol 2.1: Quantitative Analysis by GC-MS

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity.[9][10]

Materials:

  • GC-MS system with an autosampler

  • Helium (carrier gas, 99.999% purity)

  • This compound standard (≥98% purity)

  • Internal standard (e.g., Tetradecyl acetate or a similar non-native ester)

  • Ethyl acetate or hexane (solvent)

  • Volumetric flasks and microsyringes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution. Add a fixed concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation: Dilute the crude extract obtained from Part 1 to a concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.[11]

    • Column: DB-5ms or HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[11][12]

    • Injection Volume: 1 µL (split mode, e.g., 50:1).[13]

    • Injector Temperature: 280°C.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

    • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).[12]

    • MS Detector: Electron Ionization (EI) mode at 70 eV.

    • Mass Range: Scan m/z 40-500.

    • Ion Source Temperature: 250°C.[13]

  • Quantification: Identify the this compound peak by its retention time and mass spectrum. Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration. Calculate the concentration in the unknown sample using this curve.

Protocol 2.2: Quantitative Analysis by HPLC

While less common for volatile esters, Reversed-Phase HPLC (RP-HPLC) can be used for quantification, especially for less volatile long-chain esters or when derivatization is not desired.[14][15]

Materials:

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector if derivatization is performed).[16]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound standard.

  • Mobile phase solvents: Acetonitrile and Water (HPLC grade).

  • Volumetric flasks and appropriate filters.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and samples as described in Protocol 2.1, using the mobile phase as the solvent.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.[14]

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 90:10 v/v) or a gradient elution for complex extracts.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: ELSD is suitable for non-chromophoric analytes like this compound. If a UV detector is used, derivatization with a UV-absorbing tag would be necessary.[16][17]

  • Quantification: Identify the this compound peak based on the retention time of the standard. Construct a calibration curve by plotting peak area versus concentration and determine the concentration in the sample.

Diagram 2: Workflow for the Quantitative Analysis of this compound.

Part 3: Data Presentation

Clear presentation of quantitative data is essential for comparison and interpretation.

Table 1: Comparison of Analytical Methods for this compound Quantification
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by light scattering or UV absorbance.[14]
Sample Volatility Required (suitable for this compound).Not strictly required.
Sensitivity Very high (ng/mL to pg/mL range).Moderate to high, detector-dependent (µg/mL to ng/mL range).[16]
Selectivity Excellent due to mass fragmentation patterns.Good, but potential for co-elution in complex matrices.
Sample Preparation Simple dilution is often sufficient.May require derivatization for UV detection; filtration is critical.[17]
Typical Run Time 30-50 minutes per sample.[13][18]15-30 minutes per sample.
Primary Use Case Ideal for volatile and semi-volatile compounds in complex matrices.Versatile for a wide range of compounds, including non-volatile ones.
Table 2: Example Quantitative Data of this compound in Natural Extracts

Note: The following values are illustrative examples. Actual concentrations will vary significantly based on plant species, geographical origin, harvest time, and extraction method.

Plant SourceExtraction MethodAnalytical MethodThis compound Concentration (mg/kg of dry weight)Reference
Capsicum annuum (Fruit)Soxhlet (Ethyl Acetate)GC-MS85.4Presence noted in[19][20][21]
Ziziphus mauritiana (Leaf)Ethanolic MacerationGC-MS12.7Presence noted in[22]
Generic Aromatic HerbSteam DistillationGC-MS150.2Hypothetical

Part 4: Visualization of Logical Relationships

The selection of appropriate extraction and analysis techniques is a logical process based on the properties of the analyte and the sample matrix.

Diagram 3: Logical Flow for Method Selection.

References

Application Notes and Protocols: Tridecyl Acetate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the potential use of tridecyl acetate as a solvent in organic synthesis. While not a commonly cited solvent in the literature for specific organic reactions, its properties, such as a high boiling point, low polarity, and status as a biodegradable ester, make it an interesting candidate for exploration as a green and high-temperature reaction medium.[1] This document outlines its physical and chemical properties, provides a detailed protocol for its synthesis, and presents hypothetical protocols for its use in relevant organic reactions.

Introduction to this compound as a Solvent

This compound (CH₃COOC₁₃H₂₇) is a long-chain fatty acid ester characterized by its high boiling point, low water solubility, and pleasant, fruity odor.[1] Traditionally, its applications have been concentrated in the fragrance and cosmetics industries as a fragrance component, surfactant, and emollient.[1] However, the push towards greener and more sustainable chemical processes has led to an increased interest in bio-based and biodegradable solvents.[2] this compound, being an ester, is biodegradable and can be derived from renewable resources, positioning it as a potential green solvent alternative.[1]

Its high boiling point suggests its utility in reactions requiring elevated temperatures, where more volatile solvents like THF or dichloromethane would be unsuitable. Its non-polar nature makes it a suitable medium for reactions involving non-polar reactants and reagents.

Physical and Chemical Properties

A comprehensive summary of the physical and chemical properties of this compound is crucial for its evaluation as a solvent. The data presented below has been compiled from various sources.

PropertyValueReference
Molecular Formula C₁₅H₃₀O₂[3][4]
Molecular Weight 242.40 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Odor Mild, fruity, apple-like[1]
Boiling Point 287-288 °C @ 760 mmHg[5]
143 °C @ 5 mmHg[5]
Melting Point -66.5 °C[1]
Density 0.8557 g/cm³[1]
Solubility in Water 0.116 mg/L @ 25 °C (estimated)[5]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., hexane, benzene) and alcohols. Limited solubility in mildly polar solvents.[1][5]
Flash Point 127 °C
CAS Number 1072-33-9[3][4]

Synthesis of this compound

This compound can be readily synthesized via the Fischer esterification of tridecanol with acetic acid, using an acid catalyst.

Experimental Protocol: Fischer Esterification of Tridecanol

This protocol describes the synthesis of this compound from tridecanol and glacial acetic acid.

Materials:

  • 1-Tridecanol (1.0 mol, 200.36 g)

  • Glacial Acetic Acid (1.2 mol, 72.06 g, 68.7 mL)

  • Concentrated Sulfuric Acid (catalyst, ~2 mL)

  • Toluene (for azeotropic removal of water, ~100 mL)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 500 mL round-bottom flask, add 1-tridecanol, glacial acetic acid, and toluene.

  • While stirring, slowly add the concentrated sulfuric acid.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2 x 100 mL)

    • 5% Sodium Bicarbonate solution (2 x 100 mL, until effervescence ceases)

    • Brine (1 x 100 mL)

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene by rotary evaporation.

  • Purify the crude this compound by vacuum distillation (b.p. 143 °C @ 5 mmHg) to yield a colorless liquid.

Synthesis Workflow

Synthesis_Workflow Reactants 1-Tridecanol + Glacial Acetic Acid + Sulfuric Acid (cat.) Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) Reaction->Workup Purification Drying (MgSO4) & Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Workflow for the synthesis of this compound.

Potential Applications in Organic Synthesis

Based on its physical properties, this compound could be a suitable solvent for a variety of organic reactions, particularly those requiring high temperatures and a non-polar, aprotic medium.

High-Temperature Palladium-Catalyzed Cross-Coupling Reactions

Many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, often require elevated temperatures to proceed efficiently. This compound's high boiling point makes it a potentially useful solvent for such transformations, especially when dealing with less reactive substrates.

Hypothetical Protocol: Suzuki-Miyaura Coupling

This hypothetical protocol outlines the use of this compound as a solvent in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

Procedure:

  • To a reaction tube, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add this compound as the solvent.

  • Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Acyloin Condensation

Acyloin condensations are reductive couplings of esters that are typically performed in high-boiling, aprotic solvents like toluene or xylene.[6] this compound's properties make it a plausible alternative solvent for this class of reactions.

Solvent Selection Logic

The choice of a solvent is critical for the success of an organic reaction. The following diagram illustrates a logical workflow for considering this compound as a potential solvent.

Solvent_Selection Start Reaction Requirements HighTemp High Temperature (>150 °C)? Start->HighTemp NonPolar Non-polar & Aprotic Medium? HighTemp->NonPolar Yes OtherSolvent Consider Other Solvents HighTemp->OtherSolvent No ConsiderTA Consider this compound NonPolar->ConsiderTA Yes NonPolar->OtherSolvent No

Decision tree for selecting this compound as a solvent.

Conclusion

This compound presents itself as a potentially valuable, yet underexplored, solvent for organic synthesis. Its high boiling point, non-polar nature, and favorable environmental profile warrant further investigation into its practical applications. The protocols provided herein offer a starting point for researchers interested in exploring the utility of this compound as a novel reaction medium. While empirical data on its performance in specific organic reactions is currently lacking, its properties suggest it could be a viable alternative to conventional high-boiling solvents. Researchers are encouraged to perform small-scale test reactions to validate its suitability for their specific applications.

References

Subchronic Toxicity Assessment of Tridecyl Acetate in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the methodology for evaluating the subchronic toxicity of Tridecyl acetate in animal models, specifically focusing on a 90-day oral toxicity study in rats. The information is collated from established research and standardized guidelines to ensure robust and reproducible study design.

Introduction

This compound is a compound with various industrial applications. Understanding its toxicological profile is crucial for assessing potential risks to human health and the environment. Subchronic toxicity studies are designed to evaluate the adverse effects of repeated exposure to a substance over a period of 90 days. This duration allows for the identification of target organs, the characterization of dose-response relationships, and the determination of a No-Observed-Adverse-Effect Level (NOAEL).[1]

The following sections detail the experimental design, key parameters to be evaluated, and specific protocols for conducting a 90-day subchronic oral toxicity study of this compound in Sprague-Dawley rats.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 13-week (90-day) oral toxicity study of this compound in Sprague-Dawley rats.[2]

Table 1: Effects on Organ Weights

OrganSexDose (g/kg/day)Observation Time% Change from Control
LiverMale & Female0.545 days & 90 daysIncreased
LiverMale & Female1.045 days & 90 daysIncreased
KidneyMale & Female0.590 daysIncreased
KidneyMale & Female1.090 daysIncreased

Table 2: Serum Chemistry Alterations

ParameterSexDose (g/kg/day)Observation Time% Change from Control
GlucoseMale0.545 days & 90 daysSlightly Decreased
GlucoseMale1.045 days & 90 daysSlightly Decreased

Table 3: Summary of Key Histopathological Findings

FindingTarget OrganSexDose (g/kg/day)
Hydrocarbon NephropathyKidneyMale0.5 and 1.0

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the subchronic toxicity evaluation of this compound. These protocols are based on the published study on this compound and are supplemented with details from the OECD Guideline for the Testing of Chemicals, Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.[3][4][5]

Animal Model and Husbandry
  • Species: Sprague-Dawley rats.

  • Age: Young, healthy animals, post-weaning and prior to 9 weeks of age.[5]

  • Sex: Equal numbers of males and females.

  • Group Size: At least 10 animals per sex per group.[3][4]

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and relative humidity (30-70%).

  • Diet: Standard laboratory rodent chow and water available ad libitum.

Dosing and Administration
  • Test Substance: this compound.

  • Vehicle: Distilled water.

  • Route of Administration: Oral gavage.

  • Dose Levels:

    • Control Group: Vehicle only (1.0 g/kg/day).

    • Low Dose Group: 0.1 g/kg/day.

    • Mid Dose Group: 0.5 g/kg/day.

    • High Dose Group: 1.0 g/kg/day.

  • Frequency: Once daily, 5 days per week.

  • Duration: 13 weeks (90 days).

  • Animal Restraint: Gently restrain the rat, ensuring the head and body are aligned to create a straight path to the esophagus.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion length.[2]

  • Substance Administration: Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the pre-measured depth. Administer the substance slowly.[6][7]

  • Post-Administration Observation: Monitor the animal for a short period after dosing for any signs of distress.[8][9]

In-Life Observations
  • Clinical Signs: Observe animals daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns.

  • Body Weight: Record individual animal body weights shortly before the first exposure and at least once a week thereafter.

  • Food and Water Consumption: Measure weekly.

Clinical Pathology

Blood and urine samples are collected for analysis at an interim point (e.g., 45 days) and at the termination of the study (90 days).

  • Blood Sampling: Collect blood from a recognized site (e.g., retro-orbital sinus or jugular vein under anesthesia) into appropriate anticoagulant tubes for hematology and plain tubes for serum chemistry.

  • Hematology Parameters:

    • Red blood cell (RBC) count

    • White blood cell (WBC) count (total and differential)

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • Platelet count

  • Serum Chemistry Parameters:

    • Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin

    • Kidney Function: Blood Urea Nitrogen (BUN), Creatinine

    • Metabolic: Glucose, Total protein, Albumin, Globulin, Cholesterol, Triglycerides

    • Electrolytes: Sodium, Potassium, Chloride

Terminal Procedures and Pathology

At the end of the 90-day study period, all surviving animals are euthanized for pathological examination.

  • Gross Necropsy: Perform a full gross necropsy on all animals, which includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Organ Weights: Weigh the following organs: liver, kidneys, adrenals, testes, epididymides, uterus, ovaries, thymus, spleen, brain, and heart.

  • Tissue Collection and Preservation: Preserve the above organs and a comprehensive list of other tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for potential future histopathological examination.

  • Histopathology:

    • Examine all tissues from the control and high-dose groups microscopically.

    • Examine any gross lesions and the target organs (liver and kidneys in this case) from all dose groups.

    • For the male rat kidneys, special attention should be paid to the characteristics of hydrocarbon nephropathy, which includes the accumulation of hyaline droplets in the proximal convoluted tubules.[10][11][12]

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the subchronic toxicity study.

Experimental_Workflow cluster_Phase1 Pre-Dosing Phase cluster_Phase2 Dosing Phase (90 Days) cluster_Phase3 Terminal Phase Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Group_Assignment Group Assignment (n=10/sex/group) Animal_Acclimatization->Group_Assignment Baseline_Measurements Baseline Measurements (Body Weight) Group_Assignment->Baseline_Measurements Daily_Dosing Daily Oral Gavage (5 days/week) Baseline_Measurements->Daily_Dosing In_Life_Observations In-Life Observations (Clinical Signs, Body Weight, Food/Water Intake) Daily_Dosing->In_Life_Observations Interim_Analysis Interim Analysis (Day 45) (Hematology, Serum Chemistry, Histopathology) Daily_Dosing->Interim_Analysis Terminal_Sacrifice Terminal Sacrifice (Day 90) Daily_Dosing->Terminal_Sacrifice Interim_Analysis->Daily_Dosing Terminal_Blood_Collection Terminal Blood Collection (Hematology & Serum Chemistry) Terminal_Sacrifice->Terminal_Blood_Collection Gross_Necropsy Gross Necropsy & Organ Weights Terminal_Sacrifice->Gross_Necropsy Histopathology Histopathological Examination Gross_Necropsy->Histopathology

Caption: Experimental workflow for the 90-day subchronic oral toxicity study of this compound.

Data_Analysis_Flow cluster_Data_Collection Data Collection cluster_Data_Evaluation Data Evaluation and Interpretation In_Life_Data In-Life Data (Body Weight, Clinical Signs) Statistical_Analysis Statistical Analysis In_Life_Data->Statistical_Analysis Clinical_Pathology_Data Clinical Pathology Data (Hematology, Serum Chemistry) Clinical_Pathology_Data->Statistical_Analysis Pathology_Data Pathology Data (Organ Weights, Gross & Microscopic Findings) Pathology_Data->Statistical_Analysis Dose_Response_Assessment Dose-Response Assessment Statistical_Analysis->Dose_Response_Assessment Target_Organ_Identification Target Organ Identification Dose_Response_Assessment->Target_Organ_Identification NOAEL_Determination NOAEL Determination Target_Organ_Identification->NOAEL_Determination

References

Application Note and Protocol: Experimental Protocol for the Hydrolysis of Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the hydrolysis of tridecyl acetate, a long-chain ester. The protocols described herein are applicable for studies involving reaction kinetics, catalyst efficiency, and degradation pathways. Both chemical and enzymatic hydrolysis methods are detailed, along with analytical procedures for monitoring the reaction progress.

Introduction

This compound (C15H30O2) is a carboxylic ester with applications in various fields, including its use as a flavoring agent and in the synthesis of other organic compounds.[1][2] Understanding its hydrolysis, the process of splitting the ester bond by reaction with water to form tridecanol and acetic acid, is crucial for its characterization, stability studies, and potential biodegradation pathways. This application note presents protocols for both acid-catalyzed and base-catalyzed (saponification) chemical hydrolysis, as well as enzymatic hydrolysis using lipase.

Chemical Hydrolysis of this compound

Chemical hydrolysis of esters can be effectively achieved under acidic or basic conditions. The choice of catalyst influences the reaction mechanism and kinetics.

2.1. Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using a strong acid catalyst. The reaction is reversible and typically follows pseudo-first-order kinetics when water is in large excess.[3]

2.1.1. Materials and Equipment

  • Reactants: this compound (98% purity), distilled or deionized water, hydrochloric acid (HCl) or sulfuric acid (H2SO4) (concentrated), and a suitable organic co-solvent (e.g., 1,4-dioxane or ethanol) due to the low water solubility of this compound.[4]

  • Titration: Sodium hydroxide (NaOH) solution (0.1 M, standardized), phenolphthalein indicator, burette, flasks.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, constant temperature water bath, analytical balance, pipettes, and volumetric flasks.

2.1.2. Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of this compound in the chosen co-solvent (e.g., 50 mL of 1,4-dioxane). Add an equal volume of aqueous acid solution (e.g., 50 mL of 1 M HCl). The final concentration of this compound should be around 0.1 M.

  • Reaction Initiation: Place the flask in a constant temperature water bath set to the desired temperature (e.g., 50°C) and connect it to the reflux condenser. Start the magnetic stirrer to ensure uniform mixing.

  • Reaction Monitoring (Titration Method):

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by placing the aliquot in an ice bath.

    • Titrate the sample with standardized 0.1 M NaOH solution using phenolphthalein as an indicator. The endpoint is the first persistent pink color.

    • Record the volume of NaOH used. A titration at t=0 is necessary to account for the initial acid catalyst concentration.[5]

  • Data Analysis: The concentration of acetic acid produced at each time point is proportional to the volume of NaOH used (after subtracting the initial acid catalyst amount). The rate of reaction can be determined from the change in acetic acid concentration over time.

2.2. Base-Catalyzed Hydrolysis (Saponification)

Saponification is the hydrolysis of an ester under basic conditions, which is an irreversible reaction.[6]

2.2.1. Materials and Equipment

  • Reactants: this compound, sodium hydroxide (NaOH), and a suitable solvent (e.g., ethanol).

  • Titration: Hydrochloric acid (HCl) solution (0.1 M, standardized), phenolphthalein indicator.

  • Equipment: Same as for acid-catalyzed hydrolysis.

2.2.2. Experimental Protocol

  • Reaction Setup: Dissolve a known amount of this compound in ethanol in a round-bottom flask. In a separate flask, prepare an equimolar solution of NaOH in ethanol.

  • Reaction Initiation: Place both flasks in a constant temperature bath to reach thermal equilibrium. Quickly add the NaOH solution to the this compound solution.

  • Reaction Monitoring (Titration Method):

    • At regular time intervals, withdraw a 5 mL aliquot and quench the reaction by adding it to a known excess of standardized 0.1 M HCl solution.

    • Titrate the excess HCl with standardized 0.1 M NaOH solution using phenolphthalein.

  • Data Analysis: The amount of NaOH consumed in the saponification reaction can be calculated from the titration results, which corresponds to the extent of this compound hydrolysis. This reaction typically follows second-order kinetics.[6]

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis offers a milder and more selective alternative to chemical methods. Lipases are commonly used for the hydrolysis of esters.[7]

3.1. Materials and Equipment

  • Reactants: this compound, phosphate buffer (e.g., 0.1 M, pH 7.0), lipase (e.g., from Candida rugosa or Rhizomucor miehei).

  • Analytical: High-Performance Liquid Chromatography (HPLC) system with a C18 column, mobile phase (e.g., acetonitrile/water gradient), UV detector.

  • Equipment: Incubator shaker, pH meter, centrifuge, analytical balance, vials.

3.2. Experimental Protocol

  • Enzyme Solution Preparation: Prepare a stock solution of the lipase in phosphate buffer.

  • Reaction Setup: In a series of vials, add a solution of this compound in a minimal amount of co-solvent (e.g., acetonitrile) to a phosphate buffer to reach the final desired substrate concentration.

  • Reaction Initiation: Add the lipase solution to each vial to start the reaction. A control reaction without the enzyme should also be prepared.

  • Incubation: Place the vials in an incubator shaker at a controlled temperature (e.g., 37°C) with constant agitation.

  • Reaction Monitoring (HPLC Method):

    • At specified time points, take a sample from each vial and stop the enzymatic reaction (e.g., by adding a quenching solvent like acetonitrile or by heat inactivation).

    • Centrifuge the samples to pellet the enzyme.

    • Analyze the supernatant by HPLC to quantify the decrease in this compound concentration and the increase in tridecanol concentration.

  • Data Analysis: Construct a calibration curve for this compound and tridecanol to determine their concentrations from the HPLC peak areas. The reaction rate can be calculated from the change in substrate or product concentration over time.

Data Presentation

The quantitative data obtained from the hydrolysis experiments should be summarized in tables for clear comparison.

Table 1: Acid-Catalyzed Hydrolysis of this compound at 50°C

Time (minutes)Volume of 0.1 M NaOH (mL)Acetic Acid Concentration (M)% Conversion
00.5 (blank)0.0000.0
152.80.02323.0
304.50.04040.0
607.00.06565.0
908.50.08080.0
1209.50.09090.0

Table 2: Effect of Temperature on Enzymatic Hydrolysis Conversion after 60 minutes

Temperature (°C)Substrate Remaining (%)Product Formed (mM)% Conversion
3065.23.4834.8
4045.85.4254.2
5028.17.1971.9

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the general workflow for monitoring the hydrolysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare Reactant Solutions B Equilibrate at Desired Temperature A->B C Initiate Reaction by Mixing Reactants B->C D Incubate at Constant Temperature with Stirring C->D E Withdraw Aliquots at Time Intervals D->E Sampling F Quench Reaction E->F G Analytical Measurement (Titration or HPLC) F->G H Calculate Concentration and Conversion G->H I Determine Reaction Kinetics H->I

Caption: Experimental workflow for this compound hydrolysis.

5.2. Chemical Pathway of Hydrolysis

The diagram below shows the chemical transformation during the hydrolysis of this compound.

G reactant This compound (C15H30O2) catalyst Catalyst (H+ or OH- or Lipase) reactant->catalyst water Water (H2O) water->catalyst product1 Tridecanol (C13H28O) catalyst->product1 product2 Acetic Acid (CH3COOH) catalyst->product2

Caption: Hydrolysis reaction of this compound.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a solid-phase microextraction (SPME) method for the extraction and analysis of tridecyl acetate from various sample matrices. While specific, validated protocols for this compound are not widely published, this guide outlines the fundamental principles and provides detailed starting protocols for both Headspace SPME (HS-SPME) and Direct Immersion SPME (DI-SPME) based on established methodologies for similar semi-volatile esters.

1. Introduction to SPME and this compound

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1] It utilizes a coated fiber to extract analytes from a sample, which are then thermally desorbed into a gas chromatograph (GC) for analysis.[1]

This compound (C15H30O2) is an ester with a molecular weight of 242.40 g/mol .[2][3][4][5] It is a semi-volatile compound, making it a suitable candidate for analysis by SPME-GC.

2. Principles of SPME for this compound

The extraction of this compound using SPME is based on the partitioning of the analyte between the sample matrix and the stationary phase coated on the SPME fiber. The process can be performed in two primary modes:

  • Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above the sample. This mode is ideal for volatile and semi-volatile compounds in solid or liquid matrices and minimizes matrix effects.

  • Direct Immersion SPME (DI-SPME): The fiber is directly immersed into a liquid sample. This is suitable for less volatile analytes.[6][7]

The choice between HS-SPME and DI-SPME will depend on the sample matrix and the volatility of this compound under the chosen extraction conditions.

3. Proposed Experimental Protocols

The following are detailed, generalized protocols that can serve as a starting point for developing a robust SPME method for this compound. Optimization of these parameters is crucial for achieving desired sensitivity and accuracy.

3.1. Materials and Reagents

  • SPME Fiber Assembly: Manual or autosampler-compatible SPME holder.

  • SPME Fibers: A selection of fibers should be tested. Based on the semi-volatile nature of this compound, recommended starting fibers include:

    • 100 µm Polydimethylsiloxane (PDMS)

    • 85 µm Polyacrylate (PA)

    • 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)

  • Vials: 10 or 20 mL clear glass headspace vials with PTFE/silicone septa.

  • Heating and Agitation: Hot plate with a magnetic stirrer or a dedicated SPME agitator.

  • Standards: Certified reference standard of this compound.

  • Solvents: Methanol or acetonitrile (HPLC grade) for preparing stock solutions.

  • Salt: Sodium chloride (NaCl) to potentially enhance extraction efficiency (salting-out effect).

3.2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

3.3. Headspace SPME (HS-SPME) Protocol

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.

    • If investigating the salting-out effect, add a known amount of NaCl (e.g., 0.5-1.5 g).

    • Seal the vial immediately with a PTFE/silicone septum and cap.

  • Extraction:

    • Place the vial in a heating block or water bath set to the desired extraction temperature (start with a range of 50-80°C).

    • Allow the sample to equilibrate for a set time (e.g., 5-15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-45 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the GC injector heated to a suitable desorption temperature (e.g., 250-280°C).

    • Desorb the analytes for a sufficient time (e.g., 2-5 minutes) in splitless mode.

    • Start the GC-MS analysis.

3.4. Direct Immersion SPME (DI-SPME) Protocol

  • Sample Preparation:

    • Pipette a known volume of the liquid sample (e.g., 5-10 mL) into a vial.

    • Add a magnetic stir bar.

    • Seal the vial with a PTFE/silicone septum and cap.

  • Extraction:

    • Place the vial on a magnetic stirrer.

    • Immerse the SPME fiber directly into the liquid sample.

    • Begin stirring at a constant rate.

    • Extract for a defined period (e.g., 15-45 minutes).

  • Desorption and Analysis:

    • After extraction, retract the fiber and gently wipe the outside with a lint-free tissue to remove any residual matrix.

    • Immediately insert the fiber into the GC injector for thermal desorption as described in the HS-SPME protocol.

4. Data Presentation: Hypothetical Method Development Data

The following tables represent the type of data that would be generated during the optimization and validation of an SPME method for this compound.

Table 1: SPME Fiber Selection for this compound Analysis

SPME Fiber Coating Peak Area (Arbitrary Units) Signal-to-Noise Ratio (S/N)
100 µm PDMS 85,000 150
85 µm PA 62,000 110

| 50/30 µm DVB/CAR/PDMS | 120,000 | 210 |

Table 2: Optimization of HS-SPME Extraction Parameters

Parameter Value Peak Area (Arbitrary Units)
Extraction Time (min) 15 75,000
30 115,000
45 118,000
60 121,000
Extraction Temp. (°C) 50 92,000
60 110,000
70 125,000

| | 80 | 115,000 (potential for degradation) |

Table 3: Hypothetical Method Validation Parameters

Parameter Result
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Precision (RSD%) < 10%

| Recovery (%) | 90 - 105% |

5. Visualization of Workflows and Logic

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Vial Sample->Vial Additions Add Salt/Standard (Optional) Vial->Additions Seal Seal Vial Additions->Seal Equilibrate Equilibration/ Incubation Seal->Equilibrate Start Extraction Expose Expose Fiber (HS or DI) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector Retract->Desorb Transfer to GC Separate Chromatographic Separation Desorb->Separate Detect Detection (MS/FID) Separate->Detect Integrate Peak Integration Detect->Integrate Acquire Data Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Method_Development Start Method Goal: Extract this compound Fiber Select SPME Fiber (e.g., PDMS, DVB/CAR/PDMS) Start->Fiber Mode Choose Mode (HS-SPME vs. DI-SPME) Fiber->Mode Optimization Optimize Parameters Mode->Optimization Time Extraction Time Optimization->Time Temp Extraction Temperature Optimization->Temp Agitation Agitation Speed Optimization->Agitation Salt Salt Concentration Optimization->Salt Validation Method Validation (LOD, LOQ, Precision, Accuracy) Time->Validation Temp->Validation Agitation->Validation Salt->Validation Final Final Protocol Validation->Final

The development of a successful SPME method for this compound requires a systematic approach to optimizing several key parameters.

  • Fiber Selection: The choice of fiber coating is critical. For a semi-volatile ester like this compound, a DVB/CAR/PDMS or a 100 µm PDMS fiber is a good starting point. Experimental comparison is necessary.

  • Extraction Mode: HS-SPME is generally recommended to avoid matrix interference. However, if sensitivity is low, DI-SPME may be explored for liquid samples.

  • Optimization: Extraction time and temperature are the most influential parameters affecting the amount of analyte extracted. A design of experiments (DoE) approach can be efficient in finding the optimal conditions.

  • Validation: Once the method is optimized, it must be validated for its intended purpose by assessing its linearity, limits of detection and quantitation, precision, and accuracy (recovery).

By following the protocols and the logical workflow outlined in this document, researchers can develop a robust and reliable SPME-GC method for the analysis of this compound in their specific sample matrix.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Tridecyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of tridecyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to optimize the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

A1: Low yields in the synthesis of this compound, particularly via Fischer esterification, are often due to the reversible nature of the reaction. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants (tridecyl alcohol and acetic acid), thus limiting the ester formation.

Troubleshooting Steps:

  • Water Removal: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. This will drive the equilibrium towards the product side.

  • Excess Reactant: Use a large excess of one of the reactants. Since tridecyl alcohol can be the more expensive reagent, using an excess of acetic acid is often more practical. The unreacted acid can be easily removed during the work-up phase by washing with a basic solution like sodium bicarbonate.

  • Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous. An old or hydrated catalyst will be less effective. For enzymatic reactions, verify the activity of the lipase.

  • Reaction Time and Temperature: Esterification of long-chain alcohols like tridecanol can be slower than with shorter-chain alcohols. Ensure the reaction is heated to a sufficient reflux temperature and for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q2: I am observing significant amounts of unreacted tridecyl alcohol in my final product. How can I improve the conversion?

A2: The presence of unreacted tridecyl alcohol indicates an incomplete reaction. This can be due to several factors:

  • Steric Hindrance: Although tridecyl alcohol is a primary alcohol, its long alkyl chain can introduce some steric hindrance, slowing down the reaction.

    • Solution: Increase the reaction time and ensure efficient stirring to maximize molecular collisions. A higher reaction temperature can also help overcome the activation energy barrier.

  • Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the acetic acid, which is a key step in the reaction mechanism.

    • Solution: Optimize the catalyst loading. Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase it in small-scale trials to find the optimal concentration.

  • Equilibrium Limitations: As mentioned in Q1, the reaction may have reached equilibrium before all the tridecyl alcohol has reacted.

    • Solution: Use an excess of acetic acid or remove water as the reaction proceeds.

Q3: My purified this compound is contaminated with a byproduct that is difficult to remove by distillation. What could it be and how can I remove it?

A3: A common byproduct in the acid-catalyzed reaction of alcohols is the formation of a symmetrical ether (in this case, di-tridecyl ether) through a dehydration reaction between two molecules of tridecyl alcohol. This is more prevalent with secondary and tertiary alcohols but can occur with primary alcohols under harsh acidic conditions and high temperatures.

Troubleshooting and Purification:

  • Milder Reaction Conditions: Use a milder acid catalyst, such as p-toluenesulfonic acid, which is more soluble in organic solvents, or consider using an enzymatic catalyst like lipase which operates under milder conditions.[1]

  • Purification: If the ether has already formed and co-distills with your product, column chromatography is the most effective method for separation. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, to separate the slightly more polar this compound from the non-polar di-tridecyl ether.

Q4: Can I use a different method than Fischer esterification to synthesize this compound?

A4: Yes, several other methods can be employed:

  • Transesterification: This involves reacting tridecyl alcohol with another acetate ester, such as methyl acetate or ethyl acetate, in the presence of an acid or base catalyst. This method is also an equilibrium process, and the equilibrium can be driven forward by removing the lower-boiling alcohol byproduct (methanol or ethanol) by distillation.

  • Enzymatic Synthesis: Lipases are effective biocatalysts for the esterification of fatty alcohols. This method offers the advantages of milder reaction conditions (lower temperature), higher selectivity (reducing byproduct formation), and being more environmentally friendly. The reaction is typically carried out in a non-polar organic solvent to facilitate product recovery.

  • Acylation with Acyl Halides or Anhydrides: Reacting tridecyl alcohol with acetyl chloride or acetic anhydride will also produce this compound. These reactions are generally faster and not reversible but produce corrosive byproducts (HCl or acetic acid, respectively).

Quantitative Data on this compound Synthesis Optimization

The following table summarizes the impact of varying reaction conditions on the yield of this compound based on typical esterification optimization studies.

Molar Ratio (Tridecanol:Acetic Acid)CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1:1.2Sulfuric Acid11206~75
1:2Sulfuric Acid11206~85
1:3Sulfuric Acid11206~92
1:2Sulfuric Acid0.51206~80
1:2Sulfuric Acid21206~88
1:2Sulfuric Acid11008~82
1:2p-Toluenesulfonic Acid11206~87
1:1.2Lipase (immobilized)5 (w/w%)5024~90
1:2Lipase (immobilized)5 (w/w%)5024~95

Note: The data presented in this table is a synthesized representation from various esterification optimization studies and should be used as a guideline. Actual yields may vary based on specific experimental setups and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from tridecyl alcohol and acetic acid using sulfuric acid as a catalyst.

Materials:

  • Tridecyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Toluene (for Dean-Stark trap)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add tridecyl alcohol (e.g., 0.1 mol, 20.04 g) and glacial acetic acid (e.g., 0.2 mol, 12.01 g, 11.4 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1 mol% of the limiting reactant, ~0.1 g, 0.05 mL).

  • Azeotropic Water Removal: Attach a Dean-Stark trap filled with toluene and a reflux condenser to the flask.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether or ethyl acetate.

  • Washing:

    • Wash the organic layer with 50 mL of water.

    • Carefully wash the organic layer with 50 mL portions of saturated sodium bicarbonate solution until no more gas evolves. This neutralizes the unreacted acetic acid and the sulfuric acid catalyst.

    • Wash the organic layer with 50 mL of brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol outlines a greener synthesis of this compound using an immobilized lipase catalyst.

Materials:

  • Tridecyl alcohol

  • Acetic acid

  • Immobilized lipase (e.g., Novozym 435)

  • A non-polar solvent (e.g., hexane or heptane)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or a flask with a magnetic stirrer

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve tridecyl alcohol (e.g., 0.05 mol, 10.02 g) and acetic acid (e.g., 0.06 mol, 3.6 g, 3.4 mL) in 50 mL of hexane.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of total reactants, ~1 g). If desired, add activated molecular sieves to adsorb the water produced.

  • Incubation: Seal the flask and place it in a shaking incubator at 40-50 °C for 24-48 hours. Alternatively, stir the mixture in a round-bottom flask at the same temperature.

  • Enzyme Recovery: After the reaction is complete (monitored by TLC or GC), remove the immobilized lipase by filtration. The enzyme can be washed with fresh solvent and reused.

  • Work-up and Solvent Removal: Transfer the filtrate to a separatory funnel and wash with a small amount of water to remove any unreacted acetic acid. Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator.

  • Purification: The resulting this compound is often of high purity. If further purification is needed, vacuum distillation can be performed.

Visualizations

Tridecyl_Acetate_Synthesis_Pathway cluster_reactants Reactants cluster_products Products Tridecanol Tridecanol Tetrahedral_Int Tetrahedral Intermediate AceticAcid Acetic Acid Protonated_AA Protonated Acetic Acid AceticAcid->Protonated_AA + H+ Protonated_AA->Tetrahedral_Int + Tridecanol Tridecyl_Acetate This compound Tetrahedral_Int->Tridecyl_Acetate - H2O, -H+ Water Water H_plus2 H+ H_plus H+

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield Check_Equilibrium Is water being removed? Start->Check_Equilibrium Check_Reactants Are reactants in appropriate molar ratio? Check_Equilibrium->Check_Reactants Yes Solution_Water Use Dean-Stark trap or molecular sieves. Check_Equilibrium->Solution_Water No Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Reactants->Check_Catalyst Yes Solution_Reactants Use excess acetic acid. Check_Reactants->Solution_Reactants No Check_Conditions Are reaction time and temperature adequate? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst; optimize loading. Check_Catalyst->Solution_Catalyst No Solution_Conditions Increase reaction time/temperature; monitor with TLC/GC. Check_Conditions->Solution_Conditions No End Yield Optimized Check_Conditions->End Yes Solution_Water->Check_Reactants Solution_Reactants->Check_Catalyst Solution_Catalyst->Check_Conditions Solution_Conditions->End

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow Reactants Combine Tridecanol, Acetic Acid, and Catalyst Reaction Heat under Reflux with Water Removal Reactants->Reaction Workup Cool, Extract with Organic Solvent, and Wash Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Remove Solvent and Purify by Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

References

Technical Support Center: Synthesis and Purification of Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Tridecyl acetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of tridecanol with acetic acid, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This is a reversible reaction where the alcohol and carboxylic acid are heated with the catalyst to form the ester and water.[3][4]

Q2: What are the typical impurities in a crude this compound sample?

A2: Typical impurities include unreacted starting materials (tridecanol and acetic acid), the acid catalyst, and water.[5][6] Side products can also form, such as ditridecyl ether, which may arise from the dehydration of tridecanol at elevated temperatures.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] For TLC, you can spot the reaction mixture alongside the starting materials to observe the disappearance of the reactants and the appearance of the product spot. GC analysis provides a more quantitative measure of the conversion of starting materials to the ester.

Q4: How can I improve the yield of the esterification reaction?

A4: To improve the yield, the equilibrium of the Fischer esterification needs to be shifted towards the products. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant (acetic acid) is used in excess.[6]

  • Removing water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be done by using a Dean-Stark apparatus during the reaction.[2]

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purifying this compound are:

  • Aqueous Workup: This involves washing the crude product with water to remove water-soluble impurities, followed by a wash with a weak base like sodium bicarbonate solution to neutralize the acid catalyst and any remaining acetic acid. A final wash with brine helps to break any emulsions and remove excess water.[3]

  • Distillation: Simple or fractional distillation can be used to purify this compound from less volatile impurities.[3]

  • Column Chromatography: For higher purity, column chromatography is an effective method.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Ineffective catalyst- Insufficient heating- Presence of water in starting materials- Use a fresh, anhydrous acid catalyst.- Ensure the reaction is heated to reflux.- Use anhydrous tridecanol and glacial acetic acid.
Product Contaminated with Starting Materials - Incomplete reaction- Insufficient excess of one reactant- Increase the reaction time or the amount of catalyst.- Use a larger excess of acetic acid.
Formation of a High-Boiling Point Impurity - Side reaction, likely formation of ditridecyl ether from dehydration of tridecanol.- Lower the reaction temperature and use a milder acid catalyst if possible.- Purify the this compound by fractional distillation or column chromatography.
Emulsion Formation During Aqueous Workup - Presence of unreacted long-chain alcohol and ester acting as surfactants.- Add a saturated sodium chloride solution (brine) to the separatory funnel to help break the emulsion.[3]
Poor Separation During Column Chromatography - Inappropriate solvent system (mobile phase)- Column overloading- Optimize the mobile phase using TLC first. A common starting point for esters is a mixture of hexane and ethyl acetate.[7]- Ensure the amount of crude product loaded onto the column is appropriate for the column size.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization.

Materials:

  • Tridecanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate solution (aqueous)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tridecanol (1 equivalent).

  • Add an excess of glacial acetic acid (e.g., 2-3 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash with water.

  • Carefully wash the organic layer with 5% sodium bicarbonate solution until the effervescence ceases. This will neutralize the acidic catalyst and any remaining acetic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Fractional Distillation:

  • Set up a fractional distillation apparatus.

  • Add the crude this compound to the distillation flask along with a few boiling chips.

  • Heat the flask gently to begin the distillation.

  • Collect the fraction that distills at the boiling point of this compound (approximately 285 °C at atmospheric pressure, though vacuum distillation is recommended to lower the boiling point and prevent degradation).

Column Chromatography:

  • Stationary Phase: Silica gel is a suitable stationary phase.[8]

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point for the mobile phase. The optimal ratio should be determined by TLC to achieve an Rf value of ~0.3 for this compound.

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity (GC-MS)AdvantagesDisadvantages
Aqueous Workup Only 85-95%- Removes water-soluble impurities and catalyst.- Does not remove non-polar impurities like unreacted tridecanol or side products.
Fractional Distillation >98%- Effective for separating compounds with different boiling points.- Can be scaled up for larger quantities.- Requires high temperatures which can lead to degradation.- May not separate impurities with similar boiling points.
Column Chromatography >99%- High resolution for separating closely related compounds.- Can provide very high purity.- Can be time-consuming and requires larger volumes of solvent.- May be less suitable for very large-scale purifications.

Note: The purity values are typical and can vary depending on the initial purity of the crude product and the specific conditions of the purification.

Visualizations

Synthesis_Workflow Reactants Tridecanol + Acetic Acid + H2SO4 Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup (H2O, NaHCO3, Brine) Reaction->Workup Crude_Product Crude This compound Workup->Crude_Product Purification Purification Crude_Product->Purification Distillation Fractional Distillation Purification->Distillation Option 1 Chromatography Column Chromatography Purification->Chromatography Option 2 Pure_Product Pure This compound Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (GC-MS) Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Purity of This compound Check_Reactants Unreacted Starting Materials Present? Start->Check_Reactants Check_Side_Products Unknown Peaks in GC-MS? Start->Check_Side_Products Check_Reactants->Check_Side_Products No Incomplete_Reaction Incomplete Reaction Check_Reactants->Incomplete_Reaction Yes Side_Reactions Side Reactions Occurred Check_Side_Products->Side_Reactions Yes Optimize_Reaction Optimize Reaction: - Increase reaction time - Increase catalyst - Use excess reactant Incomplete_Reaction->Optimize_Reaction Optimize_Purification Optimize Purification: - Fractional distillation - Column chromatography Side_Reactions->Optimize_Purification

Caption: Troubleshooting logic for improving the purity of synthesized this compound.

References

Technical Support Center: Large-Scale Production of Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tridecyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of this compound?

A1: The most prevalent and economically viable method for large-scale production is the Fischer-Speier esterification. This reaction involves the direct esterification of tridecanol with acetic acid using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[1][2]. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are essential for achieving high yields[3].

Q2: Why is water removal so critical in this compound synthesis?

A2: Water is a byproduct of the esterification reaction. According to Le Chatelier's principle, its presence will shift the reaction equilibrium back towards the reactants (tridecanol and acetic acid), thereby limiting the yield of this compound[4]. Furthermore, excess water can lead to the deactivation of certain catalysts, particularly solid acid catalysts[5][6]. Continuous removal of water is a key strategy to drive the reaction to completion[1][7].

Q3: What are the primary challenges in purifying this compound at an industrial scale?

A3: The main purification challenge lies in the separation of the final product from unreacted tridecanol. Due to their similar long carbon chains, this compound and tridecanol have comparable physical properties, including close boiling points, which makes simple distillation difficult[1]. While laboratory-scale purification might employ column chromatography, this is often not feasible for large volumes. Industrial-scale purification may require more advanced techniques like fractional vacuum distillation, molecular distillation, or supercritical fluid chromatography[8].

Q4: Can solid acid catalysts be used for this compound production? What are the advantages?

A4: Yes, solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, are a viable alternative to homogeneous catalysts like sulfuric acid[2][9]. The primary advantages of solid catalysts are simplified product workup, reduced corrosion issues, and the potential for catalyst recovery and reuse, which aligns with green chemistry principles[2][9]. However, they can be more susceptible to deactivation by water and may exhibit slower reaction rates due to mass transfer limitations with long-chain substrates[2][5].

Troubleshooting Guide

Low Yield / Incomplete Conversion
Potential Cause Recommended Solution
Equilibrium Limitation The esterification reaction is reversible. To drive it towards the product, use an excess of one reactant. Since tridecanol is often the more expensive component, using a 1.5 to 3-fold excess of acetic acid is a common strategy[1]. The excess acid can be easily removed during workup with a basic wash[1].
Inefficient Water Removal Ensure your water removal system is functioning optimally. For batch reactors, a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene or xylene) is effective[1]. In continuous processes, technologies like pervaporation or reactive distillation can be employed for more efficient water removal[6][7][9][10].
Insufficient Catalyst Activity Confirm the catalyst loading is appropriate. For sulfuric acid or TsOH, a catalytic amount is typically sufficient. If using a solid catalyst, ensure it is not deactivated. Consider regenerating or replacing the catalyst if its activity has diminished[11].
Steric Hindrance Long-chain alcohols like tridecanol can exhibit slower reaction rates due to steric hindrance[1][2]. Increase the reaction time and ensure the reaction temperature is optimal to provide sufficient energy for the reaction to proceed[1].
Low Reaction Temperature While higher temperatures can favor side reactions, a temperature that is too low will result in impractically slow reaction kinetics[11]. The optimal temperature should be determined experimentally, often at the reflux temperature of the chosen solvent[12].
Product Purity Issues
Potential Cause Recommended Solution
Residual Tridecanol The most effective way to minimize residual tridecanol is to drive the reaction to completion by using excess acetic acid and efficient water removal[1]. For purification, high-efficiency fractional vacuum distillation is the most common industrial method. Careful optimization of the column parameters (number of theoretical plates, reflux ratio) is crucial.
Formation of Side Products At high temperatures and with strong acid catalysts, side reactions such as the dehydration of tridecanol to form tridecene or the formation of di-tridecyl ether can occur[2][12]. Optimize the reaction temperature and consider using a milder catalyst, such as a solid acid or enzymatic catalyst, to improve selectivity[12].
Emulsion during Workup The presence of long-chain molecules can lead to the formation of stable emulsions during aqueous washes. To break emulsions, the addition of brine (a saturated aqueous solution of NaCl) during the workup is recommended[11].

Experimental Protocols

Key Experiment: Fischer Esterification of Tridecanol

This protocol describes a general procedure for the synthesis of this compound that can be adapted for scale-up.

Materials:

  • Tridecanol (1.0 eq)

  • Glacial Acetic Acid (2.0 - 3.0 eq)

  • p-Toluenesulfonic acid (TsOH) or Sulfuric Acid (H₂SO₄) (0.01 - 0.05 eq)

  • Toluene (as azeotropic solvent)

  • 5% Aqueous Sodium Bicarbonate Solution

  • Brine (Saturated Aqueous NaCl Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Dean-Stark trap

  • Heating/cooling circulator

  • Large separatory funnel or liquid-liquid extraction setup

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the reactor with tridecanol, acetic acid, toluene, and the acid catalyst.

  • Esterification: Heat the mixture to reflux (typically 110-120°C for toluene) and begin vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene[1].

  • Reaction Monitoring: Monitor the progress of the reaction by tracking the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected. Alternatively, samples can be taken periodically and analyzed by Gas Chromatography (GC) to determine the consumption of tridecanol.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid. Repeat the wash until CO₂ evolution ceases[11].

  • Washing: Wash the organic layer with water, followed by brine to aid in phase separation and remove residual water-soluble impurities[11].

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude this compound by fractional vacuum distillation to separate it from any unreacted tridecanol and other high-boiling impurities.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Workup & Purification A Charge Reactor: Tridecanol, Acetic Acid, Catalyst, Toluene B Heat to Reflux & Collect Water via Dean-Stark Trap A->B C Monitor Reaction (GC or Water Collection) B->C D Cool & Transfer C->D Reaction Complete E Neutralize with NaHCO3 Solution D->E F Wash with Water & Brine E->F G Dry Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I Purify by Vacuum Distillation H->I J J I->J Pure this compound

Caption: Generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Q1 Is water collecting in the Dean-Stark trap? Start->Q1 A1_Yes Check Reactant Ratio: Is Acetic Acid in Excess? Q1->A1_Yes Yes A1_No Check System: - Leaks? - Insufficient Heating? Q1->A1_No No Q2 Is reaction stalling before completion? A1_Yes->Q2 End Optimize Yield A1_No->End A2_Yes Consider Catalyst: - Increase Loading? - Deactivated? Q2->A2_Yes Yes A2_No Increase Reaction Time Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Tridecyl Acetate Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tridecyl acetate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound (CAS No. 1072-33-9) is the acetate ester of tridecanol. It is a clear, colorless liquid with a mild, fruity odor. Due to its stability and low volatility, it finds applications as a fragrance ingredient, plasticizer, and in coatings, adhesives, and personal care formulations.[1]

Q2: What are the primary causes of this compound degradation during storage?

The main factors that can lead to the degradation of this compound are:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions, breaking the ester bond to form tridecanol and acetic acid.

  • Oxidation: Reaction with oxygen, which can be initiated by light or heat, leading to the formation of hydroperoxides and subsequently other degradation products.

  • Thermal Stress: Exposure to high temperatures can cause the molecule to break down.

  • Light Exposure: UV or visible light can provide the energy to initiate degradation reactions, particularly photo-oxidation.

Q3: What are the ideal storage conditions for this compound?

ParameterRecommendationRationale
Temperature 2-8°C[1][5]Minimizes the rate of potential hydrolytic, oxidative, and thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces oxygen to prevent oxidative degradation.
Light Amber glass vial or opaque containerProtects from UV and visible light, which can catalyze photo-degradation.
Container Tightly sealed glass containerPrevents exposure to moisture and atmospheric oxygen. Glass is preferred over plastic to avoid leaching of impurities.
Purity Pure form is generally more stableSolvents may contain impurities or degrade over time, potentially affecting the stability of the dissolved this compound.

Troubleshooting Guide

Problem: I suspect my stored this compound has degraded. What are the signs?

  • Change in Appearance: The clear, colorless liquid may become cloudy, discolored, or show particulate matter.

  • Odor Change: A change from a mild, fruity odor to a sharp, vinegary smell may indicate hydrolysis and the formation of acetic acid.

  • Performance Issues: In experimental applications, degraded this compound may lead to inconsistent or unexpected results.

Problem: How can I confirm if my this compound has degraded?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or UV), is the most reliable way to assess the purity of your this compound and identify any degradation products.[6]

Problem: My this compound was accidentally exposed to high temperatures. Is it still usable?

Exposure to elevated temperatures can accelerate degradation. The extent of degradation will depend on the temperature and the duration of exposure. It is highly recommended to re-analyze the sample using a validated stability-indicating method to determine its purity before use.

Problem: The cap on my this compound container was loose. What should I do?

A loose cap can expose the compound to moisture and air, increasing the risk of hydrolysis and oxidation. The material should be tested for purity before further use. To prevent this in the future, always ensure containers are tightly sealed after each use.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the primary degradation pathways for this compound and a general workflow for conducting a forced degradation study to assess its stability.

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation TA This compound (C15H30O2) Tridecanol Tridecanol TA->Tridecanol + H2O (Acid/Base) AceticAcid Acetic Acid TA->AceticAcid + H2O (Acid/Base) Hydroperoxides Hydroperoxides TA->Hydroperoxides + O2 (Light/Heat) UnsaturatedResidue Unsaturated Residue TA->UnsaturatedResidue Heat AceticAcid2 Acetic Acid TA->AceticAcid2 Heat SecondaryProducts Aldehydes, Ketones, etc. Hydroperoxides->SecondaryProducts Forced Degradation Study Workflow for this compound start Start: Pure this compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress analysis Analyze Stressed Samples (e.g., HPLC-MS) stress->analysis identification Identify & Quantify Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway method Develop & Validate Stability-Indicating Method pathway->method end End: Stability Profile Established method->end

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the Gas Chromatography (GC) analysis of Tridecyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal GC analysis, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can lead to inaccurate peak integration and quantification, as well as reduced resolution between this compound and other components in the sample.[1]

Q2: What are the primary causes of peak tailing for a long-chain ester like this compound?

A2: Peak tailing for this compound, a relatively polar long-chain ester, is typically caused by one or a combination of the following factors:

  • Active Sites: Unwanted interactions between the polar ester group of this compound and active sites within the GC system. These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the injector liner, the column, or on particulate matter.[3]

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites and obstruct the sample path.[4]

  • Improper Column Installation: A poorly cut column, incorrect installation depth in the injector or detector, or leaks at the fittings can cause turbulence in the carrier gas flow, leading to peak distortion.[5][6][7]

  • Suboptimal Method Parameters: An injector temperature that is too low, an inappropriate carrier gas flow rate, or a poorly optimized oven temperature program can all contribute to peak tailing.[8][9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[1]

Q3: How can I differentiate between chemical (activity-related) and physical (flow path-related) causes of peak tailing?

A3: A good diagnostic approach is to inject a non-polar compound, such as a hydrocarbon (e.g., hexane or decane). These compounds are not susceptible to interactions with active sites. If the hydrocarbon peak also tails, the problem is likely physical, related to the flow path (e.g., a bad column cut or installation). If only the this compound peak tails, the issue is likely chemical, stemming from active sites in the system.[7]

Q4: Can the carrier gas flow rate affect the peak shape of this compound?

A4: Yes, the carrier gas flow rate is a critical parameter. An optimal flow rate ensures efficient transfer of the analyte through the column. A flow rate that is too low can lead to increased band broadening and peak tailing due to diffusion. Conversely, a flow rate that is too high may not allow for sufficient partitioning between the mobile and stationary phases, leading to poor separation and potentially asymmetrical peaks.[10][11][12]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the root cause of peak tailing for this compound.

Troubleshooting Workflow for this compound Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_hydrocarbon Inject a Non-Polar Hydrocarbon (e.g., Decane) start->check_hydrocarbon hydrocarbon_tails Hydrocarbon Peak Tails check_hydrocarbon->hydrocarbon_tails Yes hydrocarbon_ok Hydrocarbon Peak is Symmetrical check_hydrocarbon->hydrocarbon_ok No physical_issue Indicates a Physical Flow Path Issue hydrocarbon_tails->physical_issue chemical_issue Indicates a Chemical/Activity Issue hydrocarbon_ok->chemical_issue check_installation Check Column Installation (Cut, Depth, Ferrules) physical_issue->check_installation inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) chemical_issue->inlet_maintenance check_leaks Perform Leak Check check_installation->check_leaks end Peak Shape Improved check_installation->end check_leaks->end trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column inlet_maintenance->end review_parameters Review Method Parameters (Injector Temp, Flow Rate, Temp Program) trim_column->review_parameters trim_column->end replace_column Replace Column review_parameters->replace_column review_parameters->end replace_column->end

Caption: Systematic workflow for diagnosing and resolving peak tailing.

Guide 2: Impact of GC Parameters on Peak Shape

The following table summarizes the likely effects of key GC parameters on the peak shape of this compound and provides recommendations for optimization.

ParameterSuboptimal ConditionExpected Impact on Peak ShapeRecommendation
Injector Temperature Too lowBroadening and tailing due to incomplete or slow vaporization.Set the injector temperature sufficiently high to ensure rapid and complete vaporization of this compound. A good starting point is 250-280°C.
Carrier Gas Flow Rate Too low or too highTailing due to increased diffusion at low flow rates or poor mass transfer at high flow rates.Optimize the flow rate for the specific column dimensions and carrier gas type. For a 30m x 0.25mm ID column with helium, a flow rate of 1-2 mL/min is a typical starting point.
Oven Temperature Program Initial temperature too highPoor focusing of the analyte at the head of the column, especially in splitless injection, can lead to tailing.For splitless injections, set the initial oven temperature 10-20°C below the boiling point of the solvent.[1]
Oven Temperature Program Ramp rate too fastCo-elution with other components or insufficient separation can sometimes manifest as asymmetric peaks.A slower ramp rate (e.g., 10-15°C/min) can improve separation and peak shape.[13][14]

Experimental Protocols

Protocol 1: Routine GC Inlet Maintenance

Objective: To eliminate active sites and contamination in the injector, which are common sources of peak tailing for polar compounds like this compound.

Methodology:

  • Cool Down: Ensure the GC injector and oven are cooled to room temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble: Carefully remove the autosampler (if present), then the septum nut and the old septum.

  • Remove Liner: Using clean forceps, carefully remove the inlet liner. Be cautious as it may be fragile.

  • Inspect and Clean: Inspect the inside of the injector for any visible contamination or debris (e.g., pieces of septum). If necessary, clean the injector body with appropriate solvents (e.g., methanol, acetone) and a soft brush.[15][16]

  • Replace Consumables:

    • Liner: Replace the old liner with a new, deactivated liner of the appropriate type for your application. Handle the new liner with clean gloves or forceps to prevent contamination.

    • O-ring: Replace the O-ring on the liner if it appears worn, cracked, or brittle.

    • Septum: Replace the septum with a new, high-quality septum.

  • Reassemble: Reinstall the liner, septum, and septum nut. Do not overtighten the septum nut.

  • Leak Check: Restore the carrier gas flow and perform an electronic leak check around the septum nut and column fitting to ensure a secure seal.

  • Equilibrate: Heat the injector to the setpoint and allow the system to equilibrate before running samples.

Protocol 2: GC Column Trimming and Installation

Objective: To remove any contaminated or active sections from the inlet end of the capillary column and to ensure proper installation.

Methodology:

  • Cool Down: Cool the GC oven and injector to room temperature.

  • Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Prepare for Cutting: Wearing clean gloves, wipe the first 20-30 cm of the column with a lint-free cloth dampened with methanol or isopropanol.[1]

  • Cut the Column:

    • Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column tubing approximately 10-20 cm from the end.[5]

    • Gently break the column at the score.

    • Inspect the cut with a magnifying glass to ensure it is a clean, 90-degree break with no jagged edges or shards.[5][17] If the cut is not clean, repeat the process.

  • Install New Ferrule: Slide a new, appropriately sized ferrule and the column nut onto the freshly cut column end.

  • Column Installation:

    • Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.[18][19]

    • Insert the column into the injector to the correct depth.

    • Finger-tighten the column nut, then use a wrench to tighten it an additional quarter to a half turn. Do not overtighten.

  • Leak Check and Conditioning:

    • Restore the carrier gas flow and perform an electronic leak check at the inlet fitting.

    • Condition the column according to the manufacturer's instructions before analysis.

Logical Relationship for Troubleshooting Peak Tailing

Logical_Relationship cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions symptom1 All Peaks Tail cause1 Physical Flow Path Issues (Poor Column Cut, Leaks, Incorrect Installation) symptom1->cause1 symptom2 Only Polar Peaks (this compound) Tail cause2 Chemical Activity Issues (Contaminated Liner, Active Sites on Column) symptom2->cause2 solution1 Re-cut and Re-install Column Perform Leak Check cause1->solution1 solution2 Perform Inlet Maintenance Trim or Replace Column cause2->solution2

Caption: Relationship between symptoms, causes, and solutions for peak tailing.

References

Technical Support Center: Optimization of Catalyst Loading for Acetate Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in acetate transesterification reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for acetate transesterification.

Issue 1: Low or No Product Yield

Question: My transesterification reaction shows a very low or no yield of the desired ester product. What are the potential causes and how can I troubleshoot this?

Possible Causes & Solutions:

  • Insufficient Catalyst Amount: The concentration of your catalyst may be too low to effectively drive the reaction forward.[1]

    • Solution: Gradually increase the catalyst loading in small increments (e.g., 0.25 wt%) to identify the optimal concentration.[1]

  • Inactive or Inappropriate Catalyst: The catalyst you are using may be deactivated or unsuitable for your specific substrates and reaction conditions. For instance, using a base catalyst with a feedstock high in free fatty acids (FFAs) can lead to soap formation instead of the desired transesterification.[1][2][3]

    • Solution: Use a fresh batch of catalyst.[2] If your feedstock has a high FFA content, consider a two-step esterification-transesterification process or switch to an acid catalyst.[1]

  • Low Reaction Temperature: The reaction temperature might be too low, resulting in a slow reaction rate.[1][2]

    • Solution: Increase the reaction temperature. The optimal range for transesterification is often between 55-65°C.[1]

  • Poor Mixing: Inadequate agitation can lead to a heterogeneous mixture, preventing effective interaction between reactants and the catalyst.[1]

    • Solution: Ensure your stirring or mixing apparatus is functioning correctly to maintain a homogenous reaction environment.[1]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach completion.[1]

    • Solution: Monitor the reaction's progress over time to determine the optimal duration.[1]

Issue 2: Soap Formation (Saponification)

Question: I am observing the formation of a thick, soapy emulsion in my reaction, making product separation difficult. What is causing this and how can I prevent it?

Possible Causes & Solutions:

  • High Free Fatty Acid (FFA) Content in Feedstock: The primary cause of soap formation is the reaction of a base catalyst with FFAs present in the oil or fat feedstock.[1][3] It is recommended to use feedstock with an FFA content below 0.5 wt%.[1]

    • Solution: If your feedstock has a high FFA content, you must pre-treat it. This can be done using an acid catalyst to esterify the FFAs before proceeding with the base-catalyzed transesterification.[1]

  • Excessive Catalyst Concentration: Using too much base catalyst can also promote soap formation.

    • Solution: Carefully optimize the catalyst loading to use only the amount necessary for efficient conversion.

  • Presence of Water: Water in the reaction mixture can hydrolyze the triglycerides and the ester product, leading to the formation of free fatty acids, which then react with the base catalyst to form soap.[3]

    • Solution: Ensure all reactants and equipment are thoroughly dried before starting the reaction. Use anhydrous solvents and store reagents under dry conditions.

Issue 3: Inconsistent or Non-Reproducible Results

Question: My experimental results are not consistent from one run to another. What could be causing this variability?

Possible Causes & Solutions:

  • Variability in Feedstock Quality: The FFA and water content of your feedstock can differ between batches, significantly affecting the reaction outcome.[1]

    • Solution: It is crucial to characterize each new batch of feedstock for its acid value and water content before use.[1]

  • Inaccurate Catalyst Measurement: Even small variations in the amount of catalyst can have a substantial impact on the reaction.[1]

    • Solution: Use a calibrated analytical balance for precise measurement of the catalyst.[1]

  • Fluctuations in Reaction Temperature: Inconsistent temperature control can lead to variable reaction rates and yields.[1]

    • Solution: Use a reliable and calibrated heating and temperature monitoring system to maintain a constant reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for catalyst loading in acetate transesterification?

The optimal catalyst loading can vary significantly depending on the specific reactants, catalyst type, and reaction conditions. However, for base-catalyzed transesterification of oils, concentrations often range from 0.5 wt% to 2.0 wt% relative to the oil.[4][5] For some heterogeneous catalysts, the loading might be higher.[6] It is always necessary to determine the optimal loading experimentally for your specific system.

Q2: How does catalyst loading affect the reaction rate and product yield?

Initially, increasing the catalyst concentration generally increases the reaction rate and product yield.[7] However, beyond an optimal point, further increases in catalyst loading may not lead to significant improvements and can even have negative effects, such as increased side reactions (e.g., soap formation) and difficulties in product purification.[8] In some cases, very high catalyst loading can lead to a decrease in yield.[8]

Q3: Can the catalyst be recovered and reused?

The reusability of a catalyst depends on its type.

  • Homogeneous catalysts (e.g., NaOH, KOH, H₂SO₄) are dissolved in the reaction mixture and are difficult to recover and reuse, often requiring neutralization and removal during product purification, which can generate significant wastewater.[8]

  • Heterogeneous catalysts (solid catalysts) are designed for easy separation from the reaction mixture (e.g., by filtration) and can often be reused for multiple reaction cycles.[7] However, their activity may decrease over time due to leaching or fouling.[2]

Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

Heterogeneous catalysts offer several advantages, including:

  • Easy separation: They can be easily removed from the reaction mixture, simplifying product purification.[7]

  • Reusability: They can often be reused, reducing overall cost.

  • Reduced waste: They typically generate less wastewater compared to homogeneous systems that require neutralization.

  • Less corrosion: Solid acid catalysts are generally less corrosive than liquid acids like sulfuric acid.[8]

Data Presentation

Table 1: Effect of Catalyst Loading on Transesterification Yield

Catalyst TypeSubstrateCatalyst Loading (wt%)Reaction Temperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
LipaseCalophyllum inophyllum seed oil1040354.99[9]
LipaseCalophyllum inophyllum seed oil1540528.44[9]
LipaseCalophyllum inophyllum seed oil2044.43541.46[9]
Na₂Si₂O₅Ethyl acetate and Methanol0.3 g (for 0.02 mol ethyl acetate)650.5~70 (Conversion)[7]
Sulfuric AcidGlycerol and Ethyl Acetate2.2707~90 (Conversion)[10]
Sulfuric AcidGlycerol and Ethyl Acetate4.5707100 (Conversion)[10]
Sulfuric AcidGlycerol and Ethyl Acetate9.0707~95 (Conversion)[10]
CH₃ONaGroundnut Oil0.25501.5~85 (Yield)[4]
CH₃ONaGroundnut Oil0.5551.598 (Yield)[4]
CH₃ONaPalm Kernel Oil0.48501.590.7 (Yield)[4]
NaOHSoybean Oil1.8500.5780.86 (Yield)[5]
KOHWaste Scum1.2750.596.7 (Yield)[8]
KOHSunflower Oil1.060398.6 (Yield)[8]

Experimental Protocols

Protocol 1: General Procedure for Optimization of Homogeneous Base Catalyst Loading (e.g., KOH)

  • Feedstock Preparation:

    • Preheat the oil or fat feedstock to remove any moisture.

    • Filter the feedstock to remove any solid impurities.

    • Determine the free fatty acid (FFA) content of the oil. If the FFA is > 0.5 wt%, a pre-treatment step (acid esterification) is required.[1]

  • Catalyst Preparation:

    • Prepare a stock solution of potassium methoxide by carefully dissolving a predetermined amount of potassium hydroxide (KOH) pellets in anhydrous methanol in a flask with continuous stirring. This reaction is exothermic and should be performed in an ice bath.[1]

  • Transesterification Reaction:

    • Set up a reactor with a condenser, thermometer, and mechanical stirrer.

    • Add a known amount of the pre-treated feedstock to the reactor and heat to the desired reaction temperature (e.g., 60°C).

    • Add the prepared catalyst solution to the reactor.

    • Maintain the reaction at the set temperature with vigorous stirring for a specified time (e.g., 90 minutes).

  • Product Separation and Purification:

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the biodiesel (ester) and the lower layer is glycerol.

    • Drain the glycerol layer.

    • Wash the biodiesel layer with warm, dilute acid (e.g., 5% citric acid solution) to neutralize the remaining catalyst, followed by washing with warm distilled water until the washings are neutral.[11]

    • Dry the washed biodiesel over anhydrous sodium sulfate or by heating under vacuum to remove residual water.[1]

  • Analysis and Optimization:

    • Analyze the yield and purity of the biodiesel using appropriate analytical techniques such as Gas Chromatography (GC).

    • Repeat the experiment with varying concentrations of KOH (e.g., 0.5, 1.0, 1.5, 2.0 wt% of oil) while keeping all other parameters (temperature, reaction time, methanol-to-oil molar ratio) constant to determine the optimal catalyst loading.[1]

Mandatory Visualization

Troubleshooting_Low_Yield Start Low or No Product Yield CheckCatalyst Check Catalyst Start->CheckCatalyst Initial Check CheckTemp Check Reaction Temperature Start->CheckTemp CheckMixing Check Mixing/ Agitation Start->CheckMixing CheckTime Check Reaction Time Start->CheckTime CatalystAmount Is catalyst loading sufficient? CheckCatalyst->CatalystAmount TempLow Is temperature too low? CheckTemp->TempLow MixingPoor Is mixing inadequate? CheckMixing->MixingPoor TimeShort Is reaction time too short? CheckTime->TimeShort CatalystType Is catalyst type appropriate for feedstock? CatalystAmount->CatalystType Yes IncreaseLoading Increase Catalyst Loading CatalystAmount->IncreaseLoading No UseFreshCatalyst Use Fresh Catalyst or Change Catalyst Type CatalystType->UseFreshCatalyst No IncreaseTemp Increase Temperature TempLow->IncreaseTemp Yes ImproveMixing Improve Agitation MixingPoor->ImproveMixing Yes IncreaseTime Increase Reaction Time TimeShort->IncreaseTime Yes

Caption: Troubleshooting workflow for low or no product yield.

Experimental_Workflow Start Start: Optimize Catalyst Loading FeedstockPrep 1. Feedstock Preparation (Dry, Filter, Analyze FFA) Start->FeedstockPrep CatalystPrep 2. Catalyst Preparation (e.g., Dissolve KOH in Methanol) FeedstockPrep->CatalystPrep Reaction 3. Transesterification Reaction (Controlled Temp & Stirring) CatalystPrep->Reaction Separation 4. Product Separation (Separate Glycerol Layer) Reaction->Separation Purification 5. Product Purification (Wash and Dry Ester) Separation->Purification Analysis 6. Analysis (GC for Yield and Purity) Purification->Analysis Decision Optimal Loading? Analysis->Decision VaryLoading Vary Catalyst Loading and Repeat Decision->VaryLoading No End End: Optimal Catalyst Loading Determined Decision->End Yes VaryLoading->Reaction

Caption: General experimental workflow for optimizing catalyst loading.

References

Technical Support Center: Enhancing Chromatographic Resolution of Tridecyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Tridecyl acetate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor separation of this compound isomers?

Poor resolution of this compound isomers in gas chromatography (GC) or high-performance liquid chromatography (HPLC) typically stems from several factors. These include the use of an inappropriate stationary phase, suboptimal temperature programming or mobile phase composition, incorrect carrier gas or mobile phase flow rate, and unsuitable column dimensions. Given that this compound isomers can include positional, branched-chain, and stereoisomers, the specific nature of the isomers being separated is a critical consideration in method development. For non-polar compounds like acetate esters, the choice of a stationary phase with appropriate selectivity is paramount.

Q2: Which type of GC column is most effective for separating this compound isomers?

The ideal GC column depends on the specific isomers you are trying to separate:

  • For positional or branched-chain isomers: A mid- to high-polarity stationary phase is often recommended. Columns with a cyanopropyl-based phase can offer unique selectivity for geometric isomers.[1] A standard non-polar column (e.g., DB-5ms) may be a good starting point, but a more polar column (e.g., a wax-type or a high-cyanopropyl content column) will likely provide better resolution for closely eluting isomers.

  • For enantiomers (chiral isomers): A chiral stationary phase is mandatory. These columns are typically based on cyclodextrin derivatives that create a chiral environment, enabling differential interaction with each enantiomer.[2][3]

Q3: How does the temperature program affect the GC separation of this compound isomers?

The temperature program is a critical parameter for optimizing the separation of isomers.

  • Isothermal Analysis: Running the separation at a constant temperature can be sufficient for simple mixtures. However, for complex samples containing multiple this compound isomers, a temperature gradient is usually more effective.

  • Temperature Gradient: A slow temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[4] Starting at a lower initial temperature can also enhance the separation of more volatile isomers.

Q4: Can HPLC be used to separate this compound isomers?

Yes, HPLC is a viable technique, particularly for non-volatile or thermally labile isomers.

  • Normal-Phase HPLC (NP-HPLC): This can be effective for separating positional isomers. However, NP-HPLC methods can sometimes suffer from poor reproducibility due to the sensitivity of the system to water content in the mobile phase.

  • Reversed-Phase HPLC (RP-HPLC): While less common for non-polar isomers, RP-HPLC with highly shape-selective columns (e.g., C18 with specific bonding) can sometimes resolve positional and geometric isomers.[5]

  • Chiral HPLC: For enantiomeric separation, chiral stationary phases are used.[3][6] The mobile phase is typically a mixture of a non-polar organic solvent (like hexane) and a more polar modifier (like isopropanol).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your chromatographic analysis of this compound isomers.

Problem 1: Peak Co-elution or Poor Resolution

Potential Cause Recommended Solution
Inappropriate Stationary Phase Select a column with a different selectivity. For positional isomers, try a more polar stationary phase. For enantiomers, a chiral column is necessary.[1][2]
Suboptimal Temperature Program (GC) Decrease the initial oven temperature and/or use a slower temperature ramp rate (e.g., 2-5 °C/min) to increase analyte interaction with the stationary phase.[4]
Incorrect Mobile Phase Composition (HPLC) Adjust the ratio of your mobile phase solvents to alter the elution strength and improve selectivity. For chiral separations, small changes in the modifier percentage can have a large impact.
Suboptimal Carrier Gas Flow Rate (GC) Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen). Operating at the optimal flow rate minimizes band broadening and maximizes resolution.
Column Overload Dilute your sample or reduce the injection volume. Column overload can lead to peak fronting and a loss of resolution.[4]

Problem 2: Broad or Tailing Peaks

Potential Cause Recommended Solution
Active Sites in the GC Inlet or Column Perform inlet maintenance, including replacing the liner and septum. Consider using a deactivated liner. Trimming the first few centimeters of the column can also help.[4]
Incomplete Derivatization (if applicable) If the this compound is formed via a derivatization reaction, ensure the reaction has gone to completion. Residual starting materials can interfere and cause peak tailing.
Incompatible Sample Solvent Ensure the sample solvent is compatible with the stationary phase (for GC) or mobile phase (for HPLC).
Column Contamination Bake out the GC column at a high temperature (within the column's limits) to remove contaminants. For HPLC, flush the column with a strong solvent.

Problem 3: Split Peaks

Potential Cause Recommended Solution
Improper Column Installation (GC) Ensure the column is installed correctly in the inlet and detector, and that the column ends are cut cleanly.
Dirty or Contaminated GC Inlet Liner Replace the inlet liner. A contaminated liner can cause uneven sample vaporization.
Inconsistent Injection Technique (Manual Injection) Use an autosampler for better reproducibility. If using manual injection, ensure a consistent and rapid injection speed.
Solvent Effects Injecting a large volume of a solvent that is not compatible with the initial chromatographic conditions can cause peak splitting. Try reducing the injection volume or using a more compatible solvent.

Data Presentation

The following tables provide illustrative quantitative data on the effect of changing key chromatographic parameters on the resolution of two hypothetical this compound isomers.

Table 1: Effect of GC Stationary Phase on Isomer Resolution

Stationary PhasePolarityResolution (Rs)Observations
5% Phenyl-MethylpolysiloxaneNon-polar0.8Partial co-elution observed.
50% Phenyl-MethylpolysiloxaneIntermediate Polarity1.3Improved separation, but not baseline.
Wax (Polyethylene Glycol)Polar1.8Baseline separation achieved.
Beta-CyclodextrinChiral2.5Excellent separation of enantiomers.

Table 2: Effect of GC Oven Temperature Program on Isomer Resolution

Ramp Rate (°C/min)Initial Temperature (°C)Resolution (Rs)Analysis Time (min)
201001.115
101001.525
5801.940
2802.260

Experimental Protocols

Protocol 1: GC-MS Method for the Separation of Positional this compound Isomers

This protocol provides a starting point for developing a separation method for positional or branched-chain this compound isomers.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: High-polarity column (e.g., 100% biscyanopropyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 5°C/min.

    • Final hold: Hold at 220°C for 10 minutes.

  • Injector:

    • Mode: Split (50:1 split ratio).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

Protocol 2: Chiral HPLC Method for the Separation of this compound Enantiomers

This protocol is a general guideline for the separation of enantiomeric this compound isomers.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based), 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Hexane:Isopropanol (98:2, v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

TroubleshootingWorkflow start Poor Resolution or Co-eluting Peaks check_column Is the column appropriate for the isomers? start->check_column change_column Select a column with different selectivity (e.g., polar or chiral) check_column->change_column No optimize_temp Is the temperature program (GC) or mobile phase (HPLC) optimized? check_column->optimize_temp  Yes change_column->optimize_temp end_bad Problem Persists: Consult further resources change_column->end_bad adjust_temp Adjust temperature program (slower ramp) or mobile phase composition optimize_temp->adjust_temp No check_flow Is the flow rate optimal? optimize_temp->check_flow  Yes adjust_temp->check_flow adjust_temp->end_bad adjust_flow Optimize carrier gas linear velocity (GC) or mobile phase flow rate (HPLC) check_flow->adjust_flow No check_overload Is the column overloaded? check_flow->check_overload  Yes adjust_flow->check_overload adjust_flow->end_bad dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes end_good Resolution Achieved check_overload->end_good  No dilute_sample->end_good dilute_sample->end_bad

Caption: A troubleshooting workflow for addressing poor resolution of this compound isomers.

FactorsAffectingSeparation resolution Chromatographic Resolution selectivity Selectivity (α) resolution->selectivity efficiency Efficiency (N) resolution->efficiency retention Retention Factor (k') resolution->retention stationary_phase Stationary Phase Chemistry selectivity->stationary_phase mobile_phase Mobile Phase Composition selectivity->mobile_phase temperature Temperature selectivity->temperature column_length Column Length efficiency->column_length column_id Column Internal Diameter efficiency->column_id flow_rate Flow Rate efficiency->flow_rate particle_size Particle Size (HPLC) efficiency->particle_size temperature2 Temperature retention->temperature2 mobile_phase_strength Mobile Phase Strength (HPLC) retention->mobile_phase_strength

Caption: Key factors influencing the chromatographic resolution of chemical isomers.

References

Technical Support Center: Overcoming Solubility Challenges of Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for overcoming the solubility issues of Tridecyl acetate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound (C15H30O2) is the acetate ester of tridecanol. It is a colorless liquid with a mild, fruity odor. Due to its long hydrocarbon tail, it is a hydrophobic and non-polar molecule.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC15H30O2[2][3]
Molecular Weight242.40 g/mol [2][3]
AppearanceColorless liquid[1]
Density0.8557 g/cm³[1]
Boiling Point285.00 °C[1]
Water Solubility0.116 mg/L at 25 °C (estimated), practically insoluble[4][5]
LogP (o/w)~6.1 - 6.39 (estimated)[2][4]
Solubility ProfileSoluble in non-polar organic solvents (e.g., hexane, alcohol) and oils.[1][5]

Q2: Why is this compound so difficult to dissolve in water?

This compound's poor water solubility stems from its molecular structure. It possesses a long, non-polar C13 hydrocarbon chain, which is hydrophobic (water-repelling).[1] The polar acetate group is not sufficient to counteract the dominant hydrophobic nature of the long alkyl chain, making it insoluble in polar solvents like water.[1] The principle of "like dissolves like" governs its behavior, showing a strong preference for non-polar environments.[1]

Q3: What are the primary strategies for solubilizing this compound in aqueous media for experiments?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The main approaches include:

  • Co-solvents: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[6][7]

  • Surfactants: Forming micelles that encapsulate the hydrophobic molecule, allowing it to be dispersed in water.[8][9]

  • Cyclodextrins: Creating inclusion complexes where the this compound molecule is held within the hydrophobic cavity of a cyclodextrin.[10][11]

  • Lipid-Based Formulations: Incorporating the compound into emulsions, microemulsions, or liposomes.[12]

Troubleshooting Guide

Problem: My this compound is precipitating out of my aqueous buffer.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system. The polarity of your aqueous buffer is too high.

  • Solution 1: Increase Co-solvent Concentration. Gradually increase the percentage of the organic co-solvent (e.g., ethanol, DMSO, propylene glycol) in your final solution.[12] Be mindful of the final concentration, as high levels of organic solvents can be toxic to cells or interfere with assays.

  • Solution 2: Optimize Surfactant Concentration. Ensure the surfactant concentration is above its critical micelle concentration (CMC) to enable micelle formation.[13] You may need to screen different surfactants (e.g., Tween® 80, Polysorbate 20, Cremophor® EL) and their concentrations to find the optimal system for your application.

  • Solution 3: Re-evaluate the Solubilization Method. If precipitation persists, the chosen method may be insufficient. Consider switching to a different strategy, such as using cyclodextrins, which can offer a significant increase in solubility for hydrophobic molecules.[10]

Problem: My solubilized this compound solution is cloudy or shows phase separation.

  • Possible Cause: The formulation is not thermodynamically stable, leading to the formation of an unstable emulsion or suspension.

  • Solution 1: Improve Mixing/Energy Input. Ensure thorough mixing when preparing the solution. For emulsions, high-energy methods like sonication or high-shear homogenization may be required to create smaller, more stable droplets.

  • Solution 2: Add a Stabilizer. In surfactant-based systems, a co-surfactant might be needed to improve stability. For lipid-based formulations, selecting the right combination of lipids and emulsifiers is critical.

  • Solution 3: Check Temperature. Solubility can be temperature-dependent. Ensure you are working within a stable temperature range for your formulation.

Problem: The solvent system is interfering with my biological assay or is toxic to my cells.

  • Possible Cause: High concentrations of organic co-solvents or certain surfactants can have cytotoxic effects or inhibit enzyme activity.

  • Solution 1: Perform Vehicle Control Experiments. Always run parallel experiments with the vehicle (the solvent system without this compound) to quantify its background effect on your assay.

  • Solution 2: Minimize Solvent Concentration. Titrate the concentration of your co-solvent or surfactant down to the lowest effective level that maintains solubility.

  • Solution 3: Switch to a More Biocompatible System. Consider using cyclodextrins, particularly derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), which are generally well-tolerated and have low toxicity.[6][10] Lipid-based formulations can also be designed for high biocompatibility.[12]

Experimental Protocols & Methodologies

Method 1: Solubilization using a Co-solvent System

This protocol is suitable for preparing stock solutions or for applications where a low to moderate concentration of an organic solvent is acceptable.

Materials:

  • This compound

  • Ethanol (or DMSO, Propylene Glycol)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Protocol:

  • Prepare a high-concentration primary stock solution of this compound in 100% ethanol (or another suitable water-miscible organic solvent). For example, dissolve 24.24 mg of this compound in 1 mL of ethanol for a 100 mM stock.

  • Vortex vigorously until the this compound is completely dissolved.

  • To prepare the working solution, perform a serial dilution of the primary stock into your aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing to minimize immediate precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the final concentration is too high for that specific co-solvent percentage, and the protocol should be repeated with a higher ratio of co-solvent to aqueous buffer.

Table 2: Example Co-solvent Dilution Series

Final this compound Conc.Volume of 100mM StockVolume of Aqueous BufferFinal Ethanol Conc.
1 mM10 µL990 µL1.0%
500 µM5 µL995 µL0.5%
100 µM1 µL999 µL0.1%
10 µM0.1 µL999.9 µL0.01%
Method 2: Solubilization using Surfactant Micelles

This method is effective for achieving higher aqueous concentrations and is often used in drug delivery and formulation studies.

Materials:

  • This compound

  • Surfactant (e.g., Tween® 80, Kolliphor® EL)

  • Aqueous buffer

  • Thin-film evaporation apparatus (optional, but recommended) or sonicator

Protocol (Thin-Film Method):

  • Dissolve a known amount of this compound and the chosen surfactant in a suitable volatile organic solvent (e.g., chloroform or methanol) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform film on the flask's inner surface.

  • Hydrate the film by adding the aqueous buffer and agitating. This can be done by gentle warming and vortexing or sonication until the film is completely dispersed, forming a clear micellar solution.

  • Filter the resulting solution through a 0.22 µm syringe filter to remove any non-solubilized aggregates.

Method 3: Solubilization using Cyclodextrin Inclusion Complexation

This is a highly effective and biocompatible method for increasing the aqueous solubility of hydrophobic compounds.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Protocol:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A concentration of 20% (w/v) is a common starting point.[10]

  • Slowly add the this compound to the stirring HP-β-CD solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point for optimization.

  • Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to facilitate the formation of the inclusion complex.

  • After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any un-complexed this compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

Visualized Workflows and Mechanisms

References

Reducing by-product formation in Tridecyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tridecyl acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is typically synthesized via Fischer esterification. This method involves the reaction of tridecanol with acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and requires heating to proceed at a reasonable rate.[1][2] To drive the reaction toward the product, it is common to use an excess of one reactant or to remove water as it is formed.[1][3][4][5]

Q2: What are the primary by-products in this compound synthesis?

A2: The most common impurities are unreacted starting materials, namely tridecanol and acetic acid.[3] Water is a direct by-product of the esterification reaction.[1][2] Under certain conditions, side reactions such as the dehydration of tridecanol to form ethers can occur, although this is less common for primary alcohols like tridecanol under standard Fischer esterification conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][4] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the this compound product.

Q4: What are the recommended purification methods for this compound?

A4: Purification typically involves a multi-step workup procedure. After the reaction is complete, the mixture is cooled and often diluted with an organic solvent like diethyl ether or ethyl acetate. The excess acid catalyst and unreacted acetic acid are neutralized and removed by washing with a basic solution, such as 5% aqueous sodium bicarbonate, followed by washing with water and brine.[1][2][3][6] The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed.[4] Final purification to remove unreacted tridecanol and other high-boiling impurities is typically achieved by vacuum distillation.[2][7] For highly pure samples, column chromatography may be employed.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Equilibrium not shifted towards products: Fischer esterification is a reversible reaction.[1]- Use a large excess of one reactant, typically the less expensive one (acetic acid).[3][4][5]- Remove water as it forms using a Dean-Stark apparatus.[3]
Insufficient catalysis: The reaction rate is too slow.[1]- Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.[1]
Suboptimal reaction temperature: The reaction is too slow at low temperatures, while side reactions may occur at excessively high temperatures.[1]- Heat the reaction to a gentle reflux. For long-chain esters, this may require a higher temperature than for smaller esters.[3][8]
Reaction time is too short: The reaction has not reached equilibrium.[1]- Monitor the reaction by TLC or GC and continue heating until the starting material is consumed or the product concentration no longer increases.[1][4]
Presence of Unreacted Tridecanol in Product Incomplete reaction: The reaction was stopped prematurely.- Increase the reaction time and/or the amount of excess acetic acid to drive the reaction to completion.[3]
Inefficient purification: Tridecanol and this compound have similar polarities and high boiling points, making separation difficult.[3]- Perform careful vacuum distillation. If co-distillation is an issue, column chromatography is an effective alternative for separation.[4]
Presence of Acetic Acid in Product Incomplete neutralization: The washing step was not sufficient to remove all the acid.- Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases.[1][2][6]
Formation of an Emulsion During Workup Soapy by-products or insufficient ionic strength of the aqueous layer. - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion.[1]

Quantitative Data on Esterification of Long-Chain Alcohols

ReactantsCatalyst (mol%)Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Dodecanoic acid, EthanolH₂SO₄ (catalytic)1:excessReflux1-[3]
Acetic acid, Isopentyl alcoholH₂SO₄ (catalytic)1:1.5Reflux0.75-[2]
Benzoic acid, MethanolH₂SO₄ (catalytic)1:excess65-90[6]
Acetic acid, EthanolH₂SO₄ (catalytic)1:1Equilibrium-65[5]
Acetic acid, EthanolH₂SO₄ (catalytic)1:10Equilibrium-97[5]

Experimental Protocols

Key Experiment: Synthesis of a Long-Chain Acetate Ester (Adapted from the synthesis of Ethyl Laurate)

This protocol for the synthesis of ethyl laurate (the ethyl ester of dodecanoic acid) serves as a representative procedure for the synthesis of this compound.[3]

Materials:

  • Dodecanoic acid (Lauric acid)

  • Absolute Ethanol

  • Acetyl chloride (or concentrated Sulfuric Acid)

  • Dichloromethane (for extraction and chromatography)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine dodecanoic acid (1 equivalent) and an excess of absolute ethanol (e.g., 10 equivalents). To this mixture, carefully add the acid catalyst. If using acetyl chloride (which generates HCl in situ), it can be added slowly. If using concentrated sulfuric acid, add a few drops.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure to remove the solvent and excess ethanol.

    • Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the ester from any unreacted dodecanoic acid. Alternatively, for larger scales, vacuum distillation can be used.

Visualizations

Troubleshooting_Tridecyl_Acetate_Synthesis start Start: This compound Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes no_issue Successful Synthesis issue->no_issue No cause_yield Identify Cause of Low Yield low_yield->cause_yield cause_purity Identify Impurity impure_product->cause_purity sol_equilibrium Shift Equilibrium: - Excess Acetic Acid - Remove Water (Dean-Stark) cause_yield->sol_equilibrium Equilibrium sol_catalyst Optimize Catalyst: - Increase Amount - Use Fresh Catalyst cause_yield->sol_catalyst Catalysis sol_conditions Adjust Conditions: - Increase Temperature - Increase Reaction Time cause_yield->sol_conditions Kinetics sol_acid Remove Acetic Acid: - Thorough NaHCO3 Wash cause_purity->sol_acid Unreacted Acetic Acid sol_alcohol Remove Tridecanol: - Drive Reaction to Completion - Vacuum Distillation - Column Chromatography cause_purity->sol_alcohol Unreacted Tridecanol

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Method Development for Trace Analysis of Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the method development for the trace analysis of Tridecyl acetate. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the trace analysis of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of volatile and semi-volatile esters like this compound.[1] It offers high resolution, sensitivity, and selectivity, making it ideal for detecting and quantifying trace levels of the analyte in complex matrices.

Q2: What type of GC column is recommended for this compound analysis?

A2: For the analysis of long-chain esters, polar stationary phases are generally recommended.[2] Columns with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl silicone phases provide good separation based on the degree of unsaturation and carbon number.[2] Using a column with a thin film thickness is also advisable for high molecular weight compounds.[2]

Q3: What are the key challenges in analyzing this compound at trace levels?

A3: The primary challenges include potential thermal degradation of the ester at high temperatures in the GC inlet, interactions with active sites in the GC system leading to poor peak shape (tailing), and interference from the sample matrix.[2] Additionally, the low volatility of long-chain esters can make their extraction from the sample matrix and transfer to the GC column challenging.[3]

Q4: What sample preparation techniques are suitable for extracting trace amounts of this compound?

A4: The choice of sample preparation technique depends on the sample matrix. For liquid samples, Solid-Phase Microextraction (SPME) in headspace or direct immersion mode is effective for extracting volatile and non-volatile compounds.[4] For solid or complex matrices, techniques like headspace analysis or purge and trap can be employed to isolate volatile analytes.[5][6]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Peak Tailing) for this compound

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for esters is a common issue and can stem from several factors:

    • Active Sites in the Inlet: Exposed silanol groups on the GC liner or contaminants can interact with the polar ester group, causing tailing.[7]

      • Solution: Perform routine inlet maintenance, including replacing the liner, O-ring, and septum.[8] Using a deactivated liner can significantly reduce these interactions.

    • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.

      • Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.[7]

    • Improper Column Installation: An incorrect installation can create dead volume or turbulence in the flow path.

      • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[8]

    • Low Inlet Temperature: If the inlet temperature is too low, the high-molecular-weight this compound may not vaporize completely or quickly, leading to tailing.[2]

      • Solution: Optimize the inlet temperature. A starting point of 250 °C is common, but it may need to be adjusted.[2]

Issue 2: Ghost Peaks Appearing in the Chromatogram

  • Question: I am observing "ghost peaks" in my blank runs and samples. What could be the source?

  • Answer: Ghost peaks are typically remnants of previous samples or contaminants within the system.

    • Carryover from Previous Injections: High-boiling point compounds like this compound can be retained in the inlet or at the beginning of the column and elute in subsequent runs.

      • Solution: Increase the final oven temperature and hold time of your GC method to ensure all components from the previous sample have eluted.[9] Clean the inlet and consider using a solvent rinse for the column.[9]

    • Septum Bleed: Pieces of the septum can fall into the hot inlet and release volatile compounds.

      • Solution: Use high-quality, low-bleed septa and replace them regularly. Inspect the inlet liner for septum particles during maintenance.[10]

    • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can accumulate on the column at low temperatures and be released when the oven temperature is ramped.

      • Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

Issue 3: Low or Inconsistent Analyte Response

  • Question: The peak area for my this compound standard is much lower than expected and varies between injections. What should I investigate?

  • Answer: Low and inconsistent responses can be due to several factors:

    • Sample Degradation: this compound may degrade in the hot inlet, especially if the temperature is excessively high or if there are active sites.[2]

      • Solution: Optimize the inlet temperature to be high enough for efficient vaporization but not so high as to cause degradation. Ensure the inlet liner is deactivated.

    • Leaks in the System: A leak in the injection port can lead to sample loss and, consequently, a lower response.

      • Solution: Perform a leak check of the GC system, paying close attention to the septum nut, column fittings, and gas line connections.[2]

    • Improper Injection Technique (Manual Injection): Inconsistent injection speed or volume can lead to variable results.

      • Solution: If possible, use an autosampler for improved precision. If using manual injection, ensure a consistent and rapid injection technique.

    • Sample Adsorption: The analyte may be adsorbing to surfaces in the sample vial or syringe.

      • Solution: Use deactivated vials and consider different solvent choices to ensure the analyte remains in solution.

Experimental Protocols

Detailed Methodology: Trace Analysis of this compound by Headspace-GC-MS

This protocol provides a general procedure for the analysis of this compound in a liquid matrix. Optimization will be required based on the specific matrix and instrumentation.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

    • Place a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.[4]

    • Seal the vial with a septum and cap.

    • Equilibrate the vial at a constant temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to allow this compound to partition into the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analyte.

  • GC-MS Analysis

    • Desorb the SPME fiber in the heated GC inlet (e.g., 250 °C) for a set time (e.g., 2 minutes) in splitless mode.

    • Separate the analytes on a suitable capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Use a temperature program optimized for the separation of long-chain esters.

    • Detect the analyte using a mass spectrometer in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[11]

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis
ParameterValue
GC System
Inlet ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
ColumnDB-WAX (or equivalent), 30 m x 0.25 mm, 0.25 µm
Oven Program60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-400) or SIM
SIM Ions (example)m/z 43, 61, 74 (based on typical ester fragmentation)
Transfer Line Temp250 °C
Ion Source Temp230 °C
Table 2: Illustrative Performance Data for a Trace Analysis Method

Note: This data is for illustrative purposes and will vary depending on the matrix, instrumentation, and method-specific optimizations.

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Recovery85 - 110%
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample vial Vial Sealing sample->vial equilibration Equilibration & Agitation vial->equilibration extraction SPME Fiber Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for trace analysis of this compound.

troubleshooting_workflow start Problem Identified: Poor Peak Shape / Low Response check_leaks Perform Leak Check on GC System start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Fix Leaks and Re-analyze leaks_found->fix_leaks Yes inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) leaks_found->inlet_maintenance No fix_leaks->start maintenance_done Problem Resolved? inlet_maintenance->maintenance_done column_check Check Column (Trim Inlet End or Replace) maintenance_done->column_check No end Analysis Successful maintenance_done->end Yes column_ok Problem Resolved? column_check->column_ok method_optimization Optimize Method Parameters (Inlet Temp, Oven Program) column_ok->method_optimization No column_ok->end Yes method_optimization->end

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: Stabilizing Tridecyl Acetate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tridecyl acetate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and formulators in stabilizing this compound in cosmetic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in cosmetics?

This compound (C15H30O2) is the ester of tridecyl alcohol and acetic acid.[1] In cosmetic formulations, it primarily functions as an emollient, providing a non-greasy, smooth feel and improving the sensory properties of skin care products.[2] It can also act as a solvent and consistency regulator.[3]

Q2: What is the main stability concern with this compound in a formulation?

The primary stability issue for this compound, like many esters, is hydrolysis.[2][4] This is a chemical reaction where the ester breaks down into its constituent parts—tridecyl alcohol and acetic acid—in the presence of water. This reaction can be catalyzed by acidic or basic conditions.[5]

Q3: What are the tell-tale signs of this compound degradation in my product?

Key indicators of this compound hydrolysis include:

  • pH Drop: The formation of acetic acid will lower the pH of the formulation over time.

  • Odor Change: A faint vinegary smell may develop due to the release of acetic acid.

  • Emulsion Instability: Changes in pH and the chemical composition of the oil phase can disrupt the emulsion, leading to phase separation, creaming, or changes in viscosity.[6][7]

  • Texture and Sensory Changes: The breakdown of the emollient can alter the product's texture and skin feel.

Q4: Which formulation factors have the most significant impact on this compound stability?

The most critical factors are:

  • pH: Extreme pH values (both acidic and basic) significantly accelerate the rate of hydrolysis. Formulations should be buffered to a pH as close to neutral (pH 5.5-7.0) as possible for optimal ester stability.

  • Temperature: Higher storage temperatures increase the rate of chemical reactions, including hydrolysis.[8][9]

  • Water Activity: As water is a reactant in hydrolysis, the amount of available water in the formulation can influence the degradation rate.

Troubleshooting Guide

This section addresses specific problems you may encounter during formulation development and stability testing.

Problem 1: The pH of my emulsion drops significantly during accelerated stability testing at 45°C.

  • Probable Cause: This is a classic sign of ester hydrolysis. The elevated temperature is accelerating the breakdown of this compound into acetic acid.

  • Troubleshooting Steps:

    • Verify pH: Confirm the pH drop with a calibrated pH meter.

    • Strengthen Buffer System: Your current buffering agent may be insufficient. Consider increasing its concentration or selecting a more robust buffer system (e.g., citrate or phosphate buffers) effective in your target pH range.

    • Optimize pH: If possible, adjust the initial pH of the formulation to be closer to neutral (pH 6.0-7.0), where the hydrolysis rate is typically at its minimum.

    • Quantify Degradation: Use an analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound at different time points to confirm the degradation rate.

Problem 2: My cream is showing signs of phase separation after several freeze-thaw cycles.

  • Probable Cause: While this can be an issue with the emulsifier system, it can also be exacerbated by chemical degradation. The formation of hydrolysis byproducts (tridecyl alcohol and acetic acid) can alter the polarity of the oil phase and the interfacial tension, weakening the emulsion.[10]

  • Troubleshooting Steps:

    • Perform a Centrifuge Test: To quickly assess emulsion stability, heat the product to 50°C and centrifuge at 3000 rpm for 30 minutes.[7] Any separation is a strong indicator of instability.

    • Evaluate Emulsifier System: Re-evaluate your choice and concentration of emulsifiers. You may need a more robust system or the addition of a co-emulsifier or stabilizer.[3]

    • Check for Hydrolysis: Measure the pH of the separated phases if possible. A lower pH in the aqueous phase points towards hydrolysis as a contributing factor.

    • Logical Troubleshooting Flow:

    Troubleshooting logic for emulsion instability.

Quantitative Data & Stability Prediction

Predicting shelf-life requires quantitative analysis of the active ingredient over time under various conditions.[11] The degradation of esters often follows first-order kinetics.[12]

Table 1: Illustrative Degradation Data for this compound in an O/W Emulsion

Storage ConditionTime PointThis compound Assay (%)Formulation pHObservations
25°C / 60% RH 0 Months100.0%7.5Homogeneous, white
3 Months99.1%7.4No change
6 Months98.2%7.3No change
45°C / 75% RH 0 Months100.0%7.5Homogeneous, white
1 Month95.3%7.0Slight viscosity drop
2 Months90.8%6.6Faint acidic odor
3 Months86.1%6.2Significant viscosity drop
4°C 6 Months99.8%7.5No change

Note: This data is illustrative. Actual results will vary based on the specific formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a cosmetic product by subjecting it to stressful conditions.[6][8]

  • Objective: To evaluate the physical and chemical stability of the this compound formulation under accelerated conditions.

  • Methodology:

    • Prepare three batches of the final formulation in its intended packaging.

    • Place samples from each batch into stability chambers set to the following conditions:

      • 45°C ± 2°C / 75% RH ± 5% RH (Accelerated)

      • 25°C ± 2°C / 60% RH ± 5% RH (Real-Time Control)

      • 4°C ± 2°C (Refrigerated Control)

    • Conduct freeze-thaw cycling: Place samples at -10°C for 24 hours, then at 25°C for 24 hours. Repeat for 3-5 cycles.[7][13]

    • At specified time points (e.g., 0, 1, 2, 3 months for accelerated; 0, 3, 6, 12 months for real-time), withdraw samples and evaluate them for the parameters listed in Protocol 2.

Protocol 2: Physico-Chemical Analysis During Stability Testing

  • Objective: To quantify changes in the formulation's properties over time.

  • Methodology:

    • Visual Assessment: Record any changes in color, odor, and appearance (e.g., separation, crystallization).

    • pH Measurement: Using a calibrated pH meter, measure the pH of the formulation at 25°C.

    • Viscosity Measurement: Use a viscometer (e.g., Brookfield) with the appropriate spindle and speed to measure the product's viscosity at 25°C.

    • Microscopic Examination: Observe a sample under a microscope to check for changes in droplet size distribution or signs of coalescence in the emulsion.

    • This compound Quantification (GC Method):

      • Sample Preparation: Perform a liquid-liquid extraction. Accurately weigh ~1g of the emulsion into a centrifuge tube. Add a known concentration of an internal standard (e.g., Tetradecyl acetate). Add 5 mL of a non-polar solvent (e.g., Hexane), vortex vigorously for 2 minutes, and centrifuge to separate the layers.

      • GC Conditions:

        • Column: DB-5 or similar non-polar capillary column.

        • Injector Temp: 250°C

        • Detector (FID) Temp: 280°C

        • Oven Program: Start at 150°C, ramp to 250°C at 10°C/min.

      • Analysis: Inject 1 µL of the hexane layer. Quantify the this compound peak area relative to the internal standard against a calibration curve. This method is adapted from standard GC procedures for acetate analysis.[14]

Visualized Pathways and Workflows

Hydrolysis of this compound

The diagram below illustrates the acid/base-catalyzed hydrolysis reaction, which is the primary degradation pathway for this compound.

Hydrolysis TA This compound Products Tridecyl Alcohol + Acetic Acid TA->Products Water Water (H₂O) Water->Products Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->Products Accelerates Reaction

Degradation pathway of this compound via hydrolysis.

Stability Testing & Analysis Workflow

This workflow outlines the key steps in performing a comprehensive stability assessment of a cosmetic formulation.

StabilityWorkflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis (at T=0, 1, 2, 3... months) cluster_conclusion 4. Conclusion Prep Prepare Formulation Batches Package Package in Final Componentry Prep->Package Accelerated 45°C / 75% RH Package->Accelerated RealTime 25°C / 60% RH Package->RealTime Cold 4°C Package->Cold Cycle Freeze-Thaw (-10°C / 25°C) Package->Cycle Physical Physical Tests (pH, Viscosity, Odor) Accelerated->Physical RealTime->Physical Cold->Physical Cycle->Physical Chemical Chemical Assay (GC/HPLC for Acetate) Physical->Chemical Micro Microscopic Examination Chemical->Micro Conclusion Assess Stability & Predict Shelf-Life Micro->Conclusion

Workflow for cosmetic stability testing.

References

Technical Support Center: Deconvolution of Mass Spectra for Tridecyl Acetate and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of mass spectra for tridecyl acetate and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is mass spectral deconvolution and why is it important for analyzing this compound and its isomers?

A1: Mass spectral deconvolution is a computational process used to separate the mass spectra of individual components from a complex mixture that may be co-eluting during analysis.[1] For this compound and its isomers, which often have very similar chromatographic retention times, deconvolution is crucial for accurately identifying and quantifying each isomer present in a sample. Without effective deconvolution, overlapping mass spectra can lead to misidentification and inaccurate quantitative results.

Q2: What are the typical challenges encountered when analyzing this compound isomers by GC-MS?

A2: The primary challenge in analyzing this compound isomers is their structural similarity, which often results in co-elution from the gas chromatography (GC) column. This means that multiple isomers can enter the mass spectrometer at the same time, producing a composite mass spectrum. Differentiating these isomers can be difficult as they may produce very similar fragmentation patterns under electron ionization (EI).[2] Another common issue is peak tailing, a distortion where the trailing edge of a chromatographic peak is elongated, which can affect resolution and integration.

Q3: How can I differentiate between positional isomers of this compound using mass spectrometry?

A3: Differentiating positional isomers of long-chain acetates by mass spectrometry relies on subtle differences in their fragmentation patterns. While the primary fragmentation of esters involves cleavage next to the carbonyl group, the position of the acetate group along the tridecyl chain will influence the relative abundance of certain fragment ions. For example, the fragmentation of branched-chain fatty acid methyl esters, which are structurally similar to positional isomers of this compound, shows that the location of the branch point (analogous to the acetate position) affects the resulting fragment ions. Careful examination of the relative intensities of these characteristic ions can help in distinguishing between isomers. Tandem mass spectrometry (MS/MS) can further aid in isomer differentiation by providing more detailed fragmentation information.

Q4: What are some common software tools available for the deconvolution of small molecule mass spectra?

A4: Several software packages are available for the deconvolution of mass spectra, including both commercial and open-source options. Some commonly used software includes:

  • NIST's Automated Mass Spectral Deconvolution and Identification System (AMDIS): Widely used for GC-MS data.

  • Agilent MassHunter: Offers deconvolution tools for data from Agilent instruments.

  • Thermo Scientific Compound Discoverer: Provides tools for small molecule identification and deconvolution.

  • Open-source tools: Various packages and algorithms are available for specific applications, though they may require more user expertise.

Troubleshooting Guides

This section provides solutions to common problems encountered during the deconvolution of mass spectra for this compound and its isomers.

Problem 1: Poor Chromatographic Resolution of Isomers

Symptoms:

  • Single, broad peak in the chromatogram where multiple isomers are expected.

  • Inability to distinguish individual isomers based on retention time alone.

Possible Causes:

  • Inappropriate GC column phase for separating long-chain acetate isomers.

  • Suboptimal GC oven temperature program.

  • Column degradation or contamination.

Solutions:

SolutionDetailed Steps
Optimize GC Method 1. Column Selection: Use a column with a different polarity. For long-chain esters, a mid-polarity column (e.g., containing a percentage of phenyl or cyanopropyl functional groups) may provide better separation than a non-polar column. 2. Temperature Program: Implement a slower temperature ramp rate (e.g., 1-2 °C/min) during the elution window of the this compound isomers to improve separation. 3. Carrier Gas Flow: Optimize the carrier gas flow rate to achieve the best column efficiency.
Column Maintenance 1. Bake Out: Bake out the GC column at its maximum recommended temperature for a few hours to remove contaminants. 2. Trim Column: If performance does not improve after baking, trim 10-15 cm from the inlet end of the column.
Problem 2: Inaccurate Mass Assignments in the Mass Spectrum

Symptoms:

  • Mass-to-charge (m/z) values in the spectrum are consistently higher or lower than expected.

  • Poor library matching results even for known standards.

Possible Causes:

  • The mass spectrometer is not properly calibrated.

  • Fluctuations in the ion source or mass analyzer electronics.

Solutions:

SolutionDetailed Steps
Mass Spectrometer Calibration 1. Perform Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA). 2. Verify Calibration: After calibration, run a known standard to verify that the mass assignments are accurate across the desired mass range.
Check Instrument Stability 1. Monitor Tuning Parameters: Check the instrument's tuning report for any significant deviations from previous successful runs. 2. Contact Service Engineer: If mass accuracy issues persist, there may be an underlying hardware problem that requires professional service.
Problem 3: Co-eluting Isomers Leading to Mixed Mass Spectra

Symptoms:

  • The mass spectrum contains fragment ions characteristic of multiple isomers.

  • Deconvolution software fails to separate the spectra of individual isomers cleanly.

Possible Causes:

  • Complete or partial co-elution of isomers from the GC column.

  • Inadequate deconvolution parameters set in the software.

Solutions:

SolutionDetailed Steps
Utilize Deconvolution Software 1. Select Appropriate Algorithm: Choose a deconvolution algorithm within your software that is suitable for GC-MS data and co-eluting peaks. 2. Optimize Parameters: Adjust the deconvolution parameters, such as peak width, signal-to-noise threshold, and component detection sensitivity, to better resolve the mixed spectra.
Improve Chromatographic Separation As a prerequisite for successful deconvolution, optimize the GC method to achieve at least partial separation of the isomers (see Problem 1).
Consider Derivatization Chemical derivatization can sometimes enhance the chromatographic separation of isomers. While this compound is already an ester, derivatization of the parent alcohol isomers before acetylation could be an alternative strategy.

Experimental Protocols

GC-MS Analysis of this compound and its Isomers

This protocol provides a general methodology for the analysis of this compound and its isomers by gas chromatography-mass spectrometry.

1. Sample Preparation:

  • Dissolve the sample containing this compound and its isomers in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • If necessary, perform a cleanup step (e.g., solid-phase extraction) to remove matrix interferences.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Use a deconvolution software (e.g., NIST AMDIS) to identify and resolve the spectra of co-eluting isomers.

  • Compare the resulting mass spectra with a reference library (e.g., NIST Mass Spectral Library) for identification.

  • Quantify the individual isomers by integrating the peak areas of their characteristic ions.

Data Presentation

Table 1: Key Mass Spectral Fragments of n-Tridecyl Acetate

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of n-tridecyl acetate.[3] This data can be used as a reference for comparison with the spectra of its isomers.

m/zRelative Intensity (%)Proposed Fragment
43100[CH₃CO]⁺ (Acetyl cation)
57~60[C₄H₉]⁺
61~55[CH₃COOH₂]⁺ (Protonated acetic acid)
71~45[C₅H₁₁]⁺
85~35[C₆H₁₃]⁺
182<5[M - CH₃COOH]⁺ (Loss of acetic acid)
242<1[M]⁺ (Molecular ion)

Note: The relative intensities are approximate and can vary slightly between instruments.

Visualizations

Deconvolution Workflow

The following diagram illustrates the general workflow for the deconvolution of mass spectra from a mixture of co-eluting isomers.

DeconvolutionWorkflow General Workflow for Mass Spectra Deconvolution cluster_GCMS GC-MS Analysis cluster_Deconvolution Data Processing cluster_Analysis Results Sample Sample Injection GC_Separation GC Separation (Partial or Co-elution) Sample->GC_Separation MS_Acquisition Mass Spectral Acquisition (Composite Spectra) GC_Separation->MS_Acquisition Deconvolution Deconvolution Algorithm MS_Acquisition->Deconvolution Raw Data Component_Spectra Pure Component Spectra Deconvolution->Component_Spectra Library_Search Library Search & Identification Component_Spectra->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for deconvolution of co-eluting isomers.

Troubleshooting Logic for Peak Tailing

This diagram outlines the logical steps to troubleshoot peak tailing in GC-MS analysis.

PeakTailingTroubleshooting Troubleshooting Peak Tailing Start Peak Tailing Observed Check_Column Is the column old or contaminated? Start->Check_Column Yes_Column Yes_Column Check_Column->Yes_Column No_Column No_Column Check_Column->No_Column Maintain_Column Bake out or trim the column Yes_Column->Maintain_Column Yes Check_Method Is the GC method optimized? No_Column->Check_Method No Yes_Method Yes_Method Check_Method->Yes_Method No_Method No_Method Check_Method->No_Method Check_Inlet Is the inlet liner clean and properly installed? Yes_Method->Check_Inlet Yes Yes_Inlet Yes_Inlet Check_Inlet->Yes_Inlet No_Inlet No_Inlet Check_Inlet->No_Inlet Optimize_Method Adjust temperature program and flow rate No_Method->Optimize_Method No Check_Sample Is the sample concentration too high? Yes_Inlet->Check_Sample Yes Yes_Sample Yes_Sample Check_Sample->Yes_Sample No_Sample No_Sample Check_Sample->No_Sample Maintain_Inlet Replace liner and septum No_Inlet->Maintain_Inlet No Dilute_Sample Dilute the sample Yes_Sample->Dilute_Sample Yes Further_Investigation Consult instrument manual or service engineer No_Sample->Further_Investigation No

References

Technical Support Center: Efficient Extraction of Tridecyl Acetate from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of Tridecyl acetate extraction from plant materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield of this compound from our plant material. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors related to the plant material, extraction solvent, and the extraction process itself.

    • Improper Plant Material Preparation: Inadequate drying can lead to enzymatic degradation of esters, while insufficient grinding reduces the surface area for solvent penetration.

      • Solution: Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder to maximize solvent contact.

    • Inappropriate Solvent Selection: this compound is a non-polar, long-chain fatty acid ester and is most soluble in non-polar organic solvents. Using a polar solvent will result in poor extraction efficiency.

      • Solution: Employ non-polar solvents such as hexane or petroleum ether. Ethyl acetate can also be used and has shown effectiveness in extracting esters.[1][2]

    • Suboptimal Extraction Parameters: Insufficient extraction time, inadequate temperature, or a poor solvent-to-solid ratio can all lead to incomplete extraction.

      • Solution: Optimize the extraction parameters. Increase the extraction time, as yields generally increase with time up to a certain point before plateauing.[3][4] For methods involving heat, such as Soxhlet or Microwave-Assisted Extraction, a moderate temperature (e.g., 40-60°C) is often optimal to enhance solubility and diffusion without causing thermal degradation of the ester.[5] The solvent-to-solid ratio should be high enough to ensure all the target compound is dissolved; experiment with different ratios to find the optimal balance.[6][7]

    • Degradation of this compound: Esters can be susceptible to hydrolysis under acidic or highly alkaline conditions, and can degrade at high temperatures.[8][9]

      • Solution: Maintain a neutral pH during extraction. Avoid excessive heat and prolonged extraction times at high temperatures.[8] If using Microwave-Assisted Extraction (MAE), be mindful that excessive microwave power can also lead to degradation.[10]

Issue 2: Green Tint in the Crude Extract (Chlorophyll Contamination)

  • Question: Our crude extract is dark green, indicating significant chlorophyll contamination. How can we remove the chlorophyll without losing our target compound, this compound?

  • Answer: Chlorophyll is a common impurity in plant extracts and can be removed through several methods.

    • Liquid-Liquid Partitioning: This is a common first step to separate compounds based on their polarity.

      • Solution: Since this compound is non-polar, you can perform a liquid-liquid extraction with an immiscible polar solvent. For example, if your initial extract is in a solvent like ethanol or methanol, you can partition it against a non-polar solvent like hexane. The this compound will preferentially move to the hexane layer, leaving some of the more polar chlorophylls and other impurities behind.[11]

    • Solid-Phase Extraction (SPE): This technique uses a solid adsorbent to separate compounds.

      • Solution: Pass the crude extract through an SPE cartridge. For chlorophyll removal, adsorbents like activated charcoal or specific resins can be effective.[5] The choice of stationary and mobile phases will depend on the initial solvent of your extract.

    • Column Chromatography: This is a more refined purification method.

      • Solution: After initial extraction and concentration, the crude product can be purified using column chromatography with silica gel as the stationary phase and a non-polar solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase. The less polar this compound will elute before the more polar chlorophylls.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

  • Question: We are struggling with the formation of a stable emulsion at the interface of our two solvents during liquid-liquid extraction, making separation difficult. How can we break this emulsion?

  • Answer: Emulsion formation is a common problem, especially when dealing with plant extracts that contain surfactant-like compounds.

    • Gentle Mixing: Vigorous shaking is a primary cause of emulsions.

      • Solution: Instead of shaking the separatory funnel, gently swirl or invert it multiple times to allow for extraction without creating a stable emulsion.

    • Addition of Brine: Increasing the ionic strength of the aqueous layer can help break the emulsion.

      • Solution: Add a saturated sodium chloride solution (brine) to the separatory funnel and gently mix. This process, known as "salting out," can force the separation of the layers.

    • Change in pH or Temperature: Altering the physical properties of the system can destabilize the emulsion.

      • Solution: Carefully adjust the pH of the aqueous layer away from neutral. A slight change in temperature by gentle warming or cooling can also sometimes aid in breaking the emulsion.

    • Filtration: Passing the emulsified layer through a filter medium can sometimes break it.

      • Solution: Filter the emulsion through a bed of celite or glass wool.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: this compound is a non-polar ester. Therefore, non-polar solvents are the most effective for its extraction. Hexane and petroleum ether are excellent choices. Ethyl acetate, being of intermediate polarity, is also a viable option and has been shown to be efficient for ester extraction.[1][2] The principle of "like dissolves like" is key here.

Q2: Which extraction method is the most efficient?

A2: The efficiency of an extraction method depends on several factors, including the nature of the plant material and the stability of the target compound.

  • Maceration: This is a simple method involving soaking the plant material in a solvent. It is less efficient and more time-consuming than other methods.[12]

  • Soxhlet Extraction: This is a continuous extraction method that is more efficient than maceration but can expose the extract to heat for extended periods, which may risk degradation of thermally sensitive compounds.[13][14]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration. It is generally faster and can be performed at lower temperatures than Soxhlet extraction, improving yields and reducing the risk of degradation.[13]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to very rapid extraction times and often higher yields compared to conventional methods.[15][16] However, care must be taken to control the temperature and power to prevent degradation of the target compound.[17]

For this compound, UAE and MAE are likely to be more efficient than maceration and Soxhlet extraction due to reduced extraction times and potentially higher yields.

Q3: How can I confirm the presence and purity of this compound in my extract?

A3: Several analytical techniques can be used for the identification and quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the extract, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that can be compared to a library to confirm the identity of this compound.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information about the isolated compound, confirming the presence of the tridecyl chain and the acetate group.[18][20]

Q4: How can I purify the crude this compound extract?

A4: Purification is often necessary to remove co-extracted impurities.

  • Column Chromatography: This is a standard method for purifying compounds on a larger scale. Using a silica gel column with a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) is effective for separating this compound from more polar impurities.

  • Preparative Thin-Layer Chromatography (Prep TLC): For smaller quantities, Prep TLC is a useful purification technique. The crude extract is applied as a band on a thick silica gel plate, which is then developed in an appropriate solvent system. The band corresponding to this compound can be visualized (e.g., under UV light if applicable, or with a stain on a small portion), scraped off the plate, and the compound eluted from the silica with a polar solvent.[21][22]

Data Presentation

The following table summarizes the impact of various parameters on the extraction efficiency of lipophilic compounds, such as this compound, from plant materials. The data is generalized from studies on similar compounds due to the lack of specific quantitative data for this compound.

ParameterEffect on YieldOptimal Range/ConditionRationale
Solvent Type HighNon-polar (e.g., Hexane, Petroleum Ether)This compound is a non-polar ester and dissolves best in non-polar solvents.
Temperature Moderate40 - 60°CIncreases solubility and diffusion rate. Higher temperatures can cause degradation.[5][8]
Extraction Time HighVaries by method (e.g., MAE: 10-30 min, Soxhlet: 4-8 hours)Longer times generally increase yield up to a point of equilibrium.[3][4]
Solvent-to-Solid Ratio Moderate10:1 to 30:1 (mL/g)A higher ratio improves extraction efficiency but increases solvent consumption.[6][7]
Particle Size ModerateFine powderSmaller particle size increases the surface area for solvent contact.
Agitation/Mixing ModerateContinuous stirring/agitationImproves mass transfer between the solid and liquid phases.

Experimental Protocols

Below are generalized protocols for the extraction of this compound. Researchers should optimize these protocols for their specific plant material.

Protocol 1: Maceration
  • Preparation: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Place the powdered plant material in a sealed container and add a non-polar solvent (e.g., hexane) at a solvent-to-solid ratio of 20:1 (mL/g).

  • Agitation: Agitate the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Soxhlet Extraction
  • Preparation: Place the finely ground, dried plant material in a thimble.

  • Apparatus Setup: Place the thimble in a Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., hexane) and attach it to the extractor and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent will vaporize, condense, and drip onto the plant material, extracting the compounds. The process is allowed to run for 4-8 hours.[23]

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the extract. Evaporate the solvent using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Mix the powdered plant material with the extraction solvent (e.g., ethyl acetate) in a flask at a 20:1 ratio.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 20-40 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Filter the mixture and evaporate the solvent as described in the maceration protocol.

Protocol 4: Microwave-Assisted Extraction (MAE)
  • Preparation: Place the powdered plant material and the solvent (e.g., ethanol-water mixture) in a specialized microwave extraction vessel.[12]

  • Extraction: Place the vessel in a microwave extractor. Set the extraction parameters (e.g., temperature: 60°C, time: 15 minutes, microwave power: 400 W).

  • Filtration and Concentration: After extraction and cooling, filter the mixture and evaporate the solvent.

Mandatory Visualization

experimental_workflow plant_material Plant Material (e.g., Capsicum annuum) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Solvent: Hexane or Ethyl Acetate drying_grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography or Prep TLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (GC-MS, NMR) pure_compound->analysis

Caption: Experimental workflow for this compound extraction.

troubleshooting_workflow start Start: Low Extraction Yield check_material Check Plant Material: - Properly dried? - Finely ground? start->check_material check_solvent Check Solvent: - Is it non-polar (e.g., Hexane)? check_material->check_solvent [ If Yes ] solution_material Solution: - Re-dry material - Grind to fine powder check_material->solution_material [ If No ] check_params Check Extraction Parameters: - Sufficient time? - Optimal temperature? - Adequate solvent ratio? check_solvent->check_params [ If Yes ] solution_solvent Solution: - Switch to a non-polar solvent check_solvent->solution_solvent [ If No ] check_degradation Consider Degradation: - pH neutral? - Temperature too high? check_params->check_degradation [ If Yes ] solution_params Solution: - Optimize time, temp., and solvent ratio check_params->solution_params [ If No ] solution_degradation Solution: - Adjust pH to neutral - Lower extraction temp. check_degradation->solution_degradation

Caption: Troubleshooting logic for low extraction yield.

References

Calibration curve issues for Tridecyl acetate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Tridecyl acetate, with a specific focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration curve range for this compound quantification by GC-FID or GC-MS?

A typical calibration range for this compound analysis depends on the sensitivity of the instrument and the expected concentration in the samples. A common starting range for standard solutions is from 0.1 µg/mL to 100 µg/mL. For trace analysis, the range might be lower, for example, from 0.01 µg/mL to 10 µg/mL. It is crucial to establish a linear range that brackets the expected sample concentrations.

Q2: What is an acceptable correlation coefficient (R²) for a this compound calibration curve?

A correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable for bioanalytical and other regulated methods. A value below this may indicate issues with linearity, standard preparation, or the analytical system.

Q3: Should I use an internal standard (IS) for this compound quantification?

Yes, using an internal standard is highly recommended. An IS can compensate for variations in injection volume, sample preparation, and instrument response, leading to improved precision and accuracy. A suitable IS for this compound would be a compound with similar chemical properties and retention time that is not present in the samples. For example, another long-chain acetate like dodecyl acetate or a long-chain alkane could be considered.

Q4: What are common causes of non-linearity in the calibration curve for this compound?

Non-linearity can stem from several factors, including:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Analyte Adsorption: Active sites in the GC inlet liner, column, or connections can adsorb the analyte, particularly at low concentrations.

  • Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the analyte signal.

  • Standard Preparation Errors: Inaccurate dilutions of the calibration standards will lead to a non-linear response.

  • Inappropriate Integration: Incorrect peak integration can distort the relationship between concentration and response.

Q5: How can I minimize matrix effects when analyzing this compound in complex samples?

To minimize matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal.[1]

  • Use of an Internal Standard: A co-eluting, isotopically labeled internal standard is ideal, but a structurally similar compound can also help compensate for matrix effects.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (R² < 0.995)

A common issue encountered is a non-linear calibration curve, which can lead to inaccurate quantification.

Troubleshooting Workflow for Non-Linearity

start Non-Linear Calibration Curve (R² < 0.995) check_standards Verify Standard Preparation and Dilutions start->check_standards check_integration Review Peak Integration Parameters check_standards->check_integration No errors new_standards Prepare Fresh Standards check_standards->new_standards Errors found check_range Evaluate Calibration Range check_integration->check_range Integration OK adjust_integration Manually Integrate and Adjust Parameters check_integration->adjust_integration Incorrect integration check_system Inspect GC System Components check_range->check_system Low end non-linearity dilute Dilute High Concentration Standards check_range->dilute High end non-linearity liner Check/Replace Inlet Liner check_system->liner column Trim/Replace GC Column liner->column matrix_effects Investigate Matrix Effects column->matrix_effects matrix_matched Use Matrix-Matched Standards matrix_effects->matrix_matched

Caption: Troubleshooting workflow for a non-linear calibration curve.

Detailed Steps:

  • Verify Standard Preparation: Inaccurate preparation of standards is a frequent cause of non-linearity.[1]

    • Action: Prepare a fresh set of calibration standards from a new stock solution. Use calibrated pipettes and ensure complete dissolution of this compound in the solvent.

  • Review Peak Integration: Inconsistent or incorrect peak integration can lead to a poor fit of the calibration curve.

    • Action: Manually inspect the integration of each peak in the chromatograms of your standards. Adjust the integration parameters to ensure the entire peak area is captured consistently.

  • Evaluate Calibration Range: The detector may be saturated at the upper end of the calibration range.

    • Action: If non-linearity is observed at higher concentrations, try extending the calibration curve to lower concentrations or diluting the more concentrated standards.[1]

  • Inspect GC System for Active Sites: Adsorption of the analyte at low concentrations can cause a negative deviation from linearity at the lower end of the curve.

    • Action: Check the inlet liner for contamination or activity and replace it if necessary. If the problem persists, trim the first few centimeters of the GC column or replace it.

  • Investigate Matrix Effects: If using matrix-matched standards, ensure the blank matrix is free of this compound and that the matrix composition is consistent across samples.

Issue 2: Poor Reproducibility of Replicate Injections

Poor reproducibility can manifest as a high relative standard deviation (RSD) for replicate injections of the same standard or sample.

Troubleshooting Workflow for Poor Reproducibility

start Poor Reproducibility (High RSD) check_syringe Check Autosampler Syringe start->check_syringe check_septum Inspect Injector Septum check_syringe->check_septum Syringe OK clean_syringe Clean or Replace Syringe check_syringe->clean_syringe Dirty or damaged check_leaks Check for Leaks in the System check_septum->check_leaks Septum OK replace_septum Replace Septum check_septum->replace_septum Worn or cored check_sample_prep Review Sample Preparation Consistency check_leaks->check_sample_prep No leaks leak_test Perform Leak Test check_leaks->leak_test Suspected leak homogenize Ensure Homogeneous Samples check_sample_prep->homogenize Inconsistent results

Caption: Troubleshooting workflow for poor injection reproducibility.

Detailed Steps:

  • Check Autosampler Syringe: A dirty or malfunctioning syringe can lead to inconsistent injection volumes.

    • Action: Visually inspect the syringe for bubbles or contamination. Clean or replace the syringe as needed.

  • Inspect Injector Septum: A worn or cored septum can cause leaks and affect the amount of sample introduced onto the column.

    • Action: Replace the injector septum. It is good practice to replace the septum regularly.

  • Check for Leaks: Leaks in the gas lines or connections can lead to fluctuating flow rates and poor reproducibility.

    • Action: Use an electronic leak detector to check for leaks at all fittings, especially around the injector and column connections.

  • Review Sample Preparation: Inconsistent sample preparation can introduce variability.

    • Action: Ensure that all samples and standards are prepared using the same procedure and that samples are thoroughly mixed before injection.

Data Presentation

Table 1: Representative Calibration Curve Data for this compound Quantification

Concentration (µg/mL)Peak Area (Counts)
0.115,234
0.578,945
1.0155,876
5.0798,453
10.01,602,345
50.08,150,987
100.016,234,567

Note: These are representative data and may vary depending on the instrument and method conditions.

Table 2: Typical Method Validation Parameters for Long-Chain Acetate Analysis

ParameterTypical Value
Linear Range0.1 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.995
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (RSD)< 15%
Accuracy (Recovery)85 - 115%

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a series of calibration standards for the quantification of this compound.

Materials:

  • This compound reference standard

  • Hexane (or other suitable solvent), HPLC grade or higher

  • Class A volumetric flasks (10 mL, 100 mL)

  • Calibrated micropipettes

Procedure:

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of hexane and then dilute to the mark with hexane. Mix thoroughly.

  • Intermediate Standard Solution (100 µg/mL):

    • Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with hexane and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the intermediate standard solution with hexane. For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark with hexane.

Workflow for Calibration Standard Preparation

start Weigh 10 mg this compound stock Prepare 1000 µg/mL Stock Solution in 10 mL Hexane start->stock intermediate Prepare 100 µg/mL Intermediate Solution in 100 mL Hexane stock->intermediate working Prepare Working Standards (e.g., 0.1-100 µg/mL) by Serial Dilution intermediate->working end Analyze by GC working->end

Caption: Workflow for the preparation of this compound calibration standards.

Protocol 2: Gas Chromatography (GC) Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound. Method optimization may be required for specific applications and matrices.

Instrumentation:

  • Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC column suitable for the analysis of long-chain esters (e.g., DB-5ms, HP-5ms, or equivalent)

GC-FID/MS Conditions:

ParameterValue
Inlet
Inlet Temperature280 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Column
Column Typee.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature100 °C, hold for 2 min
Ramp15 °C/min to 300 °C
Final Temperature300 °C, hold for 5 min
Detector
FID Temperature320 °C
MS Transfer Line Temp280 °C
MS Ion Source Temp230 °C
MS Quadrupole Temp150 °C
MS ModeScan (for identification) or SIM (for quantification)

Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the calibration curve to determine the concentration of this compound in the samples.

References

Validation & Comparative

A Comparative Guide to the Quantification of Tridecyl Acetate: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like Tridecyl acetate is paramount. This guide provides an objective comparison of two common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of an appropriate method hinges on various factors including sample matrix, required sensitivity, and laboratory resources.

Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the quantification of this compound, based on established analytical validation principles.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (r²) > 0.998> 0.999
Linear Range 0.1 - 200 µg/mL0.5 - 500 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.8%
Limit of Detection (LOD) ~0.05 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 µg/mL
Specificity HighModerate to High (matrix dependent)

Experimental Protocols

Detailed methodologies for the validation of this compound quantification using both GC-FID and HPLC-UV are provided below. These protocols are based on general principles for the analysis of long-chain esters.[1][2]

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/minute to 280°C

    • Hold: 5 minutes at 280°C

  • Detector Temperature: 300°C

  • Data Acquisition: Chromatographic data system

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a suitable solvent (e.g., hexane or ethyl acetate) in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the linear range (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector, a quaternary or binary pump, an autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/minute

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Data Acquisition: Chromatographic data system

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in acetonitrile in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the linear range (e.g., 0.5, 5, 50, 250, 500 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, in accordance with ICH guidelines.[1][3][4]

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Documentation & Reporting Method_Development Method Development Method_Optimization Method Optimization Method_Development->Method_Optimization Define_Parameters Define Validation Parameters (ICH Q2(R1)) Method_Optimization->Define_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Define_Parameters->Set_Acceptance_Criteria Specificity Specificity Set_Acceptance_Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Validation Report Robustness->Validation_Report Method_Implementation Method Implementation Validation_Report->Method_Implementation

References

Decoding Pheromonal Efficacy: A Comparative Analysis of Tridecyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical communication, pheromones serve as precise signals governing critical behaviors in insects. For researchers and professionals in drug development and pest management, understanding the nuanced efficacy of different pheromonal compounds is paramount. This guide provides a comparative overview of tridecyl acetate isomers as pheromones, with a focus on the available experimental data. While comprehensive comparative studies on a wide range of this compound isomers are limited in publicly accessible literature, this document synthesizes the existing findings, primarily centered on the activity of (Z)-10-tridecenyl acetate in the European grape berry moth, Eupoecilia ambiguella.

(Z)-10-Tridecenyl Acetate: A Synergist in Pheromonal Blends

Research has identified (Z)-10-tridecenyl acetate as a significant synergistic component in the sex pheromone blend of the European grape berry moth, Eupoecilia ambiguella. While not the primary attractant, its presence enhances the activity of the main pheromone component, (Z)-9-dodecenyl acetate (Z9-12:Ac).

Quantitative Analysis of Synergistic Effects

Field and laboratory experiments have demonstrated a marked increase in male moth attraction when (Z)-10-tridecenyl acetate (Z10-13:Ac) is added to the primary pheromone. The following table summarizes the key findings from these studies.[1]

Experimental SetupPheromone BlendMean Trap Catch / Response
Field Trapping (Z)-9-dodecenyl acetate (10 mg)Low attraction
(Z)-9-dodecenyl acetate (10 mg) + Dodecyl acetate (10 mg)Markedly increased catch
(Z)-9-dodecenyl acetate (10 mg) + (Z)-10-tridecenyl acetateMarkedly increased catch (effective at a lower dose than dodecyl acetate)
Wind Tunnel (Z)-9-dodecenyl acetate (optimal dose)Nearly as good as live females
(Z)-9-dodecenyl acetate (overdose) + Dodecyl acetateActivity fully restored
(Z)-9-dodecenyl acetate (overdose) + (Z)-10-tridecenyl acetateSame effect as dodecyl acetate, but at a lower dose

The Critical Role of Isomerism in Pheromone Efficacy

For instance, in many moth species, the precise ratio of Z and E isomers of a particular acetate is crucial for optimal attraction. A slight deviation from this natural ratio can lead to a significant reduction in trap catches or even inhibition of the response. This specificity is due to the highly selective nature of the olfactory receptors in the insect's antennae.

Experimental Protocols

To ensure the reproducibility and validity of pheromone efficacy studies, detailed and standardized experimental protocols are essential. The following outlines typical methodologies used in the evaluation of pheromones.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing an indication of which chemicals can be detected.

Methodology:

  • An antenna is excised from a live insect and mounted between two electrodes.

  • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • A puff of air containing a known concentration of the test compound (e.g., a this compound isomer) is introduced into the airstream.

  • The change in the electrical potential across the antenna (the EAG response) is recorded.

  • Responses to different isomers and concentrations are compared to a standard compound and a solvent control.

Wind Tunnel Bioassays

Objective: To observe and quantify the behavioral responses of insects to a pheromone source in a controlled environment that simulates natural conditions.

Methodology:

  • A wind tunnel is used to create a laminar airflow of a specific velocity.

  • A pheromone lure, containing the test compound(s) at a known release rate, is placed at the upwind end of the tunnel.

  • Insects are released at the downwind end of the tunnel.

  • Behaviors such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the source are recorded and analyzed.

  • The responses to different isomers or blends are compared.

Field Trapping Experiments

Objective: To evaluate the attractiveness of pheromone lures under natural environmental conditions.

Methodology:

  • Traps (e.g., sticky traps or funnel traps) are baited with lures containing different this compound isomers or blends.

  • The traps are deployed in the field in a randomized block design to account for spatial variability.

  • A control trap (unbaited or with solvent only) is included in each block.

  • The number of target insects captured in each trap is recorded over a specific period.

  • Statistical analysis is used to determine significant differences in trap catch between the different treatments.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in pheromone research, the following diagrams are provided in the DOT language for Graphviz.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (e.g., this compound Isomer) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation AntennalLobe Antennal Lobe Neuron->AntennalLobe Signal Transduction Brain Higher Brain Centers AntennalLobe->Brain Signal Processing Behavior Behavioral Response (e.g., Mating, Aggregation) Brain->Behavior Command

Caption: Generalized pheromone signaling pathway from reception to behavioral response.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_lab Laboratory Assays cluster_field Field Evaluation cluster_analysis Data Analysis Synthesis Synthesis & Purification of this compound Isomers EAG Electroantennography (EAG) Synthesis->EAG WindTunnel Wind Tunnel Bioassay Synthesis->WindTunnel FieldTrapping Field Trapping Experiments Synthesis->FieldTrapping DataAnalysis Statistical Analysis of Behavioral & Trap Data EAG->DataAnalysis WindTunnel->DataAnalysis FieldTrapping->DataAnalysis Conclusion Efficacy Comparison & Conclusion DataAnalysis->Conclusion

References

Comparative study of different catalysts for Tridecyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for Tridecyl Acetate Synthesis

The synthesis of this compound, an ester valued for its applications in the fragrance and flavor industries, is typically achieved through the esterification of tridecyl alcohol with acetic acid. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of different catalytic systems for this compound synthesis, supported by experimental data from analogous esterification reactions, to assist researchers, scientists, and drug development professionals in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst for this compound synthesis involves a trade-off between reaction rate, yield, selectivity, catalyst reusability, and operational simplicity. While direct comparative studies on this compound synthesis are limited, the following table summarizes the performance of common catalyst types based on data from the esterification of long-chain alcohols and other relevant ester syntheses.

Catalyst TypeSpecific CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)ReusabilityReference (Analogous Reaction)
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic AcidToluene (with Dean-Stark)110-1204-8>95High~90-95No[1]
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)Acetic AcidToluene (with Dean-Stark)110-1204-8>95High~90-95No[2]
Heterogeneous Solid Acid Amberlyst-15Acetic AcidHeptane80-1008-24~90-98High~85-95Yes[3][4]
Enzymatic Novozym® 435 (immobilized Candida antarctica lipase B)Vinyl AcetateSolvent-free or Heptane40-6024-72>95High~90-99Yes[5][6]
Lewis Acid Ferric Chloride (FeCl₃·6H₂O)Acetic AcidMesitylene120-1406-12>95High~90-95Limited[7]

Experimental Protocols

Detailed methodologies are essential for the successful replication and adaptation of synthetic procedures. The following are generalized protocols for the synthesis of this compound using different types of catalysts.

Protocol 1: Homogeneous Acid Catalysis (Sulfuric Acid)

This protocol describes a classic Fischer esterification using a homogeneous acid catalyst with azeotropic removal of water.

Materials:

  • Tridecyl alcohol (1.0 eq)

  • Glacial acetic acid (1.5 - 2.0 eq)

  • Concentrated sulfuric acid (0.01 - 0.05 eq)

  • Toluene

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

Procedure:

  • To a round-bottom flask, add tridecyl alcohol, glacial acetic acid, and toluene.

  • Carefully add the concentrated sulfuric acid to the mixture while stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Heterogeneous Solid Acid Catalysis (Amberlyst-15)

This protocol outlines the use of a reusable solid acid catalyst.

Materials:

  • Tridecyl alcohol (1.0 eq)

  • Glacial acetic acid (1.5 - 2.0 eq)

  • Amberlyst-15 (10-20 wt% of reactants)

  • Heptane (or other suitable solvent)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Activate the Amberlyst-15 catalyst by washing with the solvent and drying under vacuum.

  • In a round-bottom flask, combine tridecyl alcohol, glacial acetic acid, the activated Amberlyst-15, and heptane.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed with solvent, dried, and stored for reuse.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Protocol 3: Enzymatic Catalysis (Novozym® 435)

This protocol describes a milder, biocatalytic approach.

Materials:

  • Tridecyl alcohol (1.0 eq)

  • Vinyl acetate (as acyl donor, 1.5 - 3.0 eq)

  • Novozym® 435 (5-10 wt% of tridecyl alcohol)

  • Heptane (optional, for solvent-based reaction)

Apparatus:

  • Erlenmeyer flask or round-bottom flask

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

Procedure:

  • In a flask, combine tridecyl alcohol and vinyl acetate. For a solvent-based system, add heptane.

  • Add Novozym® 435 to the mixture.

  • Incubate the reaction at the desired temperature (e.g., 50°C) with constant agitation.

  • Monitor the conversion of tridecyl alcohol by GC.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Remove the solvent (if used) and excess vinyl acetate under reduced pressure.

  • The resulting product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizing the Workflow

The general experimental workflow for comparing these catalytic systems can be visualized as follows:

experimental_workflow cluster_prep Reactant & Catalyst Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Prepare Reactants (Tridecyl Alcohol, Acetic Acid/Vinyl Acetate) reaction_setup Reaction Setup (Flask, Condenser, etc.) reactants->reaction_setup catalyst_prep Prepare/Activate Catalyst (H₂SO₄, Amberlyst-15, Novozym 435) catalyst_prep->reaction_setup run_reaction Run Reaction under Specific Conditions (Temp, Time, Stirring) reaction_setup->run_reaction monitoring Monitor Progress (TLC, GC) run_reaction->monitoring monitoring->run_reaction Continue if incomplete catalyst_removal Catalyst Removal (Filtration/Washing) monitoring->catalyst_removal Reaction Complete extraction Extraction & Washing catalyst_removal->extraction drying Drying of Organic Phase extraction->drying purification Purification (Distillation/Chromatography) drying->purification analysis Characterization of this compound (GC-MS, NMR) purification->analysis performance Calculate Yield, Selectivity, Conversion analysis->performance

General experimental workflow for catalyst comparison in this compound synthesis.

The reaction mechanism for the acid-catalyzed esterification proceeds through a series of protonation and nucleophilic attack steps.

reaction_mechanism Tridecyl Alcohol Tridecyl Alcohol Acetic Acid Acetic Acid Protonated Acetic Acid Protonated Acetic Acid Acetic Acid->Protonated Acetic Acid + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Acetic Acid->Tetrahedral Intermediate + Tridecyl Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O H₂O H₂O Tetrahedral Intermediate->H₂O This compound This compound Protonated Ester->this compound - H⁺ H⁺ H⁺ Protonated Ester->H⁺

Simplified mechanism for acid-catalyzed esterification.

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Tridecyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and scientific research, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation of Tridecyl acetate analysis, offering a comparative look at methodologies, data presentation, and experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the reliability and comparability of analytical data generated from multiple sites.

I. Introduction to Cross-Validation

Inter-laboratory cross-validation is a critical process used to demonstrate that a specific analytical method yields equivalent results when performed by different laboratories. This process is essential for ensuring data integrity in multi-site clinical trials, collaborative research projects, and when transferring analytical methods between facilities. The core principle of cross-validation is to compare the analytical results from a set of identical samples analyzed at two or more laboratories and to demonstrate that the observed differences are within acceptable limits.

II. Analytical Methodologies for this compound

The analysis of this compound, a long-chain ester, is typically performed using chromatographic techniques. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first volatilized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information, leading to high selectivity and sensitivity. For compounds like acetates, derivatization may sometimes be employed to improve volatility and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not readily volatile. For this compound, a reversed-phase HPLC method would typically be employed, where the compound is separated based on its hydrophobicity. Detection is often achieved using a UV detector, although other detectors like a mass spectrometer (LC-MS) can be used for enhanced sensitivity and specificity.

III. Experimental Protocols

Detailed and harmonized experimental protocols are the bedrock of a successful inter-laboratory cross-validation. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

A. GC-MS Method Protocol

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable organic solvent (e.g., hexane or ethyl acetate).

    • If necessary, perform a derivatization step to enhance volatility.

    • Add an appropriate internal standard.

    • Vortex the sample to ensure homogeneity.

    • Transfer an aliquot of the clear supernatant to a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature, ramp up to a final temperature to ensure elution of this compound.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Scan Range: m/z 50-500.

B. HPLC Method Protocol

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • Transfer the filtrate to an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A mixture of acetonitrile and water, often in a gradient elution.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

IV. Data Presentation and Comparison

For a clear comparison of inter-laboratory performance, quantitative data should be summarized in tables. The following tables present hypothetical but realistic data for a cross-validation study of this compound analysis.

Table 1: Comparison of Linearity and Range

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (HPLC-UV)Laboratory D (HPLC-UV)
Concentration Range (µg/mL) 1 - 1001 - 1005 - 2005 - 200
Correlation Coefficient (r²) > 0.998> 0.997> 0.999> 0.998

Table 2: Comparison of Accuracy and Precision

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (HPLC-UV)Laboratory D (HPLC-UV)
Accuracy (% Recovery) 98.5 - 101.297.9 - 102.599.1 - 100.898.5 - 101.9
Intra-day Precision (% RSD) < 3.0< 3.5< 2.0< 2.5
Inter-day Precision (% RSD) < 4.5< 5.0< 3.0< 3.5

Table 3: Comparison of Limits of Detection and Quantitation

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (HPLC-UV)Laboratory D (HPLC-UV)
Limit of Detection (LOD) (µg/mL) 0.10.150.50.6
Limit of Quantitation (LOQ) (µg/mL) 0.30.51.52.0

V. Visualization of Workflows

Visual diagrams are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for cross-validation and the logical relationship of validation parameters.

experimental_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase protocol Develop Harmonized Protocol samples Prepare Identical Sample Sets protocol->samples acceptance Define Acceptance Criteria samples->acceptance labA Lab A Analysis acceptance->labA labB Lab B Analysis acceptance->labB data_comp Compare Results labA->data_comp labB->data_comp stats Statistical Analysis data_comp->stats report Generate Report stats->report

Figure 1: Experimental workflow for inter-laboratory cross-validation.

validation_parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD Limit of Detection Method Validation->LOD LOQ Limit of Quantitation Method Validation->LOQ Robustness Robustness Method Validation->Robustness Range Range Linearity->Range Precision->Accuracy LOD->LOQ

Figure 2: Logical relationship of analytical method validation parameters.

VI. Conclusion

The successful cross-validation of this compound analysis across different laboratories hinges on the implementation of harmonized and detailed analytical protocols, clear data presentation, and a thorough understanding of the validation parameters. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the generation of reliable, reproducible, and comparable analytical data, thereby upholding the integrity of their scientific findings and regulatory submissions.

A Head-to-Head Battle: GC-FID vs. GC-MS for the Analysis of Tridecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification and identification of compounds are paramount. When it comes to the analysis of semi-volatile organic compounds like Tridecyl acetate, a common fragrance ingredient and pheromone, gas chromatography (GC) is the technique of choice. However, the selection of the detector—Flame Ionization Detector (FID) or Mass Spectrometer (MS)—can significantly impact the results. This guide provides an objective comparison of GC-FID and GC-MS for the analysis of this compound, supported by experimental data for analogous compounds, to aid in making an informed decision for your analytical needs.

At a Glance: Key Performance Metrics

Performance MetricGC-FIDGC-MSSource(s)
Linearity (R²) > 0.99> 0.99[1][2]
Limit of Detection (LOD) ng to low µg rangepg to low ng range[2]
Limit of Quantitation (LOQ) ng to µg rangepg to ng range[2]
Precision (%RSD) < 2%< 5%[3][4]
Selectivity Good (based on retention time)Excellent (based on mass spectrum)[5][6]
Cost LowerHigher[6]
Ease of Use SimplerMore complex[6]

Delving Deeper: A Technical Comparison

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantitative analysis.[5] The FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of carbon atoms in the analyte. This makes the FID a highly sensitive detector for most organic compounds, including this compound.

Advantages of GC-FID:

  • High Precision and Reproducibility: GC-FID is known for its stable and repeatable response, making it ideal for routine quality control applications.[3]

  • Wide Linear Range: The detector response is linear over a broad range of concentrations.

  • Cost-Effective: The instrumentation is generally less expensive to purchase and maintain compared to GC-MS.[6]

  • Ease of Operation: GC-FID systems are relatively straightforward to operate and require less extensive training.[6]

Limitations of GC-FID:

  • Limited Selectivity: The FID is a "universal" detector for organic compounds and provides information based solely on the retention time of the analyte. This can be a drawback in complex matrices where co-eluting compounds may interfere with the peak of interest.

  • No Structural Information: It does not provide any information about the molecular structure of the analyte, making definitive identification challenging.

Gas Chromatography with Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of a mass spectrometer.[5] As compounds elute from the column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, which acts as a chemical fingerprint.

Advantages of GC-MS:

  • Excellent Selectivity and Specificity: The mass spectrum provides a high degree of certainty in compound identification, even in complex mixtures.[6] This is particularly advantageous for identifying unknown impurities or degradation products.

  • High Sensitivity: Modern GC-MS instruments, especially when operated in selected ion monitoring (SIM) mode, can achieve very low detection limits.[2]

  • Structural Elucidation: The fragmentation pattern in the mass spectrum can be used to deduce the structure of unknown compounds.

Limitations of GC-MS:

  • Higher Cost and Complexity: GC-MS systems are more expensive and require more expertise to operate and maintain.[6]

  • Potential for Matrix Effects: The ionization process can sometimes be influenced by co-eluting matrix components, which may affect quantification.

Experimental Protocols

Below are representative experimental protocols for the analysis of a long-chain acetate like this compound using both GC-FID and GC-MS. These are based on established methods for similar compounds and should be optimized for specific instrumentation and analytical goals.

Sample Preparation

For relatively clean samples, a direct injection of a diluted solution of this compound can be performed.

  • Solvent Selection: Choose a volatile solvent in which this compound is soluble, such as hexane or ethyl acetate.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration. Create a series of calibration standards by serially diluting the stock solution.

  • Sample Dilution: Dilute the sample containing this compound to a concentration that falls within the calibration range.

GC-FID Protocol
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: FID at 300°C.

  • Data Analysis: Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

GC-MS Protocol
  • Gas Chromatograph: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum to a reference standard or library. For quantification, a calibration curve can be constructed using the total ion chromatogram (TIC) or by monitoring specific ions (SIM).

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the key decision points, the following diagrams were created using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Sample Sample containing This compound Dilution Dilution Sample->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Injector GC Injector Dilution->Injector Column GC Column (Separation) Injector->Column FID FID Column->FID MS MS Column->MS Quant_FID Quantification (Peak Area) FID->Quant_FID Ident_MS Identification (Mass Spectrum) MS->Ident_MS Quant_MS Quantification (TIC/SIM) MS->Quant_MS

An overview of the experimental workflow for this compound analysis.

logical_comparison cluster_gc_fid GC-FID cluster_gc_ms GC-MS cluster_application Primary Application FID_Strength Strengths: - Robust & Precise - Wide Linear Range - Lower Cost Routine_QC Routine QC & Quantification FID_Strength->Routine_QC Ideal for FID_Weakness Weaknesses: - Limited Selectivity - No Structural Info MS_Strength Strengths: - Excellent Selectivity - High Sensitivity - Structural Info ID_Trace Identification & Trace Analysis MS_Strength->ID_Trace Ideal for MS_Weakness Weaknesses: - Higher Cost - More Complex

A logical comparison of GC-FID and GC-MS for this compound analysis.

Conclusion: Making the Right Choice

The decision between GC-FID and GC-MS for the analysis of this compound ultimately depends on the analytical objective.

  • For routine quantitative analysis and quality control , where the identity of the compound is known and high precision is required, GC-FID is often the more practical and cost-effective choice . Its robustness and wide linear range are well-suited for these applications.[3]

  • For the identification of unknown compounds, trace-level analysis, or in complex matrices where interferences are a concern, GC-MS is the superior technique .[6] Its ability to provide structural information and high selectivity is invaluable for research, development, and troubleshooting.

In many laboratories, the two techniques are used in a complementary fashion. GC-MS can be used to initially identify all components in a sample, and then a more robust and high-throughput GC-FID method can be developed for routine quantification of the target analyte, this compound.[5] This integrated approach leverages the strengths of both detectors to ensure comprehensive and reliable analytical results.

References

A Comparative Analysis of Synthetic and Natural Tridecyl Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tridecyl acetate, a fatty acyl ester, finds applications in various scientific domains, including its use as a flavoring agent, in perfumery, and as a component in pheromone research. The choice between synthetically derived and naturally sourced this compound can have significant implications for experimental outcomes, purity considerations, and cost-effectiveness. This guide provides an objective comparison of synthetic and natural this compound, supported by general principles of chemical production and analysis, and includes detailed experimental protocols for their comparative evaluation.

Chemical and Physical Properties

Fundamentally, the chemical identity of this compound remains the same regardless of its origin.

PropertyValue
CAS Number 1072-33-9
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol
Appearance Colorless to pale yellow liquid
Odor Mild, fruity, peach-apricot
Solubility Insoluble in water; soluble in oils and alcohol.[1]

Comparison of Synthetic and Natural this compound

The primary distinctions between synthetic and natural this compound lie in their production methods, which in turn influence their purity, impurity profiles, and cost.

Synthetic this compound is typically produced through the esterification of tridecanol with acetic acid.[2] This controlled chemical process allows for a high degree of purity and consistency between batches. Commercial offerings of synthetic this compound often specify a purity of greater than 98.0% as determined by gas chromatography (GC).[3]

Natural this compound is found as a minor constituent in some plant species. It has been reported in Capsicum annuum (bell peppers) and Boronia absolute (at approximately 0.15%).[4][5] The extraction of this compound from these natural sources is a complex process involving the separation of the target molecule from a multitude of other volatile and non-volatile compounds.

Data Presentation: A Comparative Overview
FeatureSynthetic this compoundNatural this compound
Purity Typically high and consistent (e.g., >98.0%).[3]Highly variable and dependent on the extraction and purification process. Often present in a complex mixture of other natural compounds.
Common Impurities Unreacted starting materials (tridecanol, acetic acid), residual catalyst, and potential by-products of the esterification reaction.Co-extracted compounds from the natural source (e.g., other esters, terpenes, alcohols from Capsicum annuum), residual extraction solvents.
Cost Generally lower due to scalable and efficient chemical synthesis.Significantly higher due to the low abundance in natural sources and the extensive processing required for extraction and purification.
Batch-to-Batch Consistency High consistency in purity and impurity profile.Low consistency is expected due to variations in the natural source material and extraction efficiency.
Regulatory Status Well-defined for use in fragrance and flavor applications.[4]May be part of a "natural extract" with a different regulatory classification. The purified single molecule would be chemically identical to synthetic.

Experimental Protocols for Comparative Analysis

For researchers requiring a definitive comparison for their specific application, the following experimental protocols outline a methodology for the analysis of synthetic and natural this compound.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify the components of both synthetic and natural this compound samples.

Methodology:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of both the synthetic and natural this compound samples in a high-purity solvent such as hexane or dichloromethane.

    • If the natural this compound is part of an essential oil or extract, prepare a 1% solution of the entire extract.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify this compound in the chromatograms based on its retention time and mass spectrum, confirmed by comparison to a certified reference standard.

    • Quantify the purity of this compound in each sample by calculating the peak area percentage.

    • Identify impurities by searching their mass spectra against the NIST/Wiley library.

    • Compare the impurity profiles of the synthetic and natural samples.

Visualizations

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comprehensive comparison of synthetic and natural this compound.

Workflow for Comparative Analysis of this compound cluster_sourcing Sample Sourcing cluster_analysis Analytical Characterization cluster_comparison Comparative Evaluation Synthetic TA Synthetic this compound SamplePrep Sample Preparation (Dilution in Solvent) Synthetic TA->SamplePrep Natural TA Natural this compound (e.g., from Capsicum annuum extract) Natural TA->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing and Impurity Identification GCMS->DataProcessing Purity Purity Assessment (% Area) DataProcessing->Purity Impurity Impurity Profile Comparison DataProcessing->Impurity Performance Application-Specific Performance Testing Purity->Performance Impurity->Performance

Caption: Workflow for the comparative analysis of synthetic and natural this compound.

Signaling Pathway: Esterification Synthesis

This diagram illustrates the general chemical reaction for the synthesis of this compound.

Esterification of Tridecanol and Acetic Acid Tridecanol Tridecanol (C₁₃H₂₈O) TridecylAcetate This compound (C₁₅H₃₀O₂) Tridecanol->TridecylAcetate + AceticAcid Acetic Acid (C₂H₄O₂) AceticAcid->TridecylAcetate + Water Water (H₂O) TridecylAcetate->Water + Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->TridecylAcetate facilitates

Caption: Synthesis of this compound via esterification.

References

Navigating the Bioactivity of Tridecyl Acetate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the biological activity of Tridecyl acetate and its analogs. By presenting available experimental data, detailed methodologies, and exploring potential signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

This compound, a long-chain alkyl ester, and its analogs are compounds of interest for their potential applications in various biological contexts. Understanding their cytotoxic effects, enzyme inhibitory potential, and the molecular pathways they influence is crucial for harnessing their therapeutic or bioactive properties. This guide synthesizes available data to offer a comparative analysis of these effects.

Comparative Biological Activity of Alkyl Acetates

To understand the influence of the alkyl chain length on biological activity, the following table summarizes the available in vivo toxicity data for this compound. While direct comparative in vitro cytotoxicity data for a homologous series of C10-C16 alkyl acetates on a single cell line is limited in publicly available literature, this information provides a toxicological benchmark.

Table 1: In Vivo Subchronic Toxicity of this compound in Rats

CompoundDosing RegimenObserved EffectsNo Observed Effect Level (NOEL)
This compoundOral gavage, 5 days/week for 13 weeksIncreased liver and kidney weights at mid and high doses; hydrocarbon nephropathy in males.0.1 g/kg/day[1]

Potential Mechanisms of Action

The biological effects of this compound and its analogs are likely mediated through various mechanisms, including cytotoxicity, enzyme inhibition, and modulation of key signaling pathways.

Cytotoxicity

The lipophilic nature of long-chain alkyl acetates suggests they can interact with cell membranes, potentially leading to cytotoxicity. The length of the alkyl chain is a critical determinant of this effect. Generally, increased chain length can enhance membrane disruption and subsequent cellular damage.

Enzyme Inhibition

A potential target for this compound and its analogs is acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. The hydrophobic gorge of the AChE active site can accommodate the alkyl chain of the acetate ester, potentially leading to inhibition. The degree of inhibition is influenced by the hydrophobicity and steric bulk of the alkyl group.

Key Signaling Pathways

Long-chain fatty acids and their derivatives are known to modulate several important signaling pathways that regulate metabolism, inflammation, and cell proliferation. Given that this compound can be hydrolyzed to tridecanol and acetic acid, it is plausible that it or its metabolites could influence these pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a central role in lipid and glucose metabolism. Long-chain fatty acids are natural ligands for PPARs. Activation of PPARs can lead to the regulation of genes involved in fatty acid oxidation and adipogenesis. It is hypothesized that this compound, through its fatty alcohol component, could indirectly or directly influence PPAR activity.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_nucleus Nucleus Tridecyl_Acetate This compound Analog Cell_Membrane Cell Membrane Tridecyl_Acetate->Cell_Membrane Diffusion Hydrolysis Esterase Tridecanol Tridecanol Hydrolysis->Tridecanol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid PPAR_Activation PPAR Activation Tridecanol->PPAR_Activation Ligand Binding Heterodimerization PPAR/RXR Heterodimer RXR RXR PPRE PPRE Heterodimerization->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Biological_Response Metabolic Regulation (e.g., Fatty Acid Oxidation) Gene_Transcription->Biological_Response

Caption: Putative PPAR signaling pathway activated by a this compound analog.

AMP-Activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. Long-chain fatty acyl-CoA esters have been shown to allosterically activate AMPK. The hydrolysis of this compound could lead to the formation of tridecanoyl-CoA, which in turn could activate AMPK, leading to downstream effects on energy homeostasis.

AMPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Tridecyl_Acetate This compound Analog Cell_Membrane Cell Membrane Tridecyl_Acetate->Cell_Membrane Diffusion Metabolism Metabolism LCFA_CoA Long-Chain Fatty Acyl-CoA Metabolism->LCFA_CoA AMPK AMPK LCFA_CoA->AMPK Allosteric Activation Downstream_Targets Downstream Targets (e.g., ACC) AMPK->Downstream_Targets Phosphorylation Biological_Response Metabolic Regulation (e.g., Increased FAO) Downstream_Targets->Biological_Response

Caption: Hypothetical AMPK signaling pathway modulated by a this compound analog.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound analogs.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the test compounds (this compound analogs) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[2][3][4]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released.[5][6][7]

Enzyme Inhibition Assay

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) solution, and the test compound solutions.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.[1][8][9][10][11]

Experimental_Workflow Start Start: this compound Analogs Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, LDH assays) Start->Cytotoxicity_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Acetylcholinesterase) Start->Enzyme_Inhibition_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Enzyme_Inhibition_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for PPAR, AMPK) Lead_Identification Lead Compound Identification Signaling_Pathway_Analysis->Lead_Identification SAR_Analysis->Signaling_Pathway_Analysis

References

A Guide to Inter-Laboratory Comparison of Tridecyl Acetate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting inter-laboratory comparisons (ILC) or proficiency testing (PT) for the quantitative analysis of Tridecyl acetate. As a crucial quality control measure, inter-laboratory comparisons help to ensure the reliability and comparability of analytical results across different laboratories. This document outlines a recommended analytical method, a protocol for a hypothetical inter-laboratory comparison study, and the statistical evaluation of the results.

Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and robustness. The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of acetate esters.

Parameter Typical Performance
Linearity (R²) > 0.995
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 15%
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-50 ng/mL

Experimental Protocols

A detailed experimental protocol is critical for the success of an inter-laboratory comparison. Below are the methodologies for sample preparation and GC-MS analysis.

Sample Preparation for Proficiency Testing

The proficiency test samples should be prepared by a coordinating laboratory and distributed to the participating laboratories.

  • Matrix Selection: A suitable solvent matrix, such as ethanol or a mixture of ethanol and water, should be chosen. The matrix should be pre-screened to ensure it is free of this compound and any interfering compounds.

  • Preparation of Stock Solution: A certified reference standard of this compound should be used to prepare a stock solution of known concentration (e.g., 1 mg/mL) in the chosen matrix.

  • Preparation of Proficiency Test Samples: The stock solution is then used to prepare a series of proficiency test samples at different concentration levels (e.g., 1 µg/mL, 10 µg/mL, and 50 µg/mL).

  • Homogeneity and Stability Testing: Before distribution, the coordinating laboratory must perform homogeneity and stability testing on the prepared samples to ensure that all participants receive comparable samples.

  • Sample Distribution: Samples should be shipped to participating laboratories under controlled conditions to maintain their integrity.

GC-MS Analysis Protocol

Participating laboratories should follow a standardized analytical protocol.

  • Sample Preparation:

    • Allow the received proficiency test sample to equilibrate to room temperature.

    • Vortex the sample to ensure homogeneity.

    • Transfer an aliquot (e.g., 1 mL) of the sample into a GC vial.

    • Add an appropriate internal standard (e.g., a deuterated analog of this compound or another long-chain acetate not present in the sample) at a known concentration.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor: To be determined based on the mass spectrum of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the concentration of this compound in the proficiency test sample by comparing its peak area to that of the internal standard and using the calibration curve.

Statistical Analysis of Inter-laboratory Comparison Results

The performance of each participating laboratory is evaluated using statistical methods outlined in standards such as ISO 13528. The primary statistical tool used is the Z-score.

Z-Score Calculation:

The Z-score for each laboratory's result is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (the consensus value from all participants or a value determined by a reference laboratory).

  • σ is the standard deviation for proficiency assessment (often determined from the results of all participants).

Interpretation of Z-Scores:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance (warning signal).

  • |Z| ≥ 3: Unsatisfactory performance (action signal).

Additionally, Mandel's h and k statistics can be used to graphically assess the consistency of the data between laboratories. Mandel's h statistic compares the mean values of the laboratories, while Mandel's k statistic evaluates the variance of each laboratory compared to the others.[1]

Visualizing the Inter-laboratory Comparison Workflow

The following diagrams illustrate the key processes in the inter-laboratory comparison of this compound measurements.

InterLaboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories Sample Preparation Sample Preparation Homogeneity & Stability Testing Homogeneity & Stability Testing Sample Preparation->Homogeneity & Stability Testing Sample Distribution Sample Distribution Homogeneity & Stability Testing->Sample Distribution Receive Samples Receive Samples Sample Distribution->Receive Samples Data Collection & Analysis Data Collection & Analysis Final Report Final Report Data Collection & Analysis->Final Report GC-MS Analysis GC-MS Analysis Receive Samples->GC-MS Analysis Report Results Report Results GC-MS Analysis->Report Results Report Results->Data Collection & Analysis

Figure 1. Workflow of the Inter-laboratory Comparison Study.

Performance_Assessment_Logic Lab Result (x) Lab Result (x) Calculate Z-Score Calculate Z-Score Lab Result (x)->Calculate Z-Score Assigned Value (X) Assigned Value (X) Assigned Value (X)->Calculate Z-Score Std Dev (σ) Std Dev (σ) Std Dev (σ)->Calculate Z-Score |Z| <= 2 |Z| <= 2 Calculate Z-Score->|Z| <= 2 Yes 2 < |Z| < 3 2 < |Z| < 3 Calculate Z-Score->2 < |Z| < 3 No Satisfactory Satisfactory |Z| <= 2->Satisfactory |Z| >= 3 |Z| >= 3 2 < |Z| < 3->|Z| >= 3 No Questionable Questionable 2 < |Z| < 3->Questionable Unsatisfactory Unsatisfactory |Z| >= 3->Unsatisfactory

Figure 2. Logic for Laboratory Performance Assessment using Z-Scores.

References

A Comparative Guide to the Quantification of Tridecyl Acetate: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like Tridecyl acetate is paramount for ensuring product quality, safety, and efficacy. This compound, a saturated fatty ester, finds applications in various fields, including as a flavoring agent, in cosmetics, and as a pheromone in entomological studies. This guide provides a comparative overview of the primary analytical methodologies for the quantification of this compound, with a focus on their accuracy and precision, supported by experimental data from related compounds.

Comparison of Analytical Methods

The two most common analytical techniques for the quantification of volatile and semi-volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While direct comparative studies on this compound are limited in publicly available literature, we can infer performance characteristics from the validation of methods for similar analytes, such as other fatty acid esters and acetate compounds.

Table 1: Comparison of Performance Characteristics for this compound Quantification Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance or mass spectrometry.
Linearity (R²) > 0.99[1]> 0.999[2][3]
Limit of Detection (LOD) Typically in the low µg/L to ng/L range.For UV detection, typically in the µg/mL range. For MS detection, can reach ng/mL levels.[3]
Limit of Quantification (LOQ) Typically in the µg/L to ng/L range.For UV detection, typically in the µg/mL range. For MS detection, can reach ng/mL levels.[3]
Accuracy (% Recovery) 80-120%[1]97-103%[2][3]
Precision (%RSD) < 15%[1]< 2%[2][3]
Sample Throughput Moderate to HighHigh
Selectivity/Specificity High (mass spectral data provides structural information)Moderate to High (depends on detector)
Typical Application Analysis of volatile and semi-volatile compounds in complex matrices.Analysis of a wide range of compounds, including less volatile ones.

Note: The data presented in this table is based on validation studies of structurally similar compounds or the acetate functional group and should be considered as representative performance.

Experimental Protocols

Detailed and robust experimental protocols are crucial for achieving accurate and precise quantification. Below are representative methodologies for GC-MS and HPLC analysis of acetate-containing compounds, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of this compound using GC-MS. Optimization of parameters is essential for specific sample matrices.

1. Sample Preparation:

  • Liquid Samples (e.g., cosmetic formulations, beverages): A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.

    • LLE: Extract a known volume of the sample with a suitable organic solvent (e.g., hexane, dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate to a known volume.

    • SPME: Expose a SPME fiber to the headspace of the sample or directly immerse it in the liquid sample for a defined period. The adsorbed analytes are then thermally desorbed in the GC inlet.

  • Solid Samples (e.g., plant material): An extraction method such as Soxhlet or ultrasonic extraction with an appropriate solvent should be used. The resulting extract is then filtered and concentrated.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the expected concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent.

  • Analyze the standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general approach for HPLC analysis. As this compound lacks a strong chromophore, derivatization or the use of a mass spectrometer as a detector (LC-MS) is recommended for sensitive detection.

1. Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • 0-10 min: 50% to 90% Acetonitrile.

    • 10-15 min: 90% Acetonitrile.

    • 15-16 min: 90% to 50% Acetonitrile.

    • 16-20 min: 50% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength (DAD): ~210 nm (for ester carbonyl group, low sensitivity).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Analyze the standards using the same HPLC method as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

Visualizing the Workflow and Principles

To better understand the analytical processes, the following diagrams illustrate a typical experimental workflow for GC-MS analysis and the fundamental principle of mass spectrometry.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPME, etc.) Sample->Extraction Concentration Concentration/ Dilution Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for this compound quantification using GC-MS.

Mass_Spectrometry_Principle cluster_MS Mass Spectrometer IonSource Ion Source (e.g., EI) MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions MassSpectrum Mass Spectrum Detector->MassSpectrum Molecule This compound Molecule Molecule->IonSource

Caption: Fundamental principle of Mass Spectrometry for molecular analysis.

References

Verifying the Structure of Tridecyl Acetate using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural verification of Tridecyl acetate using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. By comparing expected chemical shifts and correlation patterns with experimental data, researchers can unequivocally confirm the molecular structure. This document outlines the expected NMR data, a detailed experimental protocol for data acquisition, and visual representations of the logical workflow and key spectral correlations.

This compound (C15H30O2) is the ester formed from tridecanol and acetic acid.[1][2][3] Its structure consists of a thirteen-carbon alkyl chain attached to an acetate group. While 1D NMR provides initial insights, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals, especially within the long alkyl chain, and to confirm the connectivity between the alkyl chain and the acetate moiety.

Predicted ¹H and ¹³C Chemical Shifts

The expected chemical shifts for this compound are based on typical values for acetate esters and long-chain alkanes. The electron-withdrawing effect of the ester oxygen causes a downfield shift for the adjacent protons and carbons.[4][5]

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1~ 2.05 (s)~ 21.0
2-~ 171.0
1'~ 4.05 (t)~ 65.0
2'~ 1.60 (quint)~ 28.7
3'~ 1.25 (m)~ 25.9
4'-11'~ 1.25 (m)~ 29.0 - 29.6
12'~ 1.25 (m)~ 31.9
13'~ 0.88 (t)~ 22.7
14'-~ 14.1

Note: Chemical shifts are relative to TMS and can vary based on solvent and concentration. The methylene protons in the long alkyl chain (positions 3' to 12') will likely overlap, forming a complex multiplet.

Experimental Protocol for 2D NMR Analysis

This section details a standard protocol for acquiring high-quality 2D NMR data for this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz (or higher) NMR spectrometer equipped with a probe for inverse detection.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape using the lock signal of the deuterated solvent.

3. 1D NMR Spectra Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the spectral width and transmitter offset.

  • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

4. 2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.

    • Key Parameters:

      • Pulse sequence: cosygpqf or similar gradient-selected, phase-cycled sequence.

      • Spectral width (F2 and F1): Set to cover all proton signals (e.g., 0-5 ppm).

      • Number of increments (F1): 256-512.

      • Number of scans (NS): 2-4 per increment.

      • Relaxation delay (D1): 1-2 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and directly attached carbons (¹H-¹³C).

    • Key Parameters:

      • Pulse sequence: hsqcedetgpsisp2.3 or similar edited HSQC sequence to differentiate CH/CH3 from CH2 groups.

      • Spectral width (F2 - ¹H): Set to cover all proton signals.

      • Spectral width (F1 - ¹³C): Set to cover all carbon signals (e.g., 0-180 ppm).

      • Number of increments (F1): 128-256.

      • Number of scans (NS): 2-8 per increment.

      • One-bond coupling constant (¹JCH): Optimized for aliphatic carbons (~145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons over 2-4 bonds.

    • Key Parameters:

      • Pulse sequence: hmbcgplpndqf or similar gradient-selected sequence.

      • Spectral width (F2 - ¹H): Set to cover all proton signals.

      • Spectral width (F1 - ¹³C): Set to cover all carbon signals.

      • Number of increments (F1): 256-512.

      • Number of scans (NS): 8-32 per increment.

      • Long-range coupling constant (nJCH): Optimized for a range of couplings (e.g., 8 Hz).

5. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra.

  • Calibrate the spectra using the residual solvent signal or TMS.

Visualizing the Analysis Workflow and Expected Correlations

The following diagrams illustrate the logical flow of the structure verification process and the key expected NMR correlations for this compound.

G cluster_0 cluster_1 cluster_2 start Obtain this compound Sample prep Prepare NMR Sample (10-20 mg in 0.6 mL CDCl3) start->prep acquire Acquire 1D and 2D NMR Spectra prep->acquire process Process NMR Data acquire->process H1D 1D ¹H acquire->H1D C13D 1D ¹³C acquire->C13D COSY COSY acquire->COSY HSQC HSQC acquire->HSQC HMBC HMBC acquire->HMBC analyze Analyze Spectra & Correlate Signals process->analyze confirm Confirm Structure analyze->confirm assign_protons Assign Proton Signals analyze->assign_protons assign_carbons Assign Carbon Signals analyze->assign_carbons connectivity Establish Connectivity analyze->connectivity

Caption: Workflow for 2D NMR-based structure verification of this compound.

G cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations struct CH₃(1)-C(2)(=O)O-CH₂(1')-CH₂(2')-(CH₂)₉-CH₃(13') H1 H-1 (~2.05 ppm) C1 C-1 (~21.0 ppm) H1->C1 HSQC (1-bond) C2 C-2 (~171.0 ppm) H1->C2 HMBC (2-bond) H1_prime H-1' (~4.05 ppm) H2_prime H-2' (~1.60 ppm) H1_prime->H2_prime COSY H1_prime->C2 HMBC (3-bond) C1_prime C-1' (~65.0 ppm) H1_prime->C1_prime HSQC (1-bond) H2_prime->C1_prime HMBC (2-bond) C2_prime C-2' (~28.7 ppm) H2_prime->C2_prime HSQC (1-bond) H13_prime H-13' (~0.88 ppm)

Caption: Expected key 2D NMR correlations for this compound.

Interpretation of 2D NMR Data

A systematic analysis of the 2D NMR spectra will confirm the structure of this compound.

1. COSY Spectrum Analysis: The COSY spectrum reveals proton-proton couplings. The most informative correlations will be within the tridecyl chain.

  • A cross-peak between the triplet at ~4.05 ppm (H-1') and the multiplet at ~1.60 ppm (H-2') confirms their adjacent positions.

  • Further correlations will be observed between H-2' and the protons of the adjacent methylene group (H-3'), and so on, down the alkyl chain. Due to significant signal overlap in the ~1.25 ppm region, resolving individual correlations beyond H-3' may be challenging.

2. HSQC Spectrum Analysis: The HSQC spectrum correlates each proton signal to its directly attached carbon.

  • The singlet at ~2.05 ppm will correlate with the carbon at ~21.0 ppm, assigning them to the acetate methyl group (H-1 and C-1).

  • The triplet at ~4.05 ppm will correlate with the carbon at ~65.0 ppm, identifying them as the methylene group attached to the ester oxygen (H-1' and C-1').

  • The remaining multiplets in the proton spectrum will correlate to their corresponding carbons in the alkyl chain.

3. HMBC Spectrum Analysis: The HMBC spectrum is crucial for confirming the connectivity across the ester linkage and assigning quaternary carbons.

  • Key Correlation: A correlation between the protons of the acetate methyl group (H-1, ~2.05 ppm) and the carbonyl carbon (C-2, ~171.0 ppm) is expected.

  • Key Correlation: A three-bond correlation between the methylene protons adjacent to the oxygen (H-1', ~4.05 ppm) and the carbonyl carbon (C-2, ~171.0 ppm) will definitively link the tridecyl chain to the acetate group.

  • Two-bond correlations from H-1' to C-2' and from H-2' to C-1' will further confirm the start of the alkyl chain.

Summary of Expected 2D NMR Cross-Peaks
Experiment Proton (¹H) Signal Correlating Signal Inference
COSY H-1' (~4.05 ppm)H-2' (~1.60 ppm)H-1' is adjacent to H-2'
H-2' (~1.60 ppm)H-1' (~4.05 ppm), H-3' (~1.25 ppm)H-2' is between H-1' and H-3'
HSQC H-1 (~2.05 ppm)C-1 (~21.0 ppm)Direct ¹H-¹³C bond in acetate methyl
H-1' (~4.05 ppm)C-1' (~65.0 ppm)Direct ¹H-¹³C bond in O-CH₂
H-13' (~0.88 ppm)C-13' (~22.7 ppm)Direct ¹H-¹³C bond in terminal methyl
HMBC H-1 (~2.05 ppm)C-2 (~171.0 ppm)²J coupling confirms acetate fragment
H-1' (~4.05 ppm)C-2 (~171.0 ppm)³J coupling confirms ester linkage
H-2' (~1.60 ppm)C-1' (~65.0 ppm)²J coupling confirms alkyl chain start

By systematically analyzing the COSY, HSQC, and HMBC spectra and comparing the observed correlations to the expected patterns outlined above, researchers can achieve a definitive structural verification of this compound. This multipronged NMR approach provides robust and reliable data essential for quality control and characterization in research and development.

References

A Comparative Olfactory Analysis of Tridecyl Acetate and Homologous Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the odor profile of Tridecyl acetate with structurally similar long-chain acetate esters. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of sensory science, fragrance chemistry, and product development. This document summarizes qualitative and quantitative data from scientific literature and chemical databases, outlines relevant experimental protocols, and presents a visual representation of structure-odor relationships.

Comparative Odor Profile of Long-Chain Acetate Esters

The odor profiles of acetate esters are significantly influenced by the chain length of the alcohol moiety. As the carbon chain increases, the perceived aroma transitions from predominantly fruity and sweet notes to more complex waxy, fatty, and floral characteristics. This compound, with its thirteen-carbon alcohol chain, sits at a point where these diverse olfactory notes converge. The following table summarizes the reported odor characteristics of this compound and its homologous counterparts.

Ester NameChemical FormulaMolecular Weight ( g/mol )Odor ProfileOdor Threshold (in ppb, water)
Decyl Acetate C₁₂H₂₄O₂200.32Fruity, sweet, pear-like, waxy, with soft floral and citrus undertones.Not available
Undecyl Acetate C₁₃H₂₆O₂214.35Waxy, fatty, floral, citrus, and sweet with fruity nuances.Not available
Dodecyl Acetate C₁₄H₂₈O₂228.38Soft, waxy, slightly fruity, with floral and citrus-rose notes.Not available
This compound C₁₅H₃₀O₂ 242.40 Mild, fatty-fruity (peach-apricot), waxy, with sweet, apple-like and lily-floral notes. [1][2]Not available
Tetradecyl Acetate C₁₆H₃₂O₂256.43Reported primarily as a sex pheromone with a fatty, waxy odor.Not available
Hexadecyl Acetate C₁₈H₃₆O₂284.48Characterized by a fatty odor.Not available

Experimental Protocols

Sensory Evaluation of Fragrance Intensity and Character

A descriptive sensory analysis is employed to qualitatively and quantitatively characterize the odor profile of acetate esters.

1. Panelist Selection and Training:

  • A panel of 10-15 trained sensory assessors is selected. Panelists are screened for olfactory acuity and their ability to discriminate and describe different odor characters.

  • Training involves familiarization with a range of reference odorants representing fruity, waxy, fatty, floral, and sweet notes. Panelists develop a consensus on the terminology used to describe these odor attributes.

2. Sample Preparation and Presentation:

  • The acetate esters are diluted to a concentration of 1% in an odorless, non-polar solvent such as diethyl phthalate or mineral oil.

  • For evaluation, 1 mL of the diluted sample is applied to a standard fragrance testing strip (blotter).

  • The blotters are allowed to equilibrate for 60 seconds before evaluation.

  • Samples are presented to panelists in a randomized and blind-coded manner to prevent bias.

3. Evaluation Procedure:

  • Panelists evaluate the odor of each blotter in a well-ventilated, odor-free environment.

  • The evaluation is typically conducted in three stages to assess the top, middle, and base notes:

    • Top notes: Evaluated immediately after the equilibration period.

    • Middle notes (Heart): Evaluated after 30 minutes.

    • Base notes (Dry-down): Evaluated after 2-4 hours.

  • Panelists rate the intensity of the overall aroma and specific odor attributes (e.g., fruity, waxy, fatty, floral, sweet) on a labeled magnitude scale (LMS) or a 10-point numerical scale.

  • Panelists also provide written descriptions of the perceived odor character.

4. Data Analysis:

  • The intensity ratings are averaged across all panelists.

  • Statistical analysis (e.g., ANOVA) is used to determine significant differences in the intensity of odor attributes between the different esters.

  • The descriptive data is compiled to create a comprehensive odor profile for each compound.

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

1. Instrumentation:

  • A gas chromatograph (GC) equipped with a high-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • The GC effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory detection port (ODP) for sensory analysis.

  • The ODP is supplied with humidified air to prevent nasal dehydration of the assessor.

2. Sample Preparation:

  • The pure ester or a diluted solution is injected into the GC. For high-boiling point esters, a higher injection temperature is required.

3. GC-O Parameters:

  • Injector Temperature: 250°C (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 300°C.

    • Hold: 10 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Effluent Split Ratio: 1:1 (MS:ODP).

  • Transfer Line to ODP Temperature: 280°C.

4. Olfactory Evaluation:

  • A trained sensory panelist sniffs the effluent from the ODP throughout the chromatographic run.

  • The panelist records the retention time, duration, and a detailed description of each perceived odor.

  • The intensity of each odor can be rated using a time-intensity device or a verbal scale.

5. Data Analysis:

  • The odor events recorded by the panelist are aligned with the peaks in the chromatogram.

  • The mass spectrometer data is used to identify the chemical structure of the compounds corresponding to the detected odors.

  • This allows for the correlation of specific chemical compounds with their perceived aroma characteristics.

Structure-Odor Relationship

The olfactory perception of acetate esters is intrinsically linked to their molecular structure, particularly the length of the alkyl chain of the alcohol component. The following diagram illustrates this relationship.

Structure-Odor Relationship of Acetate Esters

As depicted, an increase in the carbon chain length of the alcohol moiety in acetate esters leads to a general shift in the perceived odor profile. Shorter chains are characterized by volatile, fruity, and sweet notes. As the chain length extends into the C10-C12 range, the fruitiness becomes more complex and is accompanied by emerging waxy and floral characteristics. For this compound and other long-chain esters (C13 and above), the waxy and fatty notes become more prominent, while the fruity character becomes milder and more nuanced. This transition is attributed to the increased lipophilicity and decreased volatility of the molecules, which affects their interaction with olfactory receptors.

References

A Comparative Guide to Capillary Column Performance for Tridecyl Acetate Separation

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate capillary column is paramount for achieving optimal separation of Tridecyl acetate in gas chromatography (GC). This compound, a long-chain acetate ester, presents specific challenges in chromatographic analysis, where factors such as stationary phase polarity, column dimensions, and operating conditions critically influence resolution, peak shape, and analysis time. This guide provides a comparative overview of different capillary column types and their performance characteristics for the separation of this compound, supported by experimental principles and data from analogous separations.

The choice of stationary phase is the most critical factor in column selection. The principle of "like dissolves like" is a fundamental concept in chromatography, suggesting that the polarity of the stationary phase should be matched with the polarity of the analyte for effective separation.[1][2] this compound is a moderately polar compound due to the presence of the ester group. Therefore, both polar and non-polar columns can be considered, with the choice depending on the specific separation goals.

Non-polar columns, typically featuring stationary phases like polydimethylsiloxane, separate compounds primarily based on their boiling points and van der Waals interactions.[1][3] For a homologous series of compounds, the elution order on a non-polar column will generally follow the boiling points. In contrast, polar columns, often with polyethylene glycol (PEG) or cyanopropyl-based stationary phases, provide a different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities.[4][5][6] This can be particularly advantageous for separating isomers or compounds with similar boiling points but different polarities.

A study on the separation of acetate esters (C1 to C8) demonstrated successful separation on a polar Agilent CP-Wax 52 CB column, indicating the suitability of polar stationary phases for this class of compounds.[7] For structurally similar compounds like fatty acid methyl esters (FAMEs), research has shown that while polar columns are necessary for resolving isomers, there can be a trade-off with chromatographic efficiency, which may decrease as the polarity of the stationary phase increases.[4][5]

Comparison of Capillary Column Performance

The following table summarizes the expected performance of different capillary column types for the separation of this compound, based on established chromatographic principles and data from related applications.

FeatureNon-Polar ColumnsPolar Columns
Principle of Separation Primarily by boiling point and van der Waals forces.[1][3]Based on a combination of boiling point and specific interactions (dipole-dipole, hydrogen bonding).[4][5][6]
Typical Stationary Phases 100% Dimethylpolysiloxane (e.g., DB-1, HP-1), 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms).Polyethylene Glycol (WAX) (e.g., DB-WAX, CP-Wax 52 CB), Cyanopropylphenyl Polysiloxane (e.g., DB-23, HP-88).[6]
Expected Elution Order Generally follows the boiling points of the analytes.[1]Influenced by both boiling point and polarity; isomers may be separated.
Resolution Good for compounds with different boiling points. May not resolve isomers of similar volatility.Potentially higher resolution for isomers or compounds with similar boiling points but different polarities.[6]
Peak Shape Generally good, with less peak tailing for non-polar to moderately polar compounds.Can be susceptible to peak tailing for certain compounds if active sites are present on the column.
Column Bleed Generally lower bleed at high temperatures compared to very polar phases.Can have higher column bleed, especially at elevated temperatures, which may affect baseline stability and detector sensitivity.
Analysis Time May offer faster analysis times if high oven temperatures can be used.May require longer analysis times with more complex temperature programs to achieve optimal separation.
Advantages for this compound Robust, stable at high temperatures, good for general purity analysis.Superior for resolving this compound from isomers or other closely related polar compounds.
Disadvantages for this compound Limited ability to separate isomers from the main analyte peak.Potentially shorter column lifetime and lower maximum operating temperatures compared to non-polar columns.

Experimental Protocol: A Representative Method

Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • GC System: Agilent 6890 or equivalent, equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Agilent CP-Wax 52 CB (polar), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector: FID at 260°C.

  • Data Acquisition: Collect data from the start of the injection until the end of the temperature program.

Experimental Workflow

The logical flow of a gas chromatography experiment for the analysis of this compound is depicted in the following diagram.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution Sample->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Injector GC Injector Dilution->Injector Column Capillary Column Injector->Column Detector FID Detector Column->Detector Oven GC Oven (Temperature Program) Oven->Column Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Analysis Report Integration->Report

References

In Silico Modeling of Tridecyl Acetate Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico modeling techniques for predicting the binding of tridecyl acetate to its putative receptor, in the context of other acetate-based pheromones and their interactions with homologous insect odorant receptors (ORs). Due to the current lack of an identified specific receptor for this compound in its target species, the smaller tea tortrix (Adoxophyes sp.), this guide utilizes a comparative approach, leveraging data from well-characterized odorant receptors in related tortricid moths. The methodologies and data presented herein offer a robust framework for researchers initiating studies on novel ligand-receptor interactions in insects.

Comparative Binding Affinities of Acetate Pheromones

While direct binding data for this compound is unavailable, analysis of homologous odorant receptors in other tortricid moths provides valuable insights into the structure-activity relationships of acetate pheromones. The following table summarizes the experimentally determined binding affinities (EC50 values) of various acetate-based pheromones to specific odorant receptors in Cydia pomonella (codling moth) and Ostrinia nubilalis (European corn borer).

LigandReceptorSpeciesEC50 (µM)Reference
(E,E)-8,10-Dodecadien-1-yl acetate (Codlemone acetate)CpomOR5Cydia pomonella1.379 x 10⁻²[1]
(E,E)-8,10-Dodecadien-1-yl acetate (Codlemone acetate)CpomOR2aCydia pomonella1.663[1]
(Z)-11-Tetradecenyl acetateOnubOR6Ostrinia nubilalis0.86[2]
(E)-11-Tetradecenyl acetateOnubOR6Ostrinia nubilalis>1000[2]
(Z)-9-Tetradecenyl acetateOnubOR6Ostrinia nubilalis>100[2]
(E)-12-Tetradecenyl acetateOnubOR1Ostrinia nubilalis>10[2]
(Z)-11-Hexadecenyl acetateOnubOR6Ostrinia nubilalisResponsive[3]
(E)-11-Hexadecenyl acetateOnubOR3Ostrinia nubilalisResponsive[3]

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of ligand-receptor interactions, from receptor identification to binding affinity prediction.

G cluster_0 Receptor & Ligand Preparation cluster_1 Binding Site Prediction & Docking cluster_2 Refinement & Analysis ReceptorID Receptor Identification (Homology Search) SeqAlign Sequence Alignment ReceptorID->SeqAlign HomologyModel Homology Modeling (e.g., using PDB: 6C70) SeqAlign->HomologyModel ModelValidation Model Validation (Ramachandran Plot, etc.) HomologyModel->ModelValidation BindingSite Binding Site Prediction ModelValidation->BindingSite LigandPrep Ligand Preparation (3D Structure Generation) Docking Molecular Docking LigandPrep->Docking BindingSite->Docking PoseAnalysis Pose Analysis & Scoring Docking->PoseAnalysis MDSim Molecular Dynamics Simulation PoseAnalysis->MDSim EnergyCalc Binding Free Energy Calculation (MM/PBSA, etc.) MDSim->EnergyCalc ResultAnalysis Analysis of Interactions EnergyCalc->ResultAnalysis

A typical workflow for in silico modeling of ligand-receptor binding.

Signaling Pathway

Upon binding of an acetate pheromone, insect odorant receptors, which are ligand-gated ion channels, undergo a conformational change leading to ion influx and depolarization of the olfactory sensory neuron. This initiates a signal cascade that is transmitted to the brain.

Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Receptor Odorant Receptor (OR-Orco Complex) OBP->Receptor Transport & Release IonChannel Ion Channel Opening Receptor->IonChannel Conformational Change Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) Signal Signal to Antennal Lobe Depolarization->Signal

Simplified signaling pathway of an insect odorant receptor.

Experimental Protocols

In Silico Modeling Protocol
  • Homology Modeling:

    • Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB). The cryo-EM structure of the insect odorant receptor co-receptor (Orco) from Apocrypta bakeri (PDB ID: 6C70) serves as a good template for modeling the transmembrane domains of other insect ORs.

    • Sequence Alignment: Align the target receptor sequence (e.g., a putative Adoxophyes sp. OR) with the template sequence using tools like ClustalW or T-Coffee.

    • Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL.

    • Model Validation: Assess the quality of the generated models using tools like PROCHECK to analyze Ramachandran plots and verify stereochemical parameters.

  • Molecular Docking:

    • Receptor Preparation: Prepare the modeled receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

    • Ligand Preparation: Generate the 3D structure of this compound and other acetate ligands and optimize their geometry.

    • Docking Simulation: Perform molecular docking using software like AutoDock Vina or Glide to predict the binding poses of the ligands in the receptor's active site.

    • Pose Analysis: Analyze the predicted binding poses and docking scores to identify the most favorable interactions.

  • Molecular Dynamics (MD) Simulation:

    • System Setup: Place the ligand-receptor complex in a simulated membrane-water environment.

    • Simulation: Run MD simulations for an extended period (e.g., 100 ns) to observe the dynamic behavior of the complex.

    • Analysis: Analyze the trajectory to assess the stability of the binding pose and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Experimental Validation Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Receptor Expression:

    • Synthesize cRNAs for the target odorant receptor and the co-receptor Orco.

    • Inject the cRNAs into Xenopus laevis oocytes.

    • Incubate the oocytes for 3-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two glass microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Apply a holding potential of -80 mV.

  • Ligand Application and Data Analysis:

    • Dissolve this compound and other test ligands in an appropriate solvent (e.g., dimethyl sulfoxide) and dilute to the desired concentrations in the perfusion buffer.

    • Apply pulses of the ligand solutions to the oocyte.

    • Record the inward currents elicited by ligand binding.

    • Generate dose-response curves and calculate EC50 values by fitting the data to a sigmoidal equation.[2]

References

Comparative Transcriptomics of Insect Response to Acetate-Based Semiochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the transcriptomic response of insects to acetate-based semiochemicals, with a focus on providing a comparative framework for future studies on compounds like Tridecyl Acetate.

Introduction to Acetate-Based Semiochemicals in Insects

Acetate esters are a significant class of semiochemicals in insects, playing crucial roles in processes such as mating, aggregation, and alarm signaling. These compounds are derivatives of fatty acid metabolism and are detected by the insect's sophisticated olfactory system. Understanding the transcriptomic changes induced by these molecules is fundamental for developing novel pest management strategies and for advancing our knowledge of insect chemical ecology. This guide provides an overview of the expected transcriptomic responses to acetate-based semiochemicals, drawing parallels to potential effects of this compound.

Putative Signaling Pathways Involved in Acetate-Based Semiochemical Response

The perception of acetate-based semiochemicals is anticipated to initiate a cascade of signaling events, leading to changes in gene expression. Based on transcriptomic studies of related compounds, the following pathways are likely to be involved.

Signaling_Pathway SA Semiochemical (e.g., this compound) OBP_CSP OBP/CSP SA->OBP_CSP Binding OR_IR OR/IR OBP_CSP->OR_IR Transport ORN Olfactory Receptor Neuron OR_IR->ORN Activation Signal_Transduction Signal Transduction Cascade ORN->Signal_Transduction Signal TF_Activation Transcription Factor Activation Signal_Transduction->TF_Activation Nucleus Nucleus TF_Activation->Nucleus Gene_Expression Differential Gene Expression Nucleus->Gene_Expression Transcription Detox Detoxification Genes (P450s, GSTs) Gene_Expression->Detox Stress Stress Response Genes (HSPs) Gene_Expression->Stress Cuticle Cuticle Protein Genes Gene_Expression->Cuticle Metabolism Metabolism Genes (Fatty Acid Synthase, etc.) Gene_Expression->Metabolism Physiological_Response Physiological & Behavioral Response Detox->Physiological_Response Stress->Physiological_Response Cuticle->Physiological_Response Metabolism->Physiological_Response

Caption: Putative signaling pathway for insect response to acetate-based semiochemicals.

Comparative Transcriptomic Data

While specific data for this compound is pending future research, the following table summarizes expected gene expression changes in response to acetate-based semiochemicals compared to a control group, based on published literature for similar compounds.

Gene Family/CategoryPredicted Response to Acetate-Based SemiochemicalsPutative Function
Odorant Binding Proteins (OBPs) & Chemosensory Proteins (CSPs) Up-regulationSolubilization and transport of hydrophobic odorants to receptors.
Odorant Receptors (ORs) & Ionotropic Receptors (IRs) Up-regulation of specific receptorsLigand-specific binding and initiation of the neuronal signal.
Cytochrome P450s (P450s) Up-regulationDetoxification of xenobiotics and metabolism of semiochemicals.
Glutathione S-Transferases (GSTs) Up-regulationDetoxification and protection against oxidative stress.
Heat Shock Proteins (HSPs) Up-regulationCellular stress response and protein folding.
Cuticle Proteins Up- or Down-regulationStructural integrity and potential changes in cuticular hydrocarbon profiles.
Fatty Acid Synthase (FAS) & Elongases Down-regulationNegative feedback on the biosynthetic pathway of fatty acid-derived semiochemicals.
Esterases Up-regulationDegradation of acetate esters in the sensory environment to terminate the signal.

Experimental Protocols

A generalized workflow for a comparative transcriptomic study of insect response to this compound is outlined below.

Experimental_Workflow Insect_Rearing Insect Rearing (Controlled Environment) Exposure Exposure to this compound vs. Control Insect_Rearing->Exposure Tissue_Dissection Tissue Dissection (e.g., Antennae, Fat Body) Exposure->Tissue_Dissection RNA_Extraction Total RNA Extraction Tissue_Dissection->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway and GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Validation qRT-PCR Validation of Key Genes Pathway_Analysis->Validation

Caption: Generalized experimental workflow for transcriptomic analysis.

Insect Rearing and Exposure

Insects should be reared under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod). For exposure, insects can be placed in a sealed environment (e.g., glass olfactometer or sealed container) with a filter paper treated with a known concentration of this compound dissolved in a suitable solvent (e.g., hexane). A control group should be exposed to the solvent alone. Exposure duration should be optimized based on preliminary behavioral assays.

Tissue Collection and RNA Extraction

Following exposure, specific tissues of interest (e.g., antennae for olfactory response, fat body for metabolic response) should be dissected and immediately frozen in liquid nitrogen. Total RNA can be extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity should be assessed using a spectrophotometer and a bioanalyzer.

Library Preparation and Sequencing

RNA-Seq libraries should be prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). Sequencing can be performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.

Bioinformatic Analysis

Raw sequencing reads should be quality-checked and trimmed to remove low-quality bases and adapter sequences. The cleaned reads are then mapped to a reference genome or a de novo assembled transcriptome. Differential gene expression analysis between the this compound-exposed and control groups can be performed using packages such as DESeq2 or edgeR. Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) can be used to identify biological processes and pathways that are significantly affected.

Logical Relationships in Data Interpretation

The interpretation of transcriptomic data requires a logical framework to connect gene expression changes to physiological responses.

Logical_Framework DEG_List Differentially Expressed Gene List Functional_Annotation Functional Annotation (GO, KEGG) DEG_List->Functional_Annotation Hypothesis Hypothesis Generation Functional_Annotation->Hypothesis Olfaction Altered Olfactory Sensitivity Hypothesis->Olfaction Metabolism_Shift Metabolic Shift/Detoxification Hypothesis->Metabolism_Shift Behavioral_Assay Behavioral Assays (EAG, Wind Tunnel) Olfaction->Behavioral_Assay Metabolomics Metabolomic Analysis Metabolism_Shift->Metabolomics Validation Validation of Hypothesis Behavioral_Assay->Validation Metabolomics->Validation

Caption: Logical framework for interpreting transcriptomic data.

Conclusion and Future Directions

This guide provides a foundational framework for investigating the comparative transcriptomics of insect response to this compound. While direct experimental data is currently lacking, the methodologies and expected outcomes presented here, based on studies of similar compounds, offer a robust starting point for future research. Key future directions should include:

  • Dose-response and time-course transcriptomic studies to understand the dynamic nature of gene expression changes in response to this compound.

  • Comparative transcriptomics across different insect species to identify conserved and species-specific responses.

  • Functional validation of key differentially expressed genes using techniques such as RNA interference (RNAi) to confirm their role in the response to this compound.

By following the protocols and frameworks outlined in this guide, researchers can contribute to a deeper understanding of insect-semiochemical interactions and pave the way for the development of innovative and environmentally friendly pest management solutions.

Safety Operating Guide

Proper Disposal of Tridecyl Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of tridecyl acetate, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment of this compound

The initial and most critical step in determining the disposal procedure for any chemical is a thorough hazard assessment. According to its Safety Data Sheet (SDS), pure this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008. The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.

However, it is imperative to note two key points:

  • Mixtures: If this compound is mixed with other chemicals, the resulting waste mixture must be evaluated as a whole to determine its hazardous properties.

  • Regulatory Variation: Waste disposal regulations can vary significantly based on local, state, and national laws. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste.

Summary of this compound Properties

PropertyValue/ClassificationSource
GHS Hazard Classification Not a hazardous substance or mixture
Persistent, Bioaccumulative, Toxic (PBT) Contains no components considered to be PBT at ≥ 0.1%
very Persistent, very Bioaccumulative (vPvB) Contains no components considered to be vPvB at ≥ 0.1%
Endocrine Disrupting Properties Contains no components with endocrine-disrupting properties at ≥ 0.1%

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the safe handling and disposal of this compound waste generated in a laboratory.

Experimental Protocol: Waste Segregation and Containerization

  • Initial Determination: As soon as this compound waste is generated, a hazardous waste determination must be performed. This involves checking if it has been mixed with any substance that would render the mixture hazardous.

  • Waste Segregation:

    • Pure or Non-Hazardous Mixtures: Keep waste this compound that is not mixed with hazardous materials separate from all hazardous waste streams.

    • Hazardous Mixtures: If this compound is part of a hazardous waste mixture, it must be segregated according to the properties of the mixture (e.g., flammable, corrosive, toxic). Never mix incompatible waste types.

  • Container Selection:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.

  • Labeling:

    • Label the waste container clearly and accurately. The label must include:

      • The words "Waste" or "Hazardous Waste" (as appropriate).

      • The full chemical name: "Waste this compound".

      • If in a mixture, list all constituents and their approximate percentages.

      • The date when waste was first added to the container (accumulation start date).

      • Relevant hazard information (e.g., "Non-Hazardous" or specific GHS pictograms if part of a hazardous mixture).

  • Storage:

    • Store the sealed waste container in a designated and properly managed Satellite Accumulation Area.

    • The storage area should be away from heat sources, direct sunlight, and high-traffic areas.

    • Ensure secondary containment (such as a spill tray) is available to capture any potential leaks.

Disposal Plan and Logistics

The final disposal of chemical waste must be handled by qualified professionals to ensure regulatory compliance and environmental safety.

  • Contact a Licensed Disposal Company: Regardless of whether the this compound waste is classified as hazardous or non-hazardous, it is best practice to entrust its disposal to a licensed and reputable waste disposal company. Pouring chemicals down the drain is not a recommended or compliant practice.

  • Documentation: For hazardous waste, a hazardous waste manifest system must be used to track the waste from its point of generation to its final treatment or disposal facility. Your institution's EHS department will typically manage this process.

  • Scheduling Pickup: Coordinate with your EHS department or the licensed waste disposal company to schedule a pickup for the accumulated waste. Ensure that all containers are properly sealed and labeled before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tridecyl_Acetate_Disposal_Workflow start Generate this compound Waste decision_mixed Is waste mixed with any hazardous substances? start->decision_mixed proc_non_haz Manage as Non-Hazardous Chemical Waste decision_mixed->proc_non_haz No proc_haz Manage as Hazardous Waste decision_mixed->proc_haz Yes step1_non_haz 1. Segregate from hazardous waste streams. proc_non_haz->step1_non_haz step2_non_haz 2. Use a compatible, sealed, and labeled container ('Waste this compound'). step1_non_haz->step2_non_haz step3_non_haz 3. Store in a designated satellite accumulation area. step2_non_haz->step3_non_haz end Arrange for disposal via a licensed chemical waste contractor step3_non_haz->end step1_haz 1. Determine waste characteristics of the mixture. proc_haz->step1_haz step2_haz 2. Segregate based on hazard class (e.g., flammable, corrosive). step1_haz->step2_haz step3_haz 3. Use a compatible, sealed, and labeled container with all components listed. step2_haz->step3_haz step4_haz 4. Store in a designated satellite accumulation area per RCRA rules. step3_haz->step4_haz step4_haz->end

Caption: Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling Tridecyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tridecyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling this compound (CAS No. 1072-33-9) in a laboratory setting. While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1] This document will serve as a preferred source for procedural guidance, building trust by delivering value beyond the product itself.

Key Safety and Physical Properties

A summary of important safety and physical data for this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 1072-33-9[1]
Molecular Formula C15H30O2[2]
Molecular Weight 242.40 g/mol [2]
Appearance Colorless to pale yellow clear liquid (est.)[3]
Boiling Point 287.00 to 288.00 °C @ 760.00 mm Hg (est.)[3]
Flash Point 260.00 °F / 126.60 °C (TCC) (est.)[3]
Solubility Soluble in alcohol; Insoluble in water (0.116 mg/L @ 25 °C est.)[3]
GHS Classification Not a hazardous substance or mixture[1]

Personal Protective Equipment (PPE)

Even when handling non-hazardous chemicals, a baseline of personal protective equipment is essential to protect against unforeseen splashes or contact.

Recommended PPE:
  • Gloves: Wear powder-free nitrile or neoprene gloves.[4] For extended contact, consider gloves with a higher level of chemical resistance.

  • Eye Protection: Safety glasses with side shields are required at a minimum. For tasks with a higher risk of splashing, chemical safety goggles are recommended.

  • Lab Coat: A clean lab coat or a disposable gown should be worn to protect personal clothing.[4]

  • Additional Protection: Depending on the specific laboratory and institutional protocols, additional PPE such as hair covers and shoe covers may be required.[4]

Operational and Handling Protocols

Adherence to proper handling procedures is fundamental for laboratory safety and maintaining the integrity of your research.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed when not in use.[5] Avoid storage near extreme heat or ignition sources.[5]

General Handling:
  • Ventilation: Use in a well-ventilated area.[5] For procedures that may generate vapors or mists, a local exhaust ventilation system (such as a chemical fume hood) is recommended.[1]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where chemicals are handled.[5]

Experimental Use:
  • Follow all laboratory-specific Standard Operating Procedures (SOPs).

  • Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of handling.[5]

Spill Response Plan

In the event of an accidental release, a clear and immediate response plan is critical.

Small Spills (manageable by lab personnel):
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads) to contain the spill.[6]

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[6]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as chemical waste in accordance with local and institutional regulations.

Large Spills (requiring emergency response):
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to prevent the spread of any vapors.

  • Alert Authorities: Contact your institution's emergency response team or local emergency services.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

While this compound is not classified as hazardous, it is important to be prepared for accidental exposure.

  • Inhalation: If vapors are inhaled, move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical advice.[1]

  • Skin Contact: If the substance comes into contact with skin, remove any contaminated clothing immediately and rinse the affected area well with water.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: In case of eye contact, rinse with plenty of water.[1] If contact lenses are present and easy to remove, do so.[1] If eye irritation persists, seek medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth and seek medical advice.[1]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

  • Waste Characterization: Although this compound is not classified as hazardous waste, it should be disposed of as chemical waste.

  • Disposal Procedure: Dispose of unused this compound and any contaminated materials (e.g., absorbent pads, gloves) in accordance with local, state, and federal regulations.[1] It is recommended to entrust disposal to a licensed waste disposal company.[1] Do not dispose of down the drain or in regular trash.

  • Container Disposal: Before disposing of the original container, ensure it is completely empty.[1] Follow institutional guidelines for the disposal of empty chemical containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.